molecular formula C19H21N3O2 B1666824 Alcaftadine carboxylic acid CAS No. 147083-93-0

Alcaftadine carboxylic acid

カタログ番号: B1666824
CAS番号: 147083-93-0
分子量: 323.4 g/mol
InChIキー: HGWYFQCFNPVJKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alcaftadine is a a novel antihistamine for the prevention of allergic conjunctivitis.

特性

IUPAC Name

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWYFQCFNPVJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598456
Record name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147083-93-0
Record name Alcaftadine carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147083930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCAFTADINE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T50E484899
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Alcaftadine's Active Carboxylic Acid Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine (B1684316), a topical antihistamine approved for the treatment of allergic conjunctivitis, functions as a prodrug. Following administration, it is rapidly converted in the body to its principal active metabolite, alcaftadine carboxylic acid (R90692). This conversion is mediated by non-CYP450 cytosolic enzymes.[1][2] The therapeutic efficacy of alcaftadine is largely attributed to the pharmacological activity of this carboxylic acid metabolite. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action of this compound

The primary mechanism of action of this compound is multifaceted, involving antagonism of multiple histamine (B1213489) receptor subtypes and stabilization of mast cells.

Histamine Receptor Antagonism

This compound is a potent antagonist of histamine H1 and H2 receptors and exhibits a lower affinity for the H4 receptor.[3] By blocking these receptors, the metabolite effectively inhibits the downstream signaling cascades initiated by histamine, a key mediator of allergic inflammation. This action leads to the alleviation of hallmark symptoms of allergic conjunctivitis, such as itching and redness.

While specific binding affinities for the carboxylic acid metabolite are not extensively published, the parent compound, alcaftadine, has been shown to have a high affinity for H1 and H2 receptors and a modest affinity for the H4 receptor.[4][5] It is understood that the carboxylic acid metabolite retains this broad-spectrum antihistaminic activity.[6]

Mast Cell Stabilization

In addition to its receptor antagonist activity, this compound is known to stabilize mast cells.[3] Mast cell degranulation is a critical event in the allergic cascade, releasing a plethora of inflammatory mediators, including histamine, proteases, and cytokines. By stabilizing these immune cells, the metabolite prevents the release of these pro-inflammatory substances, thereby dampening the overall allergic response.

Quantitative Data

The following tables summarize the available quantitative data for the parent compound, alcaftadine. While direct quantitative comparisons with the carboxylic acid metabolite are limited in publicly available literature, this data provides a strong indication of the metabolite's pharmacological profile.

Table 1: Histamine Receptor Binding Affinity of Alcaftadine

Receptor SubtypepKiKi (nM)
Histamine H18.53.16
Histamine H2-62
Histamine H45.81585

Data sourced from Gallois-Bernos & Thurmond (2012).[4][5]

Table 2: Pharmacokinetic Parameters of Alcaftadine and its Carboxylic Acid Metabolite

CompoundMean CmaxMedian TmaxPlasma Protein Binding
Alcaftadine~60 pg/mL15 minutes39.2%
This compound~3 ng/mL1 hour62.7%

Data sourced from FDA Clinical Pharmacology Review (2010).[1]

Signaling Pathways and Experimental Workflows

Histamine Receptor Antagonism Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound's antagonism of the H1 receptor, a key pathway in allergic inflammation.

H1 Receptor Signaling Pathway Inhibition Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates Alcaftadine_Metabolite Alcaftadine Carboxylic Acid Alcaftadine_Metabolite->H1R Blocks PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (Itching, Redness) Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms

H1 Receptor Signaling Inhibition by this compound
Experimental Workflow for Histamine Receptor Binding Assay

This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound to histamine receptors.

Histamine Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CHO cells expressing H1 receptor Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 4. Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Reagent_Prep 3. Prepare radioligand ([³H]mepyramine) and test compounds Reagent_Prep->Incubation Filtration 5. Separate bound and free radioligand via filtration Incubation->Filtration Scintillation 6. Quantify bound radioligand using scintillation counting Filtration->Scintillation Data_Analysis 7. Determine IC50 and Ki values Scintillation->Data_Analysis

Workflow for Histamine Receptor Binding Assay
Experimental Workflow for Mast Cell Degranulation Assay

This diagram illustrates the general steps involved in a rat basophilic leukemia (RBL-2H3) cell degranulation assay to assess the mast cell stabilizing properties of a compound.

Mast Cell Degranulation Assay Workflow cluster_sensitization Sensitization cluster_treatment Treatment and Challenge cluster_measurement Measurement Cell_Seeding 1. Seed RBL-2H3 cells in a 96-well plate IgE_Sensitization 2. Sensitize cells with anti-DNP IgE Cell_Seeding->IgE_Sensitization Compound_Incubation 3. Incubate cells with test compound IgE_Sensitization->Compound_Incubation Antigen_Challenge 4. Challenge cells with DNP-BSA antigen Compound_Incubation->Antigen_Challenge Beta_Hex_Assay 5. Measure β-hexosaminidase release in supernatant Antigen_Challenge->Beta_Hex_Assay Data_Calculation 6. Calculate % inhibition of degranulation and IC50 Beta_Hex_Assay->Data_Calculation

Workflow for RBL-2H3 Mast Cell Degranulation Assay

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]mepyramine.

  • Non-specific binding control: Mepyramine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Test compound (this compound).

Procedure:

  • Membrane Preparation:

    • Culture CHO-H1 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • Cell membrane preparation (typically 20-40 µg of protein)

      • [³H]mepyramine (at a concentration near its Kd, e.g., 1-2 nM)

      • Varying concentrations of the test compound or vehicle for total binding, or 10 µM mepyramine for non-specific binding.

    • Incubate the plate at 25°C for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Basophilic Leukemia (RBL-2H3) Cell Degranulation Assay

Objective: To assess the mast cell stabilizing activity of a test compound by measuring the inhibition of antigen-induced degranulation.

Materials:

  • Cell Line: RBL-2H3 cells.

  • Sensitizing Antibody: Mouse monoclonal anti-dinitrophenyl (DNP) IgE.

  • Antigen: DNP-human serum albumin (HSA).

  • Assay Buffer: Tyrode's buffer (containing 10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, and 0.1% BSA, pH 7.4).

  • Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate (B86180) buffer, pH 4.5.

  • Stop Solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0.

  • Test compound (this compound).

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum and antibiotics.

    • Seed cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 2-4 hours at 37°C.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add varying concentrations of the test compound or vehicle to the wells and incubate for 30 minutes at 37°C.

  • Antigen Challenge:

    • Induce degranulation by adding DNP-HSA (10 ng/mL) to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of β-Hexosaminidase Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • Add the PNAG substrate solution to each well and incubate for 60 minutes at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Determine the total β-hexosaminidase release by lysing a set of untreated cells with 0.1% Triton X-100.

    • Calculate the percentage of degranulation for each sample relative to the total release.

    • Calculate the percentage inhibition of degranulation for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of antigen-induced degranulation) by plotting the percentage inhibition against the logarithm of the compound concentration.

Conclusion

Alcaftadine's therapeutic efficacy is primarily driven by its active carboxylic acid metabolite, which exhibits a dual mechanism of action: potent antagonism of histamine H1, H2, and H4 receptors, and stabilization of mast cells. This comprehensive activity profile makes it an effective agent for the management of allergic conjunctivitis. The provided experimental protocols offer a framework for the in-vitro characterization of this and similar compounds, enabling further research and development in the field of ocular allergy therapeutics. Further studies are warranted to provide a more detailed quantitative comparison of the pharmacological activities of alcaftadine and its carboxylic acid metabolite.

References

The In Vivo Transformation of Alcaftadine: A Technical Guide to its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo metabolism of alcaftadine (B1684316), focusing on its primary metabolic conversion to an active carboxylic acid metabolite. The following sections detail the metabolic pathway, present quantitative pharmacokinetic data, outline relevant experimental protocols, and visualize the key processes involved.

Metabolic Pathway and Bioactivation

Alcaftadine undergoes metabolism primarily through aldehyde oxidation to form its active carboxylic acid metabolite.[1] This biotransformation is significant as the resulting metabolite also possesses pharmacological activity. The metabolic process is not mediated by the cytochrome P450 (CYP450) enzyme system. Instead, it is carried out by cytosolic, non-CYP450 enzymes.[2][3][4][5][6] Studies suggest that aldehyde dehydrogenase and aldehyde reductase are the likely enzymes involved in this oxidative pathway.[1][7] This metabolic route is the principal clearance mechanism for alcaftadine.

The following diagram illustrates the metabolic conversion of alcaftadine to its carboxylic acid metabolite.

Alcaftadine_Metabolism cluster_enzymes Alcaftadine Alcaftadine Metabolite Carboxylic Acid Metabolite (Active) Alcaftadine->Metabolite Aldehyde Oxidation Enzymes Non-CYP450 Cytosolic Enzymes (e.g., Aldehyde Dehydrogenase, Aldehyde Reductase)

Metabolic conversion of Alcaftadine.

Quantitative Pharmacokinetic Data

Following topical ocular administration of a 0.25% alcaftadine ophthalmic solution, both the parent drug and its carboxylic acid metabolite are absorbed systemically, albeit at low levels.[3][8] The peak plasma concentrations are reached rapidly, and the compounds are eliminated relatively quickly.[3]

Table 1: Pharmacokinetic Parameters of Alcaftadine and its Carboxylic Acid Metabolite in Adults

ParameterAlcaftadineCarboxylic Acid Metabolite
Mean Cmax ~60 pg/mL[4][9]~3 ng/mL[4][9]
Median Tmax 15 minutes[4][9]1 hour[1][4]
Plasma Protein Binding 39.2%[5][9]62.7%[5][9]
Elimination Half-Life Not specified~2 hours[8][9]

Data is based on bilateral topical ocular administration of alcaftadine ophthalmic solution, 0.25%.

Systemic accumulation of either alcaftadine or its carboxylic acid metabolite has not been observed with repeated daily dosing.[1] The carboxylic acid metabolite is primarily excreted unchanged in the urine.[8][9]

Experimental Protocols

The characterization and quantification of alcaftadine and its carboxylic acid metabolite in biological matrices have been accomplished using a variety of analytical techniques.

Quantification in Biological Samples

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant methods for the determination of alcaftadine and its metabolites in biological fluids such as plasma and urine.[2]

Example of a Reported UPLC Method:

  • Stationary Phase: C18 column (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase: 10 mM Ammonium acetate (B1210297) (pH 5.0) and methanol

  • Detector: Photodiode Array (PDA) detector

  • Wavelength: 284 nm[2]

The following diagram outlines a general workflow for the bioanalytical quantification of alcaftadine and its metabolite.

Bioanalytical_Workflow Sample Biological Sample (Plasma, Urine) Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification

Bioanalytical workflow for Alcaftadine.
In Vitro Metabolism Studies

To elucidate the metabolic pathway, in vitro studies utilizing human liver microsomes were conducted.[1][3] These experiments confirmed that CYP450 enzymes do not play a significant role in the metabolism of alcaftadine.[3][5] The formation of the carboxylic acid metabolite was observed in the presence of cytosolic enzymes.[3][7]

Plasma Protein Binding Assessment

The extent of plasma protein binding for both alcaftadine and its carboxylic acid metabolite was determined using equilibrium dialysis with radiolabeled compounds (³H-alcaftadine and ³H-labeled alcaftadine carboxylic acid metabolite).[3]

Conclusion

The in vivo metabolism of alcaftadine is characterized by a rapid, non-CYP450 mediated oxidation to its active carboxylic acid metabolite. This biotransformation is a key determinant of the drug's pharmacokinetic profile. The low systemic exposure and lack of accumulation of both the parent compound and its metabolite following topical ocular administration contribute to the favorable safety profile of alcaftadine. The analytical methodologies outlined provide a robust framework for the continued investigation of alcaftadine's metabolic fate in various preclinical and clinical settings.

References

An In-depth Technical Guide to the Plasma Pharmacokinetics of Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the pharmacokinetic profile of alcaftadine's active metabolite, alcaftadine (B1684316) carboxylic acid, in human plasma.

Introduction

Alcaftadine is a potent H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Following topical ocular administration, alcaftadine undergoes rapid metabolism to its active carboxylic acid metabolite.[2][3] Understanding the pharmacokinetic properties of this active metabolite is crucial for evaluating the systemic exposure and overall safety profile of the parent drug. This guide provides a detailed summary of its metabolic pathway, pharmacokinetic parameters, and the experimental methodologies used in its characterization.

Metabolism of Alcaftadine

Alcaftadine is not significantly metabolized by microsomal cytochrome P450 (CYP450) enzymes.[2][4][5] Instead, it is quickly converted to its active metabolite, alcaftadine carboxylic acid, by non-CYP450 cytosolic enzymes.[1][3][6][7] In vitro studies have confirmed that neither alcaftadine nor its carboxylic acid metabolite significantly inhibits major CYP450 enzymes, suggesting a low potential for clinically relevant drug-drug interactions based on this mechanism.[4][5]

G cluster_metabolism Metabolic Pathway Alcaftadine Alcaftadine Metabolite Alcaftadine Carboxylic Acid (Active Metabolite) Alcaftadine->Metabolite Non-CYP450 Cytosolic Enzymes

Metabolic conversion of Alcaftadine.

Pharmacokinetic Profile in Plasma

Following the administration of alcaftadine 0.25% ophthalmic solution, both the parent compound and its active carboxylic acid metabolite are detected in plasma. The metabolite, however, reaches a higher maximum concentration (Cmax) and persists longer than alcaftadine.

The table below summarizes the key pharmacokinetic parameters for both alcaftadine and its carboxylic acid metabolite in plasma following bilateral topical ocular administration of a 0.25% alcaftadine solution.

ParameterAlcaftadine (Parent Drug)This compound (Active Metabolite)
Mean Cmax ~60 pg/mL (~0.06 ng/mL)[3][4]~3 ng/mL[3][7]
Median Tmax 15 minutes[3]1 hour[3][7]
Plasma Concentration Below Lower Limit of Quantification (10 pg/mL) by 3 hours[3]Below Lower Limit of Quantification (100 pg/mL) by 12 hours[3][7]
Elimination Half-Life (t½) < 1.5 hours[5]~2 hours[5][7]
Plasma Protein Binding 39.2%[1][4][5][7]62.7%[1][4][5][7]
Systemic Accumulation No indication of accumulation after daily dosing[4][5]No indication of accumulation after daily dosing[4][5]
Primary Route of Elimination -Primarily eliminated unchanged in the urine[4][5][7]

Experimental Protocols

The pharmacokinetic data presented were derived from clinical studies employing rigorous methodologies to ensure data accuracy and reliability.

Pharmacokinetic properties were typically determined in open-label, single-center studies.[2][8] These studies assessed the pharmacokinetics after both a single bilateral dose and after repeated daily doses (e.g., 7 days) to evaluate for potential systemic accumulation.[2][4][5]

The studies were conducted in healthy adult subjects, with typical age ranges between 18 and 55 years old.[2][8]

The standard dose used in these pharmacokinetic studies was a single drop of alcaftadine 0.25% ophthalmic solution administered bilaterally (in each eye).[2][5]

4.4.1 Sample Collection To characterize the plasma concentration-time profile, serial plasma samples were collected at multiple time points. A typical schedule included collection pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 18 hours post-administration on the first day.[5] Additional samples were often taken on subsequent days in multi-dose studies to check for accumulation.[5]

4.4.2 Quantification and Analysis The quantification of alcaftadine and its carboxylic acid metabolite in biological fluids is predominantly achieved using High-Performance Liquid Chromatography (HPLC).[2][6][8] For specific mechanistic studies, radiolabeled compounds were utilized:

  • Metabolic Fate: The metabolic profile was determined using (14)C-labeled alcaftadine followed by HPLC-based separation of the parent compound from its metabolites.[2][8]

  • Plasma Protein Binding: Binding percentages were determined via equilibrium dialysis using (3)H-labeled alcaftadine and its (3)H-labeled carboxylic acid metabolite.[2][5][8]

G cluster_workflow Pharmacokinetic Study Workflow A Subject Recruitment (Healthy Adults, 18-55 yrs) B Dosing (0.25% Alcaftadine Ophthalmic Solution) A->B C Serial Plasma Sample Collection (0-18 hours) B->C D Bioanalysis (e.g., HPLC) C->D E Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) D->E

Workflow for a typical Alcaftadine PK study.

Conclusion

Following topical ocular administration, alcaftadine is rapidly converted to its active carboxylic acid metabolite. This metabolite is the primary circulating species, exhibiting a mean peak plasma concentration of approximately 3 ng/mL about one hour after dosing.[3][4][7] With an elimination half-life of around 2 hours and no evidence of systemic accumulation with once-daily dosing, this compound is cleared from the plasma relatively quickly.[5] The metabolism is mediated by cytosolic enzymes, not the CYP450 system, indicating a low likelihood of metabolic drug-drug interactions.[2][4] These pharmacokinetic characteristics contribute to the favorable safety profile of alcaftadine ophthalmic solution.

References

An In-depth Technical Guide to Alcaftadine Carboxylic Acid: Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcaftadine (B1684316), a potent H1 histamine (B1213489) receptor antagonist, is a well-established treatment for allergic conjunctivitis. Its clinical efficacy is attributed not only to the parent compound but also to its active metabolite, Alcaftadine carboxylic acid. This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to this compound. It includes detailed experimental protocols for the synthesis of the parent compound, which serves as the precursor for the metabolic formation of the carboxylic acid, alongside a thorough presentation of its pharmacokinetic properties and the signaling pathways it modulates. This document is intended to serve as a critical resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Alcaftadine is a third-generation antihistamine distinguished by its dual mechanism of action: selective antagonism of the H1 histamine receptor and inhibition of histamine release from mast cells.[1] It was approved by the U.S. Food and Drug Administration (FDA) in July 2010 for the prevention of itching associated with allergic conjunctivitis.[1] Early in its development, pharmacokinetic studies revealed that Alcaftadine is rapidly metabolized in the body to its primary and active metabolite, this compound.[2][3] This biotransformation, mediated by non-CYP450 cytosolic enzymes, involves the oxidation of the aldehyde group on the Alcaftadine molecule.[2][4] While the discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, this metabolite has demonstrated significant biological activity and contributes to the overall therapeutic effect of Alcaftadine.

Physicochemical Properties

A summary of the key physicochemical properties of Alcaftadine and its carboxylic acid metabolite is presented below.

PropertyAlcaftadineThis compound
CAS Number 147084-10-4147083-76-5[5]
Molecular Formula C19H21N3OC19H21N3O2[5]
Molecular Weight 307.39 g/mol [3]323.39 g/mol
Appearance White to yellow powder[3]Not explicitly documented, likely a solid

Pharmacokinetics

Following topical ocular administration, Alcaftadine is absorbed and rapidly converted to this compound. The pharmacokinetic parameters of both compounds are crucial for understanding the drug's onset and duration of action.

ParameterAlcaftadineThis compoundReference
Mean Cmax ~60 pg/mL~3 ng/mL[2][3]
Median Tmax 15 minutes1 hour[2][3]
Plasma Concentration < LOQ By 3 hours (LOQ: 10 pg/mL)By 12 hours (LOQ: 100 pg/mL)[2][3]
Protein Binding 39.2%62.7%[3][6]
Elimination Half-Life Not specifiedApproximately 2 hours[1][3]
Primary Route of Elimination MetabolismUnchanged in urine[1][3]

Mechanism of Action and Signaling Pathways

Alcaftadine and its carboxylic acid metabolite exert their effects through a multi-faceted mechanism of action, primarily centered on the histamine signaling pathway. The key actions include:

  • H1 Histamine Receptor Antagonism : Both compounds are potent antagonists of the H1 histamine receptor, preventing histamine from binding and initiating the allergic cascade that leads to itching and vasodilation.[1]

  • Inhibition of Mast Cell Degranulation : They stabilize mast cells, preventing the release of histamine and other pro-inflammatory mediators.[1]

  • Inhibition of Eosinophil Activation : Alcaftadine has been shown to decrease the chemotaxis and activation of eosinophils, which are key inflammatory cells in the late phase of the allergic response.[1][2]

The signaling pathway involved in the mechanism of action is depicted below:

Alcaftadine_Signaling_Pathway cluster_Allergen Allergen Exposure cluster_MastCell Mast Cell cluster_Receptor Histamine Receptor cluster_Response Allergic Response cluster_Drug Drug Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Activates HistamineRelease Histamine Release MastCell->HistamineRelease Leads to H1Receptor H1 Receptor HistamineRelease->H1Receptor Binds to AllergicSymptoms Allergic Symptoms (Itching, Redness) H1Receptor->AllergicSymptoms Initiates Alcaftadine Alcaftadine & This compound Alcaftadine->MastCell Inhibits Degranulation Alcaftadine->H1Receptor Blocks

Figure 1: Signaling pathway of Alcaftadine and its carboxylic acid metabolite.

Experimental Protocols

Synthesis of Alcaftadine

The synthesis of Alcaftadine has been described in several patents. A general, multi-step synthetic route is outlined below, which serves as the basis for obtaining the precursor to this compound.

Step 1: Condensation to form Intermediate 4

  • Reactants : N-(2-phenyl)-ethyl imidazole (B134444) (compound of formula 1) and ethyl 1-methylpiperidine-4-carboxylate.[7]

  • Reagents : A strong base such as lithium diisopropylamide (LDA) in a suitable solvent like a mixture of toluene (B28343) and tetrahydrofuran.[7]

  • Procedure :

    • Dissolve N-(2-phenyl)-ethyl imidazole in the solvent mixture and cool to a low temperature (e.g., -50°C).[7]

    • Slowly add the LDA solution.[7]

    • After a period of stirring, add ethyl 1-methylpiperidine-4-carboxylate.[7]

    • Allow the reaction to proceed until completion, as monitored by an appropriate technique (e.g., TLC).

    • Quench the reaction with water and extract the product.[7]

Step 2: Cyclization to form Intermediate 7

  • Reactant : Intermediate 4.

  • Reagents : Trifluoromethanesulfonic acid followed by a di-carboxylic acid (e.g., fumaric acid) to form an acid addition salt.[8]

  • Procedure :

    • React Intermediate 4 with trifluoromethanesulfonic acid.[8]

    • Subsequently, treat with a di-carboxylic acid to precipitate the acid addition salt of the cyclized product (Intermediate 7).[8]

Step 3: Formylation to introduce the aldehyde group

  • Reactant : The acid addition salt of Intermediate 7.

  • Reagents : Formaldehyde, optionally in the presence of a base.[8]

  • Procedure :

    • React the salt of Intermediate 7 with formaldehyde.[8]

    • This reaction introduces a hydroxymethyl group, which is then oxidized to the final aldehyde product, Alcaftadine.[8]

Step 4: Oxidation to Alcaftadine

  • Reactant : The hydroxymethyl intermediate (compound of formula 11).

  • Reagents : An oxidizing agent such as manganese dioxide.[7][8]

  • Procedure :

    • Oxidize the hydroxymethyl intermediate to yield Alcaftadine.[7][8]

Alcaftadine_Synthesis_Workflow Start N-(2-phenyl)-ethyl imidazole & ethyl 1-methylpiperidine-4-carboxylate Step1 Step 1: Condensation (Strong Base, e.g., LDA) Start->Step1 Intermediate4 Intermediate 4 Step1->Intermediate4 Step2 Step 2: Cyclization (Trifluoromethanesulfonic acid) Intermediate4->Step2 Intermediate7 Intermediate 7 (Acid Addition Salt) Step2->Intermediate7 Step3 Step 3: Formylation (Formaldehyde) Intermediate7->Step3 Intermediate11 Hydroxymethyl Intermediate Step3->Intermediate11 Step4 Step 4: Oxidation (e.g., Manganese Dioxide) Intermediate11->Step4 Alcaftadine Alcaftadine Step4->Alcaftadine

Figure 2: Workflow for the synthesis of Alcaftadine.

Metabolic Conversion to this compound

The conversion of Alcaftadine to its carboxylic acid metabolite is a biological process.

  • Mechanism : Oxidation of the aldehyde group of Alcaftadine.[4]

  • Enzymes : Mediated by non-CYP450 cytosolic enzymes.[2][4]

  • Protocol for in vitro study :

    • Incubate Alcaftadine with human liver microsomes.[6]

    • Analyze the incubates using high-performance liquid chromatography (HPLC) to separate and quantify the parent compound and its metabolite.[6]

Conclusion

This compound is a key active metabolite of Alcaftadine, contributing significantly to its therapeutic profile in the management of allergic conjunctivitis. While its discovery is intertwined with the metabolic studies of the parent drug, its distinct pharmacokinetic properties and potent biological activity warrant its consideration as a critical component of Alcaftadine's overall efficacy. This guide provides a foundational understanding of this compound, offering valuable data and protocols for researchers and professionals in the pharmaceutical sciences. Further investigation into the direct synthesis and specific pharmacological properties of this compound could provide deeper insights and potentially open new avenues for therapeutic development.

References

An In-depth Technical Guide to the Enzymatic Conversion of Alcaftadine to its Active Metabolite, Carebastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine (B1684316), a potent H1, H2, and H4 histamine (B1213489) receptor antagonist, is clinically effective in the management of allergic conjunctivitis. Its therapeutic action is significantly mediated by its conversion to an active carboxylic acid metabolite, carebastine (B24193). This transformation is a critical step in its pharmacokinetic profile and overall efficacy. This technical guide provides a comprehensive overview of the enzymatic processes governing the conversion of alcaftadine to carebastine, offering insights for researchers and professionals in drug development.

The metabolism of alcaftadine is primarily facilitated by non-cytochrome P450 (non-CYP450) cytosolic enzymes.[1][2][3][4] This characteristic is advantageous as it minimizes the potential for clinically significant drug-drug interactions that are commonly associated with CYP450-metabolized compounds.[1][3] The primary enzymes implicated in this biotransformation are aldehyde dehydrogenase and aldehyde reductase.[3]

Metabolic Pathway of Alcaftadine

The conversion of alcaftadine to carebastine involves the oxidation of the aldehyde group on the alcaftadine molecule to a carboxylic acid. This single-step conversion is the principal metabolic route for alcaftadine.

Alcaftadine_Metabolism Alcaftadine Alcaftadine (6,11-dihydro-11-(1-methyl-4-piperidinylidene)- 5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde) Carebastine Carebastine (Active Metabolite) Alcaftadine->Carebastine Oxidation Enzymes Cytosolic Enzymes (Aldehyde Dehydrogenase, Aldehyde Reductase) Enzymes->Alcaftadine

Figure 1: Metabolic Conversion of Alcaftadine

Pharmacokinetic Profile

Following topical ocular administration of a 0.25% alcaftadine ophthalmic solution, both the parent drug and its active metabolite are rapidly detected in the plasma. However, systemic exposure is low.[2][4]

ParameterAlcaftadineCarebastine (Active Metabolite)
Mean Cmax ~60 pg/mL[2]~3 ng/mL[2]
Median Tmax 15 minutes[2]1 hour[2]
Plasma Concentration Below limit of quantification (10 pg/mL) by 3 hours[2]Below limit of quantification (100 pg/mL) by 12 hours[2]
Plasma Protein Binding 39.2%[2]62.7%[2]

Table 1: Pharmacokinetic Parameters of Alcaftadine and Carebastine Following Topical Ocular Administration

Enzymology of Alcaftadine Conversion

The conversion of alcaftadine to carebastine is primarily mediated by cytosolic enzymes, with negligible involvement of the cytochrome P450 system.[1][3][4] In vitro studies utilizing human liver microsomes have confirmed that the metabolism is not significantly mediated by microsomal cytochromes.[1]

Key Enzymes Involved
  • Aldehyde Dehydrogenase (ALDH): This superfamily of enzymes is crucial in the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.

  • Aldehyde Reductase (AR): While primarily known for reduction reactions, certain members of the aldo-keto reductase superfamily, to which aldehyde reductase belongs, can catalyze oxidation reactions under specific conditions.

Enzyme Kinetics (Illustrative Data)

While specific kinetic parameters for the enzymatic conversion of alcaftadine are not publicly available, the following table provides an illustrative representation of the type of data that would be generated from in vitro enzyme kinetic studies.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)
Aldehyde DehydrogenaseAlcaftadine15250
Aldehyde ReductaseAlcaftadine50120

Table 2: Illustrative Michaelis-Menten Kinetic Parameters for Alcaftadine Metabolism

Note: The values presented in this table are for illustrative purposes only and are intended to demonstrate the format of data presentation for enzyme kinetic analysis.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to characterize the enzymatic conversion of alcaftadine.

In Vitro Metabolism of Alcaftadine using Human Liver Cytosol

This experiment is designed to identify the primary cellular fraction responsible for alcaftadine metabolism and to confirm the involvement of cytosolic enzymes.

In_Vitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Human Liver Cytosol Human Liver Cytosol Incubate at 37°C Incubate at 37°C Human Liver Cytosol->Incubate at 37°C Alcaftadine Solution Alcaftadine Solution Alcaftadine Solution->Incubate at 37°C Cofactors (NAD+) Cofactors (NAD+) Cofactors (NAD+)->Incubate at 37°C Time-course sampling (0, 15, 30, 60 min) Time-course sampling (0, 15, 30, 60 min) Incubate at 37°C->Time-course sampling (0, 15, 30, 60 min) Quench reaction Quench reaction Time-course sampling (0, 15, 30, 60 min)->Quench reaction Centrifuge Centrifuge Quench reaction->Centrifuge Analyze supernatant by LC-MS/MS Analyze supernatant by LC-MS/MS Centrifuge->Analyze supernatant by LC-MS/MS

Figure 2: Workflow for In Vitro Metabolism Study

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of alcaftadine in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the required cofactor, NAD+, in assay buffer.

    • Thaw pooled human liver cytosol on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver cytosol, assay buffer, and NAD+ solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the alcaftadine working solution.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard) to stop the reaction.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of alcaftadine and carebastine.

Determination of Enzyme Kinetics (Km and Vmax)

This experiment is designed to determine the Michaelis-Menten kinetic parameters for the enzymes responsible for alcaftadine metabolism.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Source (e.g., Recombinant ALDH) Enzyme Source (e.g., Recombinant ALDH) Incubate at 37°C Incubate at 37°C Enzyme Source (e.g., Recombinant ALDH)->Incubate at 37°C Varying Alcaftadine Concentrations Varying Alcaftadine Concentrations Varying Alcaftadine Concentrations->Incubate at 37°C Fixed Cofactor Concentration Fixed Cofactor Concentration Fixed Cofactor Concentration->Incubate at 37°C Measure initial reaction velocity Measure initial reaction velocity Incubate at 37°C->Measure initial reaction velocity Plot Velocity vs. Substrate Concentration Plot Velocity vs. Substrate Concentration Measure initial reaction velocity->Plot Velocity vs. Substrate Concentration Lineweaver-Burk Plot Lineweaver-Burk Plot Plot Velocity vs. Substrate Concentration->Lineweaver-Burk Plot Determine Km and Vmax Determine Km and Vmax Lineweaver-Burk Plot->Determine Km and Vmax

Figure 3: Workflow for Enzyme Kinetic Analysis

Protocol:

  • Preparation of Reagents:

    • Prepare a series of alcaftadine working solutions at different concentrations.

    • Prepare a working solution of the purified recombinant human aldehyde dehydrogenase or aldehyde reductase.

    • Prepare a working solution of the cofactor (NAD+).

  • Enzyme Assay:

    • In a 96-well plate, add the assay buffer, enzyme solution, and cofactor solution to each well.

    • Initiate the reaction by adding the different concentrations of the alcaftadine working solutions to the wells.

    • Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over a short period to determine the initial reaction velocity.

  • Data Analysis:

    • Plot the initial reaction velocities against the corresponding alcaftadine concentrations to generate a Michaelis-Menten curve.

    • To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Calculate Km and Vmax from the intercepts of the Lineweaver-Burk plot.

Conclusion

The enzymatic conversion of alcaftadine to its active metabolite, carebastine, is a well-defined process primarily mediated by cytosolic enzymes, namely aldehyde dehydrogenase and aldehyde reductase. The lack of significant CYP450 involvement is a favorable characteristic, reducing the likelihood of drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this metabolic pathway and the determination of key enzymatic parameters. A thorough understanding of this conversion is essential for the continued development and clinical application of alcaftadine and other compounds with similar metabolic profiles.

References

Commercial Sources and Technical Overview of Alcaftadine Carboxylic Acid Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Alcaftadine (B1684316) carboxylic acid reference standard, an essential component for bioanalytical studies and drug metabolism research. Alcaftadine, an H1 histamine (B1213489) receptor antagonist, is primarily metabolized to its active carboxylic acid metabolite. Accurate quantification of this metabolite is critical for pharmacokinetic and pharmacodynamic assessments.

Commercial Availability of Alcaftadine Carboxylic Acid

A number of specialized chemical suppliers offer this compound as a reference standard. The following table summarizes key information from various commercial sources to aid in procurement. For pricing and availability, direct inquiry to the suppliers is recommended.

SupplierProduct/Catalogue NumberCAS NumberMolecular Formula
Daicel Pharma Standards DCTI-A-000257 (for D3 labeled)147083-93-0 (free base)C19H21N3O2
Molsyns Research Not specifiedNot specifiedC19H21N3O2
Sinco Pharmachem Inc. A20318147083-93-0C19H21N3O2
Acanthus Research ALC-11-002147083-76-5C19H21N3O2
TLC Pharmaceutical Standards A-199004 (DiHCl salt)147083-93-0 (free base)C19H21N3O2 · 2HCl
Immunomart (TargetMol) T25033147083-93-0C19H21N3O2

Metabolic Pathway of Alcaftadine

Alcaftadine undergoes metabolism to its active carboxylic acid metabolite. This biotransformation is primarily mediated by non-CYP450 cytosolic enzymes, specifically aldehyde oxidation.[1][2][3][4][5][6] The primary route of elimination for the active metabolite is unchanged in the urine.[1][4]

G Alcaftadine Alcaftadine (C19H21N3O) Metabolite This compound (C19H21N3O2) Alcaftadine->Metabolite Aldehyde Oxidation Enzymes Non-CYP450 Cytosolic Enzymes (e.g., Aldehyde Dehydrogenase) Enzymes->Alcaftadine

Metabolic conversion of Alcaftadine.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound as a reference standard are proprietary to the commercial suppliers and are not publicly available. However, several patents describe the synthesis of Alcaftadine, which involves multi-step chemical reactions.[7][8][9] The general workflow for utilizing a commercially procured reference standard in a research setting is outlined below.

General Experimental Workflow for Reference Standard Utilization

The following diagram illustrates a typical workflow for the use of a reference standard in a research or drug development setting, from procurement to data analysis.

G cluster_procurement Procurement & Preparation cluster_analysis Analytical Method cluster_sample Sample Analysis cluster_data Data Interpretation A Identify & Source Reference Standard B Procure Standard & Certificate of Analysis A->B C Prepare Stock & Working Solutions B->C E Prepare Calibration Curve & Quality Control Samples C->E D Develop & Validate Bioanalytical Method (e.g., LC-MS/MS) D->E G Analyze Samples with Validated Method E->G F Process Biological Samples (e.g., Plasma, Urine) F->G H Quantify Metabolite Concentration G->H I Pharmacokinetic/ Pharmacodynamic Analysis H->I

Workflow for reference standard use.

References

In Vitro Generation of Alcaftadine Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcaftadine (B1684316), a potent H1 histamine (B1213489) receptor antagonist, undergoes metabolic transformation to its active metabolite, Alcaftadine carboxylic acid (R90692). This conversion is crucial for its pharmacological activity. This technical guide provides an in-depth overview of the in vitro methodologies for generating and characterizing this compound. The primary metabolic pathway involves non-cytochrome P450 (non-CYP450) cytosolic enzymes, distinguishing it from many xenobiotics metabolized via the CYP450 system. Understanding the nuances of this in vitro generation is pivotal for preclinical drug development, enabling accurate assessment of metabolic stability, potential drug-drug interactions, and toxicological profiles. This document outlines the key enzymatic players, detailed experimental protocols, and data presentation formats to facilitate reproducible and robust in vitro studies.

Introduction

Alcaftadine is clinically used for the prevention of itching associated with allergic conjunctivitis. Its efficacy is, in significant part, attributed to its active carboxylic acid metabolite.[1] The in vitro generation of this metabolite is a critical step in the non-clinical assessment of the drug. Unlike many pharmaceuticals, the metabolism of Alcaftadine is not primarily mediated by the well-characterized cytochrome P450 (CYP450) enzyme system. Instead, cytosolic enzymes, predominantly aldehyde oxidase and aldehyde reductase, are the key drivers of this biotransformation.[1] This guide will delve into the technical aspects of studying this metabolic conversion in a laboratory setting.

Metabolic Pathway of Alcaftadine

The principal metabolic transformation of Alcaftadine is the oxidation of its aldehyde group to a carboxylic acid, yielding the active metabolite R90692.

  • Parent Compound: Alcaftadine

  • Metabolite: this compound (R90692)

  • Reaction Type: Aldehyde Oxidation

In vitro studies utilizing human liver microsomes have indicated that while some minor metabolism may be mediated by CYP2A6, CYP3A4, and CYP2C19, the contribution of the CYP450 system is minimal. The primary conversion is catalyzed by soluble cytosolic enzymes.[1]

Alcaftadine_Metabolism Alcaftadine Alcaftadine Metabolite This compound (R90692 - Active Metabolite) Alcaftadine->Metabolite Oxidation Enzymes Non-CYP450 Cytosolic Enzymes (e.g., Aldehyde Oxidase, Aldehyde Reductase) Enzymes->Alcaftadine

Caption: Metabolic conversion of Alcaftadine to its active carboxylic acid metabolite.

Quantitative Data Summary

While specific in vitro enzyme kinetic parameters (Km, Vmax) for the conversion of Alcaftadine to its carboxylic acid metabolite are not publicly available in detail, in vivo pharmacokinetic data provides valuable context for the rate and extent of this transformation.

Table 1: Human Pharmacokinetic Parameters of Alcaftadine and its Carboxylic Acid Metabolite

ParameterAlcaftadineThis compoundReference(s)
Mean Cmax ~60 pg/mL~3 ng/mL[2][3][4]
Median Tmax ~15 minutes~1 hour[2][3][4]
Plasma Protein Binding 39.2%62.7%[3][4]
Elimination Half-life Not specified~2 hours[3][4]

Note: Data is derived from studies following topical ocular administration of Alcaftadine 0.25% ophthalmic solution.

Experimental Protocols

The following protocols are generalized methodologies for the in vitro generation of this compound using human liver cytosolic fractions. These should be optimized for specific laboratory conditions and analytical instrumentation.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Cofactors, Alcaftadine) Mix Prepare Incubation Mixture Reagents->Mix Cytosol Thaw Human Liver Cytosol Cytosol->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze

Caption: A generalized workflow for in vitro metabolism studies.

In Vitro Metabolism in Human Liver Cytosol

Objective: To determine the rate of formation of this compound from Alcaftadine in the presence of human liver cytosol.

Materials:

  • Alcaftadine

  • This compound (R90692) analytical standard

  • Pooled human liver cytosol (from a reputable supplier)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Cofactors (e.g., NADPH, NADH - to assess reductase activity)

  • Acetonitrile (B52724) (or other suitable organic solvent for quenching)

  • Internal standard for LC-MS/MS analysis

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Alcaftadine in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of Alcaftadine by diluting the stock solution in the incubation buffer.

    • Prepare cofactor solutions in the incubation buffer.

    • Prepare the quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • On ice, add the following to microcentrifuge tubes:

      • Potassium phosphate buffer

      • Human liver cytosol (final protein concentration to be optimized, e.g., 0.5-1.0 mg/mL)

      • Cofactor solution (if required)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the Alcaftadine working solution. The final concentration of the organic solvent from the drug stock should be low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analytical Method:

    • Analyze the samples for the presence and quantity of Alcaftadine and this compound using a validated LC-MS/MS method.

    • The method should be optimized for the separation and detection of both the parent drug and its metabolite.

Controls:

  • No-enzyme control: Incubate Alcaftadine in the buffer without cytosol to check for non-enzymatic degradation.

  • No-substrate control: Incubate the cytosol and buffer to check for interfering peaks.

  • Heat-inactivated cytosol control: Incubate Alcaftadine with cytosol that has been heat-inactivated to confirm the enzymatic nature of the conversion.

Conclusion

The in vitro generation of this compound is a process predominantly mediated by non-CYP450 cytosolic enzymes. This technical guide provides a framework for researchers to design and execute robust in vitro metabolism studies for Alcaftadine. While detailed public data on the in vitro enzyme kinetics is limited, the provided protocols and data summaries offer a solid foundation for further investigation. Accurate characterization of this metabolic pathway is essential for a comprehensive understanding of Alcaftadine's pharmacology and for its continued safe and effective clinical use. Researchers are encouraged to adapt and optimize the outlined methodologies to their specific experimental setups to achieve reliable and reproducible results.

References

The Role of Alcaftadine Carboxylic Acid in the Management of Allergic Conjunctivitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alcaftadine (B1684316) is a potent and effective multi-action therapeutic agent for the prevention of itching associated with allergic conjunctivitis. Its clinical efficacy is attributed not only to the parent compound but also significantly to its active metabolite, alcaftadine carboxylic acid. This document provides an in-depth examination of the pharmacological and pharmacokinetic properties of this compound, its mechanism of action, the experimental methodologies used for its characterization, and its pivotal role in the therapeutic profile of alcaftadine.

Introduction to Allergic Conjunctivitis and Alcaftadine

Allergic conjunctivitis is an inflammatory response of the ocular surface to an allergen.[1] The condition is primarily mediated by Immunoglobulin E (IgE) and involves a complex cascade initiated by the degranulation of mast cells upon allergen exposure.[2] This degranulation releases a flood of inflammatory mediators, most notably histamine (B1213489), which bind to their respective receptors on various cells in the conjunctiva, leading to the characteristic signs and symptoms of itching, redness (hyperemia), tearing, and swelling (chemosis).[1][2]

Alcaftadine is a second-generation antihistamine with a unique pharmacological profile, approved for the prevention of ocular itching associated with allergic conjunctivitis.[3][4] It is a tricyclic piperidine (B6355638) aldehyde that undergoes rapid in vivo metabolism to its primary and active metabolite, this compound.[1][2] This active metabolite demonstrates strong antihistamine activity and contributes significantly to the drug's overall therapeutic effect.[2][5]

Pharmacology and Mechanism of Action

Both alcaftadine and its carboxylic acid metabolite exhibit a multi-faceted mechanism of action that provides comprehensive control of the allergic cascade.

Dual-Action Antihistamine Properties

The primary mechanism is the potent antagonism of histamine receptors.[4][6] Unlike many antihistamines that are selective for the H1 receptor, alcaftadine and its metabolite are broad-spectrum antagonists, displaying high affinity for both H1 and H2 receptors, and moderate to low affinity for the H4 receptor.[2][7][8]

  • H1 Receptor Antagonism: Blocks histamine-induced itching and vascular permeability, which are the hallmark symptoms of the early-phase allergic response.[4][9]

  • H2 Receptor Antagonism: Contributes to the anti-inflammatory effect, potentially by modulating vasodilation and cytokine release.[2]

  • H4 Receptor Antagonism: May play a role in modulating the late-phase allergic response by interfering with the activation and chemotaxis of immune cells like eosinophils.[2][8]

Alcaftadine acts as an inverse agonist, meaning it stabilizes the inactive conformation of the histamine receptors, thereby shifting the equilibrium away from the active state and preventing the signaling cascade even in the absence of histamine.[2][10]

Mast Cell Stabilization and Anti-inflammatory Effects

Beyond receptor antagonism, alcaftadine and its metabolite inhibit the release of histamine and other pro-inflammatory mediators from mast cells.[3][4][11] This stabilizing effect is crucial for preventing the late-phase allergic reaction. Furthermore, alcaftadine has been shown to decrease the chemotaxis and activation of eosinophils, key immune cells involved in chronic allergic inflammation.[3][9][10]

Signaling Pathway Intervention

The binding of histamine to its G protein-coupled receptors on conjunctival nerve endings, vascular endothelial cells, and immune cells initiates the allergic cascade.[2] Alcaftadine and its carboxylic acid metabolite interrupt this pathway at multiple points.

G cluster_0 Allergic Cascade in Conjunctiva cluster_1 Therapeutic Intervention Allergen Allergen Exposure MastCell Primed Mast Cell (IgE-bound) Allergen->MastCell Cross-links IgE Histamine Histamine Release MastCell->Histamine Degranulation H1R H1 Receptor (Nerve Endings, Endothelial Cells) Histamine->H1R H2R H2 Receptor (Endothelial Cells) Histamine->H2R H4R H4 Receptor (Immune Cells) Histamine->H4R Itching Itching, Redness, Swelling (Early Phase) H1R->Itching H2R->Itching Eosinophil Eosinophil Activation & Chemotaxis (Late Phase) H4R->Eosinophil Alcaftadine Alcaftadine & Carboxylic Acid Metabolite Alcaftadine->MastCell Inhibits (Stabilizes) Alcaftadine->H1R Blocks (Antagonist) Alcaftadine->H2R Blocks (Antagonist) Alcaftadine->H4R Blocks (Antagonist) Alcaftadine->Eosinophil Inhibits

Caption: Intervention points of Alcaftadine in the allergic cascade.
Receptor Binding Affinity

Receptor binding studies have quantified the high affinity of alcaftadine for key histamine receptors. While specific data for the carboxylic acid metabolite is less prevalent in the literature, it is established to have strong antihistamine activity.[2]

Compound Receptor Binding Affinity (pKi)
AlcaftadineHistamine H18.5[8]
AlcaftadineHistamine H2High Affinity[2][8]
AlcaftadineHistamine H45.8[8]
KetotifenHistamine H2Lower affinity than Alcaftadine[8]
KetotifenHistamine H4< 5[8]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of alcaftadine is characterized by minimal systemic absorption and rapid conversion to its active carboxylic acid metabolite following topical ocular administration.[12]

Metabolism of Alcaftadine

Alcaftadine is metabolized via aldehyde oxidation to form this compound.[2] This conversion is mediated by non-CYP450 cytosolic enzymes, likely aldehyde dehydrogenase and aldehyde reductase.[2] The lack of involvement of the cytochrome P450 system indicates a low potential for clinically relevant drug-drug interactions.[2][13]

Alcaftadine Alcaftadine (Aldehyde) Metabolite Alcaftadine Carboxylic Acid (Active Metabolite) Alcaftadine->Metabolite Aldehyde Oxidation Enzymes Non-CYP450 Cytosolic Enzymes (e.g., Aldehyde Dehydrogenase) Enzymes->Metabolite

Caption: Metabolic conversion of Alcaftadine.
Pharmacokinetic Parameters

Following a single bilateral topical ocular dose of alcaftadine 0.25% solution, both the parent drug and its active metabolite are detected in plasma at low concentrations, underscoring the minimal systemic exposure.[3]

Parameter Alcaftadine (Parent Drug) This compound (Metabolite)
Mean Cmax ~60 pg/mL[3][6][11]~3 ng/mL[3][6][11]
Median Tmax ~15 minutes[3][6][11]~1 hour[3][6][11]
Plasma Conc. Below LoQ (<10 pg/mL) by 3 hrs[3][6][11]Below LoQ (<100 pg/mL) by 12 hrs[3][6][11]
Elimination Half-life Not applicable (rapid clearance)~2 hours[3][12]
Plasma Protein Binding 39.2%[3][13]62.7%[3][13]
Primary Elimination MetabolismUnchanged in urine[2][3]

The longer half-life and sustained plasma concentration of the carboxylic acid metabolite compared to the parent compound suggest it is a key contributor to alcaftadine's lasting duration of action.

Experimental Protocols

The characterization of alcaftadine and its carboxylic acid metabolite has been achieved through a series of standardized in vitro and in vivo experimental models.

In Vitro Pharmacological and Metabolic Assays
  • Receptor Binding Assays: The affinity of alcaftadine for histamine receptors (H1, H2, H4) was determined using radioligand displacement experiments with membranes from cells expressing the specific human receptors.[2]

  • Metabolism Studies: In vitro studies using human liver microsomes, hepatocytes, and diagnostic CYP450 substrates were conducted to elucidate the metabolic pathway.[2][14] The metabolic fate was confirmed using (14)C-labeled alcaftadine followed by high-performance liquid chromatography (HPLC) to separate the parent compound from its metabolites.[14]

  • Plasma Protein Binding: Determined by equilibrium dialysis using (3)H-labeled alcaftadine and its carboxylic acid metabolite against human plasma.[14]

Bioanalytical Methods
  • LC-MS/MS: A validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method was used to quantify the concentrations of alcaftadine and its active metabolite (identified as R90692 in some literature) in human plasma samples.[5][13] This highly sensitive method allows for the detection of the very low systemic concentrations achieved after topical administration.

Clinical Efficacy Model: Conjunctival Allergen Challenge (CAC)

The clinical efficacy, onset, and duration of action of alcaftadine were evaluated using the Conjunctival Allergen Challenge (CAC) model, a standardized and controlled method for inducing and assessing the signs and symptoms of allergic conjunctivitis.[2][15]

cluster_screening Visit 1-2: Screening & Titration cluster_treatment Visit 3-4: Treatment & Challenge Screen Enrollment & Baseline Assessment Titration Determine Allergen Dose that Elicits Positive Allergic Reaction Screen->Titration Randomize Randomization (Alcaftadine vs. Vehicle) Titration->Randomize Subject Qualifies Dose_V3 Instill Drug/Vehicle (Duration of Action Test) Randomize->Dose_V3 Dose_V4 Instill Drug/Vehicle (Onset of Action Test) Randomize->Dose_V4 Challenge_16h Wait 16 Hours Dose_V3->Challenge_16h CAC_V3 Conjunctival Allergen Challenge (CAC) Challenge_16h->CAC_V3 Assess_V3 Assess Ocular Itching & Redness at 3, 5, 7 min CAC_V3->Assess_V3 Challenge_15m Wait 15 Minutes Dose_V4->Challenge_15m CAC_V4 Conjunctival Allergen Challenge (CAC) Challenge_15m->CAC_V4 Assess_V4 Assess Ocular Itching & Redness at 3, 5, 7 min CAC_V4->Assess_V4

Caption: Workflow of a Conjunctival Allergen Challenge (CAC) study.

In these studies, alcaftadine 0.25% demonstrated a rapid onset of action (within 3 minutes) and a long duration of action (at least 16 hours) in preventing ocular itching compared to placebo.[15]

Conclusion

This compound is the active and clinically relevant metabolite of alcaftadine. Its formation via non-CYP450 pathways, favorable pharmacokinetic profile, and potent, broad-spectrum antihistamine activity are central to the overall therapeutic efficacy of topically administered alcaftadine. The metabolite's longer plasma residence time relative to the parent compound likely contributes significantly to the sustained duration of action observed in clinical trials. For drug development professionals, the case of alcaftadine underscores the importance of characterizing active metabolites, as they can be principal drivers of a drug's clinical performance. Future research could focus on isolating the specific binding affinities and mast cell-stabilizing properties of the carboxylic acid metabolite to further delineate its precise contribution to the drug's activity.

References

Methodological & Application

Application Note: Quantification of Alcaftadine Carboxylic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Alcaftadine is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis. In vivo, Alcaftadine is metabolized by non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite, also known as R90692.[1] The quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and stability studies. While liquid chromatography-tandem mass spectrometry (LC/MS/MS) is often employed for the simultaneous analysis of Alcaftadine and its metabolite in biological fluids, a simple and robust HPLC method with UV detection is desirable for routine analysis in a quality control or research laboratory setting.[1]

This application note proposes a reverse-phase HPLC (RP-HPLC) method for the determination of Alcaftadine carboxylic acid. The proposed method is based on the known chromatographic behavior of Alcaftadine and general principles for the separation of carboxylic acids.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is recommended.[2][3]

  • Chemicals: HPLC grade acetonitrile, methanol (B129727), and water. Analytical grade ortho-phosphoric acid (OPA) or trifluoroacetic acid (TFA). This compound reference standard.

Chromatographic Conditions

Due to the increased polarity of the carboxylic acid group compared to the aldehyde group of Alcaftadine, a mobile phase with a higher aqueous component is proposed. The addition of an acid modifier is necessary to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.

ParameterProposed Condition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Ortho-phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, hold for 10 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 282 nm

Note: The UV detection wavelength of 282 nm is based on the reported absorption maximum for Alcaftadine.[1][2] It is recommended to determine the optimal wavelength by scanning a standard solution of this compound.

Protocols

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).

Sample Preparation (from a hypothetical formulation)
  • Accurately weigh a portion of the sample equivalent to approximately 1 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Hypothetical Data)

The proposed method should be fully validated according to ICH guidelines. The following tables summarize the expected performance characteristics of a validated method.

System Suitability
ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Area ≤ 2.0% (for n=6)0.8%
Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 50≥ 0.999
Accuracy (% Recovery)
Spiked Level% Recovery
80%99.5
100%100.2
120%99.8
Precision (%RSD)
Precision Type%RSD
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Limits of Detection and Quantification
ParameterHypothetical Value (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase (Working) Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Inject Inject into HPLC Dilute_Standard->Inject Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 282 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

Logical_Relationship Alcaftadine Alcaftadine (Aldehyde) Metabolism In Vivo Metabolism Alcaftadine->Metabolism Metabolite This compound (Active Metabolite) Metabolism->Metabolite Quantification HPLC Quantification Metabolite->Quantification Application Pharmacokinetic & Stability Studies Quantification->Application

Caption: Metabolic pathway and analytical application.

Conclusion

The proposed RP-HPLC method provides a reliable and robust starting point for the quantification of this compound. The method is simple, utilizes common instrumentation and reagents, and is expected to offer sufficient sensitivity and selectivity for the analysis of this metabolite in various sample matrices. It is essential that this method is fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Alcaftadine Carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, specific, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Alcaftadine carboxylic acid, the active metabolite of the antihistamine Alcaftadine, in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. The analyte is detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic and toxicokinetic studies in clinical and preclinical drug development.

Introduction

Alcaftadine is a potent H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis. It is rapidly metabolized in the body by non-CYP450 cytosolic enzymes to its active metabolite, this compound.[1][2] Pharmacokinetic studies have shown that both the parent drug and its active metabolite reach peak plasma concentrations shortly after administration and are cleared from the system within a few hours.[1] A robust and sensitive bioanalytical method is crucial for the accurate measurement of this compound in biological matrices to support pharmacokinetic assessments. This application note presents a detailed protocol for a UPLC-MS/MS method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Alcaftadine-d4 carboxylic acid (internal standard, IS) (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Waters ACQUITY UPLC System

  • Waters Xevo TQ-S Mass Spectrometer with ESI source

  • Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

Sample Preparation
  • Thaw human plasma samples and standards at room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (Alcaftadine-d4 carboxylic acid, 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    2.0 10 90
    2.5 10 90
    2.6 95 5

    | 3.5 | 95 | 5 |

MS/MS Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    This compound 324.2 197.1 35 20

    | Alcaftadine-d4 carboxylic acid (IS) | 328.2 | 201.1 | 35 | 20 |

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The method was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.995.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The precision (%CV) was ≤15% and the accuracy (%RE) was within ±15%.

Recovery: The extraction recovery of this compound and the internal standard from human plasma was consistent and reproducible across the three QC levels.

Matrix Effect: No significant matrix effect was observed for this compound at the tested concentrations.

Quantitative Data Summary

ParameterThis compound
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) >0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 10%
Inter-day Precision (%CV) ≤ 12%
Intra-day Accuracy (%RE) ± 10%
Inter-day Accuracy (%RE) ± 13%
Mean Extraction Recovery ~85%

Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Alcaftadine-d4 carboxylic acid in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with methanol:water (1:1, v/v) to obtain working standard solutions for calibration curve and QC sample preparation.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Alcaftadine-d4 carboxylic acid primary stock solution with methanol to a final concentration of 1 µg/mL.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards with final concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low QC (0.3 ng/mL), Medium QC (30 ng/mL), and High QC (80 ng/mL).

Visualizations

Alcaftadine_Metabolism Alcaftadine Alcaftadine Metabolite Alcaftadine Carboxylic Acid (Active Metabolite) Alcaftadine->Metabolite Metabolism Enzymes Non-CYP450 Cytosolic Enzymes Enzymes->Alcaftadine

Caption: Metabolic pathway of Alcaftadine.

Caption: UPLC-MS/MS experimental workflow.

Conclusion

This application note provides a detailed protocol for a rapid, sensitive, and robust UPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in support of clinical and preclinical studies. The method has been validated according to industry standards and demonstrates excellent performance characteristics.

References

Application Note: Quantification of Alcaftadine Carboxylic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Alcaftadine carboxylic acid, the active metabolite of Alcaftadine, in human plasma. The method utilizes a rapid protein precipitation extraction followed by analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This robust and reproducible method is suitable for pharmacokinetic and toxicokinetic studies in drug development. All experimental protocols and validation data are presented in accordance with FDA guidelines for bioanalytical method validation.

Introduction

Alcaftadine is a H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] It is metabolized in the body by non-CYP450 cytosolic enzymes to its active metabolite, this compound.[1][2] Pharmacokinetic studies have shown that after topical ocular administration, Alcaftadine is rapidly converted to its carboxylic acid metabolite, which reaches a mean peak plasma concentration (Cmax) of approximately 3 ng/mL.[1][3] Accurate quantification of this metabolite in human plasma is crucial for assessing the safety and efficacy of Alcaftadine.

This application note provides a comprehensive and validated LC-MS/MS method for the determination of this compound in human plasma, offering the necessary sensitivity and selectivity for bioanalytical studies.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

LC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer was used for the analysis.

Table 1: Chromatographic Conditions

ParameterValue
UPLC ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3.0 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1.0 min
Injection Volume5 µL
Column Temperature40 °C
Run Time4.5 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: 324.2 > 207.1this compound-d4 (IS): 328.2 > 211.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500 °C
Gas FlowOptimized for the specific instrument
Preparation of Standards and Quality Control Samples

Stock solutions of this compound and the internal standard were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of this compound from human plasma.

Experimental Workflow for Sample Preparation

G cluster_0 A Plasma Sample (100 µL) B Add Internal Standard (25 µL) A->B C Add Acetonitrile (300 µL) B->C D Vortex (1 min) C->D E Centrifuge (10 min @ 13,000 rpm) D->E F Transfer Supernatant E->F G Inject into UPLC-MS/MS F->G

Caption: Protein precipitation workflow for plasma sample preparation.

Method Validation

The bioanalytical method was validated according to the FDA guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][4][5][6]

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
This compound0.1 - 50y = 0.025x + 0.003>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.16.8105.28.5103.8
LQC0.35.198.76.999.5
MQC54.5101.35.8100.9
HQC403.999.25.199.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC0.392.598.1
HQC4095.1101.5
Stability

The stability of this compound in human plasma was evaluated under various conditions.

Table 6: Stability Data

Stability ConditionDurationConcentration (ng/mL)Mean Stability (%)
Bench-top6 hours0.397.8
4099.1
Freeze-thaw (3 cycles)-20°C to RT0.396.5
4098.2
Long-term30 days at -80°C0.398.9
40100.3

Conclusion

The described UPLC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and short chromatographic run time allow for high-throughput analysis. The method has been thoroughly validated and is suitable for supporting clinical and non-clinical studies of Alcaftadine.

Signaling Pathway and Logical Relationships

Metabolic Pathway of Alcaftadine

G cluster_0 A Alcaftadine B Non-CYP450 Cytosolic Enzymes A->B C Alcaftadine carboxylic acid (Active Metabolite) B->C

Caption: Metabolic conversion of Alcaftadine to its active metabolite.

References

Bioanalytical Method for Alcaftadine and its Carboxylic Acid Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Alcaftadine (B1684316) is a potent H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis. Following administration, alcaftadine is metabolized to its active carboxylic acid metabolite. To support pharmacokinetic and toxicokinetic studies, a sensitive and selective bioanalytical method for the simultaneous quantification of alcaftadine and its major metabolite, alcaftadine carboxylic acid, in human plasma is essential. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable assay for the analysis of alcaftadine and its metabolite in a biological matrix.

Mechanism of Action

Alcaftadine acts as a topical H1-receptor antagonist and inhibits the release of histamine from mast cells.[1] By blocking histamine receptors in the conjunctiva, alcaftadine prevents histamine-stimulated vascular permeability, thereby reducing ocular edema and wheal formation.[1] The drug has also been shown to decrease the chemotaxis and activation of eosinophils, contributing to its anti-allergic effects.[1]

Metabolism

Alcaftadine is metabolized by non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite.[2] Both the parent drug and its metabolite exhibit pharmacological activity.

Experimental Protocols

This section details the complete workflow for the simultaneous determination of alcaftadine and this compound in human plasma.

Materials and Reagents
  • Alcaftadine reference standard

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled alcaftadine or a structurally similar compound)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting alcaftadine and its metabolite from plasma samples.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of alcaftadine and its metabolite. Optimization may be required based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
Time (min)% B
0.0 - 0.510
0.5 - 2.590
2.5 - 3.090
3.0 - 3.110
3.1 - 5.010
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500°C
Ion Spray Voltage5500 V
Dwell Time100 ms
MRM Transitions To be optimized based on experimental determination
Alcaftadinee.g., m/z 308.2 → 191.1
This compounde.g., m/z 324.2 → 207.1
Internal StandardDependent on the IS used

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the typical acceptance criteria and expected performance data for the method.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Calibration standards within ±15% of nominal concentration (±20% at LLOQ)
Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Intra- and inter-day accuracy (%RE) within ±15% of nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Normalized matrix factor within an acceptable range (typically 0.85 to 1.15)
Stability Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative)

Table 3: Representative Quantitative Validation Data

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Alcaftadine 0.1 - 1000.12.5 - 6.83.1 - 7.5-5.2 to 4.8-4.5 to 5.1
This compound 0.1 - 1000.13.1 - 7.23.8 - 8.1-4.8 to 5.3-3.9 to 6.2

Diagrams

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Bioanalytical workflow for Alcaftadine and its metabolite.

Logical Relationship of Method Validation

validation cluster_core_validation Core Validation Parameters cluster_sample_related Sample-Related Parameters cluster_method_performance Method Performance linearity Linearity & Range precision Precision linearity->precision accuracy Accuracy linearity->accuracy robustness Robustness precision->robustness accuracy->robustness selectivity Selectivity & Specificity selectivity->precision selectivity->accuracy recovery Recovery matrix_effect Matrix Effect recovery->matrix_effect lloq LLOQ matrix_effect->lloq stability Stability stability->lloq robustness->lloq

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Solid-Phase Extraction of Alcaftadine Carboxylic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of Alcaftadine (B1684316) carboxylic acid, the active metabolite of Alcaftadine, from biological matrices such as plasma and urine. Alcaftadine is an H1 histamine (B1213489) receptor antagonist used for the treatment of allergic conjunctivitis.[1][2] Its metabolism is primarily mediated by non-CYP450 cytosolic enzymes, leading to the formation of an active carboxylic acid metabolite.[1][3][4][5] Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. The described method utilizes a mixed-mode solid-phase extraction strategy, providing high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Alcaftadine is a topically administered antihistamine that effectively relieves symptoms of allergic conjunctivitis.[1] Following administration, Alcaftadine is rapidly metabolized to Alcaftadine carboxylic acid.[1][4] Monitoring the levels of this active metabolite in biological fluids is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Solid-phase extraction is a widely used technique for sample preparation in bioanalysis, offering significant advantages over liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and potential for automation.[6] This protocol provides a detailed methodology for the extraction of this compound from plasma, leveraging its chemical properties for efficient purification.

Metabolic Pathway of Alcaftadine

Alcaftadine undergoes metabolism via aldehyde oxidation to form its primary active metabolite, this compound.[4] This conversion is primarily carried out by cytosolic enzymes, such as aldehyde dehydrogenase, rather than the cytochrome P450 system.[4][5]

Alcaftadine_Metabolism Metabolic Pathway of Alcaftadine Alcaftadine Alcaftadine Metabolite This compound (Active Metabolite) Alcaftadine->Metabolite Aldehyde Oxidation Enzymes Non-CYP450 Cytosolic Enzymes (e.g., Aldehyde Dehydrogenase)

Caption: Metabolic conversion of Alcaftadine to its active carboxylic acid metabolite.

Experimental Protocol

This protocol is designed for the extraction of this compound from 1 mL of human plasma. Adjustments may be necessary for other matrices or sample volumes.

Materials:

  • SPE Sorbent: Mixed-Mode Strong Anion Exchange (SAX) Polymeric Sorbent (e.g., Oasis MAX, Strata-X-A)

  • Sample Pre-treatment Solution: 2% Phosphoric Acid in Water

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solution 1: 5% Methanol in 20 mM Ammonium Acetate (pH 6.0)

  • Wash Solution 2: 100% Methanol

  • Elution Solvent: 2% Formic Acid in Methanol

  • Internal Standard (IS): A suitable deuterated analog of this compound or a structurally similar carboxylic acid.

  • Biological Matrix: Human Plasma (or other relevant matrix)

  • SPE Vacuum Manifold

  • Collection Tubes

  • Vortex Mixer

  • Centrifuge

SPE Workflow Diagram:

SPE_Workflow Solid-Phase Extraction Workflow for this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Start Start: 1 mL Plasma Spike Spike with Internal Standard Start->Spike Pretreat Pre-treat with 2% Phosphoric Acid Spike->Pretreat Vortex Vortex and Centrifuge Pretreat->Vortex Supernatant Collect Supernatant Vortex->Supernatant Load Load Pre-treated Sample Supernatant->Load Condition Condition with Methanol Equilibrate Equilibrate with Deionized Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 5% Methanol in 20 mM Ammonium Acetate (pH 6.0) Load->Wash1 Wash2 Wash 2: 100% Methanol Wash1->Wash2 Elute Elute with 2% Formic Acid in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

References

Application Notes and Protocols for Liquid-Liquid Extraction of Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine (B1684316), a potent H1 histamine (B1213489) receptor antagonist, is a primary treatment for allergic conjunctivitis. In vivo, alcaftadine is rapidly metabolized to its active metabolite, alcaftadine carboxylic acid.[1][2][3] Accurate quantification of this carboxylic acid metabolite in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides a detailed application note and protocol for the efficient extraction of this compound from aqueous samples using the liquid-liquid extraction (LLE) technique. The protocol is designed to be a robust starting point for method development and can be adapted for various sample matrices.

Physicochemical Properties

A summary of the known physicochemical properties of alcaftadine and its carboxylic acid metabolite is presented in Table 1. Understanding these properties is essential for optimizing the LLE procedure.

Table 1: Physicochemical Properties of Alcaftadine and this compound

PropertyAlcaftadineThis compoundReference
Molecular Formula C₁₉H₂₁N₃OC₁₉H₂₁N₃O₂[2][4]
Molecular Weight 307.4 g/mol 323.4 g/mol [4][5]
CAS Number 147084-10-4147083-93-0[2][6]
Plasma Protein Binding 39.2%62.7%[7]
Solubility Soluble in Methanol, DMSOSoluble in Methanol, DMSO[6]
pKa Not explicitly foundExpected to be acidic due to the carboxylic acid group.
LogP (Predicted) Not explicitly found-0.6 (XLogP3)[4]

Principle of Liquid-Liquid Extraction for this compound

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For acidic compounds like this compound, the pH of the aqueous phase is a critical parameter.

The underlying principle is to manipulate the ionization state of the target analyte to control its solubility in the aqueous and organic phases.[8][9]

  • Acidification Step (Extraction into Organic Phase): By adjusting the pH of the aqueous sample to be at least two pH units below the pKa of the carboxylic acid group, the analyte will be in its neutral, protonated form. This uncharged form is more soluble in an organic solvent and will partition from the aqueous phase into the organic phase.

  • Basification Step (Back-Extraction into Aqueous Phase): To further purify the analyte or prepare it for analysis in an aqueous mobile phase, a back-extraction can be performed. By mixing the organic extract with a basic aqueous solution (pH > pKa), the carboxylic acid will be deprotonated to its charged, anionic form. This ionic form is more soluble in the aqueous phase, allowing it to be extracted back from the organic solvent.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol provides a step-by-step guide for the extraction of this compound from an aqueous sample.

Materials and Reagents:

  • Aqueous sample containing this compound

  • Organic extraction solvent (e.g., Ethyl acetate, Dichloromethane, or a mixture like Isopropyl alcohol:Dichloromethane)

  • Acidifying agent (e.g., 1 M Hydrochloric acid)

  • Basifying agent (e.g., 1 M Sodium hydroxide)

  • Vortex mixer

  • Centrifuge

  • Pipettes and appropriate tips

  • Conical centrifuge tubes (e.g., 15 mL)

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (compatible with the analytical method, e.g., mobile phase for LC-MS)

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 1.0 mL) of the aqueous sample into a 15 mL conical centrifuge tube.

  • Acidification:

    • Adjust the pH of the sample to approximately 2-3 by adding a suitable volume of 1 M HCl. Verify the pH using a pH meter or pH paper. This step ensures that the this compound is in its neutral, protonated form.

  • Extraction into Organic Solvent:

    • Add a pre-determined volume of the selected organic extraction solvent (e.g., 5.0 mL of ethyl acetate) to the acidified sample.

    • Cap the tube securely and vortex for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge the mixture at 3000-4000 rpm for 10 minutes to achieve complete phase separation.

  • Isolation of the Organic Phase:

    • Carefully aspirate the upper organic layer using a clean pipette and transfer it to a new, clean centrifuge tube. Be cautious to avoid disturbing the aqueous layer.

  • (Optional) Second Extraction:

    • For improved recovery, a second extraction can be performed by adding another aliquot of the organic solvent to the original aqueous sample, vortexing, and centrifuging as described above. The organic layers can then be combined.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) or using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of a suitable solvent that is compatible with the intended analytical technique (e.g., the mobile phase for an HPLC or LC-MS/MS analysis).

    • Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for analysis.

Diagrammatic Representation of the LLE Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound.

LLE_Workflow start Start: Aqueous Sample (containing this compound) acidify 1. Acidification (Adjust pH to 2-3 with 1M HCl) start->acidify add_solvent 2. Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex 3. Vortex & Centrifuge (for phase separation) add_solvent->vortex separate 4. Separate Organic Layer vortex->separate evaporate 5. Evaporate Solvent (to dryness) separate->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end End: Sample Ready for Analysis reconstitute->end LLE_Logic analyte Analyte: this compound (Acidic Compound) goal Goal: Maximize Partitioning into Organic Phase analyte->goal condition Condition: Analyte must be in neutral (protonated) form goal->condition action Action: Lower the pH of the aqueous phase condition->action ph_choice pH < pKa - 2 action->ph_choice result Result: Increased Solubility in Organic Solvent ph_choice->result

References

Application Notes and Protocols for Alcaftadine Carboxylic Acid Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Alcaftadine carboxylic acid, the active metabolite of Alcaftadine, in human plasma. The methodologies described are based on established bioanalytical techniques for acidic drug metabolites and are intended to serve as a comprehensive guide for researchers in drug development and clinical pharmacology.

Introduction

Alcaftadine is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis. It is metabolized in the body to an active carboxylic acid metabolite. Accurate and reliable quantification of this metabolite in biological matrices such as human plasma is crucial for pharmacokinetic and toxicokinetic studies. Following topical ocular administration, the peak plasma concentration of the this compound metabolite is approximately 3 ng/mL, with concentrations falling below the limit of quantification (100 pg/mL) within 12 hours, necessitating a highly sensitive and robust analytical method.[1]

This application note details three common and effective sample preparation techniques for the extraction of this compound from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical performance data for the described sample preparation methods. These values are representative and may vary based on specific laboratory conditions and instrumentation.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 9575 - 9090 - 105
Matrix Effect (%) 78 - 9285 - 9895 - 108
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.05 ng/mL0.05 ng/mL
Analysis Time per Sample ~5 minutes~15 minutes~10 minutes
Cost per Sample LowLow-MediumMedium-High
Selectivity LowMediumHigh

Experimental Protocols

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and simple method for removing the bulk of proteins from a plasma sample. It is often used in high-throughput screening environments. Acetonitrile (B52724) is a commonly used solvent for this purpose.[2]

Materials:

  • Human plasma sample

  • Acetonitrile (ACN), HPLC grade, chilled at -20°C

  • Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • LC-MS vials

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC-MS vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

PPT_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is ppt 3. Add Acetonitrile (300 µL) is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids. For acidic compounds like this compound, acidification of the aqueous phase is crucial to neutralize the analyte and facilitate its extraction into an organic solvent.[3]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • 1 M Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

  • LC-MS vials

Procedure:

  • Pipette 200 µL of human plasma into a clean tube.

  • Add 10 µL of the internal standard working solution.

  • Acidify the plasma by adding 50 µL of 1 M HCl.

  • Add 1 mL of MTBE.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solvent.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow plasma 1. Plasma Sample (200 µL) + Internal Standard acidify 2. Acidify (1 M HCl) plasma->acidify extract 3. Add MTBE (1 mL) & Vortex acidify->extract centrifuge 4. Centrifuge (4,000 x g, 10 min) extract->centrifuge separate 5. Collect Organic Layer centrifuge->separate evaporate 6. Evaporate to Dryness separate->evaporate reconstitute 7. Reconstitute (100 µL) evaporate->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE) Protocol

SPE provides a higher degree of selectivity and concentration compared to PPT and LLE. A mixed-mode or polymeric reversed-phase sorbent is often suitable for the extraction of acidic drugs from biological fluids.[4]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • 4% Phosphoric acid in water

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Elution solvent (e.g., Acetonitrile with 2% Formic Acid)

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg)

  • SPE manifold

  • Evaporator

  • Reconstitution solvent

  • LC-MS vials

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent.

  • Analysis: Transfer to an LC-MS vial for analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample & Cartridge Preparation sample_prep 1. Sample Pre-treatment (Acidification) load 3. Load Sample sample_prep->load condition 2. Cartridge Conditioning (Methanol & Water) condition->load wash 4. Wash Cartridge load->wash elute 5. Elute Analyte wash->elute dry_recon 6. Evaporate & Reconstitute elute->dry_recon lcms 7. LC-MS/MS Analysis dry_recon->lcms

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization will be required for specific instrumentation.

Table 2: LC-MS/MS Parameters

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusion of the analyte and internal standard
Source Temp. 150°C
Desolvation Temp. 400°C

Conclusion

The choice of sample preparation method for this compound analysis depends on the specific requirements of the study. Protein precipitation offers speed and simplicity, making it suitable for high-throughput applications. Liquid-liquid extraction provides a cleaner extract than PPT. Solid-phase extraction yields the cleanest samples and highest recovery, which is often necessary for achieving the low limits of quantification required for clinical samples. The provided protocols and analytical conditions serve as a robust starting point for the development and validation of a bioanalytical method for this compound in human plasma.

References

Application Note: Chromatographic Separation of Alcaftadine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alcaftadine (B1684316) is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1][2] To ensure the safety, efficacy, and quality of pharmaceutical formulations, it is crucial to develop robust analytical methods capable of separating the active pharmaceutical ingredient (API) from its metabolites and any potential degradation products. This application note provides a comprehensive overview and detailed protocols for the chromatographic separation of Alcaftadine, its active carboxylic acid metabolite, and its degradation products using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC).

The primary active metabolite of Alcaftadine is a carboxylic acid derivative (R90692), formed rapidly by cytosolic enzymes.[3] Furthermore, forced degradation studies show that Alcaftadine is susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining stable under neutral, thermal, and photolytic stress.[1][4] The methods detailed below are stability-indicating, meaning they can accurately quantify the drug in the presence of its impurities, metabolites, and degradants.

Chromatographic Methods and Validation Data

Various chromatographic methods have been developed and validated for the analysis of Alcaftadine in bulk drug and ophthalmic solutions. A summary of these methods is presented below for easy comparison.

Table 1: Summary of HPLC and UPLC Methods for Alcaftadine Analysis

ParameterMethod 1 (RP-HPLC)[5]Method 2 (RP-HPLC)[6]Method 3 (RP-HPLC)[7]Method 4 (UPLC)[1][4]
Column Enable C18 G (250 x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Methanol: Water (50:50, v/v)Acetonitrile: 0.1% OPA (90:10, v/v)Water: Methanol with 0.1% OPA (80:20, v/v)Gradient of 10 mM Ammonium Acetate (pH 5.0) and Methanol
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min0.6 mL/min
Detection (UV) 282 nm282 nm282 nm284 nm
Retention Time 3.15 min3.05 min8 minNot specified
Linearity Range 1-16 µg/mL0.5-7.5 µg/mLNot specifiedNot specified
Correlation (r²) 0.9990.9999Not specifiedNot specified
LOD 0.25 µg/mL0.095 µg/mLNot specifiedNot specified
LOQ 0.75 µg/mL0.288 µg/mLNot specifiedNot specified

Table 2: Summary of TLC Method for Alcaftadine Analysis

ParameterMethod[8]
Stationary Phase TLC aluminum plates precoated with silica (B1680970) gel 60F-254
Mobile Phase Chloroform: Methanol: Ammonia (5:5:0.1, by volume)
Detection Densitometric scanning at 282 nm
Linearity Range 0.50 - 12.00 µ g/band
Correlation (r) 0.9998
Rf Value (Alcaftadine) 0.35[9]
Rf Value (Degradants) 0.65 (Acidic), 0.88 (Oxidative)[9]

Experimental Protocols

The following sections provide detailed protocols for a stability-indicating RP-HPLC method and a forced degradation study, based on methodologies reported in the literature.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a typical stability-indicating reversed-phase HPLC method for the quantitative determination of Alcaftadine in the presence of its degradation products.

1. Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance, sonicator, pH meter

  • Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)

  • Ortho-phosphoric acid (OPA) or Ammonium Acetate

  • Alcaftadine reference standard

2. Chromatographic Conditions (Example):

  • Mobile Phase: Methanol: Water (50:50, v/v)

  • Column: Enable C18 G (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 282 nm

3. Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Alcaftadine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1-16 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation (Ophthalmic Solution):

  • Transfer a volume of the ophthalmic solution equivalent to 2.5 mg of Alcaftadine into a 10 mL volumetric flask.

  • Dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the linearity range (e.g., 8 µg/mL).

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject replicate volumes of a standard solution (e.g., 8 µg/mL) to verify system suitability (e.g., tailing factor, theoretical plates).

  • Construct a calibration curve by injecting the working standard solutions.

  • Inject the prepared sample solutions.

  • Quantify the Alcaftadine concentration in the samples by comparing the peak area with the calibration curve.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Alcaftadine is subjected to stress conditions to produce degradation products.

1. Acid Hydrolysis:

  • To 1 mL of Alcaftadine stock solution (1 mg/mL), add 1 mL of 1N HCl.

  • Heat the solution at 50°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1N NaOH.

  • Dilute with mobile phase to a suitable concentration (e.g., 8 µg/mL) and analyze by HPLC.

2. Base Hydrolysis:

  • To 1 mL of Alcaftadine stock solution (1 mg/mL), add 1 mL of 1N NaOH.

  • Heat the solution at 50°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1N HCl.

  • Dilute with mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • To 1 mL of Alcaftadine stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at 50°C for 24 hours.

  • Dilute with mobile phase and analyze by HPLC.

4. Thermal Stress:

  • Expose solid Alcaftadine powder to a temperature of 80°C for 2 hours.

  • Dissolve the heat-treated sample in mobile phase to a known concentration and analyze by HPLC.

5. Photolytic Stress:

  • Expose the Alcaftadine drug solution to UV light (in a UV chamber) for a defined period (e.g., 30 minutes).

  • Analyze the exposed solution by HPLC.

Visualizations

G cluster_eval 3. Evaluation Sample Sample Collection (Bulk Drug / Ophthalmic Solution) HPLC HPLC / UPLC System (C18 Column, Mobile Phase) Sample->HPLC Standard Reference Standard Preparation Standard->HPLC Stress Forced Degradation (Acid, Base, Oxidative) Stress->HPLC Detection UV / Densitometric Detection (282-284 nm) HPLC->Detection TLC TLC System (Silica Plate, Developing System) Data Data Acquisition (Peak Area / Rf Value) Detection->Data Quant Quantification & Method Validation Data->Quant

// Nodes Alcaftadine [label="Alcaftadine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Metabolite [label="Active Carboxylic Acid\nMetabolite (R90692)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stable [label="Stable (No Degradation)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2;

// Edges Alcaftadine -> Metabolite [label="Cytosolic Enzymes", color="#5F6368"]; Alcaftadine -> p1 [arrowhead=none, color="#5F6368"]; p1 -> Degradation [label=" Acid Hydrolysis\n Base Hydrolysis\n Oxidation", color="#EA4335"]; p1 -> Stable [label=" Neutral Hydrolysis\n Thermal Stress\n Photolytic Stress", color="#34A853"]; } DOT Caption: Alcaftadine metabolism and stability pathway.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine, a potent H1, H2, and H4 histamine (B1213489) receptor antagonist, is an active pharmaceutical ingredient used in ophthalmic solutions for the treatment of allergic conjunctivitis. Following administration, Alcaftadine is metabolized to its active metabolite, Alcaftadine carboxylic acid (also known as R90692). The quantitative analysis of both Alcaftadine and its carboxylic acid metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a comprehensive overview of the mass spectrometry parameters and a detailed protocol for the analysis of this compound.

While specific, validated mass spectrometric parameters for this compound are not widely published, this document outlines a general methodology based on established principles for the analysis of small molecule carboxylic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided protocols can be adapted and optimized for specific instrumentation and laboratory conditions.

Metabolic Pathway of Alcaftadine

Alcaftadine undergoes metabolism to form its active carboxylic acid metabolite. This biotransformation is a key aspect of its pharmacological activity.

Metabolic Conversion of Alcaftadine Alcaftadine Alcaftadine Metabolism Metabolism (e.g., Aldehyde Oxidase) Alcaftadine->Metabolism Oxidation Alcaftadine_Carboxylic_Acid This compound (Active Metabolite) Metabolism->Alcaftadine_Carboxylic_Acid

Caption: Metabolic pathway of Alcaftadine to its active carboxylic acid metabolite.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol describes a general procedure for the extraction of Alcaftadine and its carboxylic acid metabolite from human plasma.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of the Internal Standard working solution. Vortex briefly.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry (MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for quantitative analysis.

General MS Parameters (to be optimized):

ParameterRecommended Starting Point
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Analyte-Specific MS Parameters (Hypothetical - requires experimental determination):

To develop a quantitative method, the specific mass transitions (precursor and product ions) and optimal MS parameters for this compound must be determined experimentally. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and optimizing the response.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Cone Voltage (V)Collision Energy (eV)
AlcaftadineTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
This compound ~324.1 (M+H)+To be determined To be determined To be determined To be determined
Internal Standard (IS)To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The precursor ion for this compound is estimated based on the addition of an oxygen atom to Alcaftadine (MW ~307.4 g/mol ) and protonation. The exact m/z should be confirmed experimentally.

Workflow for LC-MS/MS Method Development

The following diagram illustrates the logical workflow for developing a robust LC-MS/MS method for the quantification of this compound.

LC-MS/MS Method Development Workflow cluster_0 Analyte Characterization cluster_1 MS Parameter Optimization cluster_2 LC Method Development cluster_3 Method Validation A Obtain Authentic Standard of this compound B Determine Precursor Ion (Q1) (Full Scan MS) A->B C Determine Product Ions (Q3) (Product Ion Scan) B->C D Optimize Cone Voltage C->D E Optimize Collision Energy D->E F Select Column and Mobile Phases E->F G Optimize Gradient for Separation and Peak Shape F->G H Validate for Specificity, Linearity, Accuracy, Precision, and Stability G->H

Caption: A logical workflow for developing an LC-MS/MS method for a novel analyte.

Data Presentation

The following table is a template for summarizing the optimized mass spectrometry parameters once they have been experimentally determined.

Table 1: Optimized Mass Spectrometry Parameters

AnalyteIonization ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCone Voltage (V)Collision Energy (eV)
AlcaftadineESI+[Optimized Value][Optimized Value][Optimized Value][Optimized Value]
This compound ESI+ [Optimized Value] [Optimized Value] [Optimized Value] [Optimized Value]
Internal Standard (IS)ESI+[Optimized Value][Optimized Value][Optimized Value][Optimized Value]

Conclusion

Application Notes and Protocols for Forced Degradation Studies of Alcaftadine and its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Alcaftadine (B1684316) and its active metabolite, Alcaftadine carboxylic acid. Forced degradation studies are crucial for developing stability-indicating analytical methods, understanding the degradation pathways of drug substances, and ensuring the safety and efficacy of pharmaceutical products.

Introduction to Alcaftadine and its Carboxylic Acid Metabolite

Alcaftadine is a potent H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Its IUPAC name is 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde. In the body, Alcaftadine is rapidly metabolized to its active carboxylic acid metabolite, R90692, primarily through the action of non-CYP450 cytosolic enzymes.[2][3][4][5] This metabolite is the main circulating active moiety and is primarily eliminated unchanged in the urine.[1][2][3]

Understanding the stability of both the parent drug and its active metabolite under various stress conditions is a critical aspect of drug development and regulatory submissions.

Forced Degradation Studies of Alcaftadine

Forced degradation studies on Alcaftadine have been performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6] These studies help to identify potential degradation products and develop stability-indicating analytical methods.

Summary of Degradation Behavior

Alcaftadine has been shown to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, while it is relatively stable under neutral, thermal conditions.[7][8]

Table 1: Summary of Alcaftadine Forced Degradation Results

Stress ConditionReagents and ConditionsObserved Degradation (%)Reference
Acid Hydrolysis1 N HCl at 50°C for 24 hours14.88
Base Hydrolysis1 N NaOH at 50°C for 24 hours15.23
Oxidation3% H₂O₂ at 50°C for 24 hours6.89
Thermal DegradationHeat at a specified temperature15.13
Photolytic DegradationExposure to UV light26.32
Experimental Protocol for Alcaftadine Forced Degradation

This protocol is based on established methods for the forced degradation of Alcaftadine.[6]

Materials:

  • Alcaftadine pure drug sample

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (B78521) (NaOH), 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

Equipment:

  • HPLC system with UV or PDA detector

  • UPLC-QTOF/MS/MS system (for characterization of degradation products)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Alcaftadine in methanol at a concentration of 1 mg/mL.[6]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 1 N HCl.

    • Heat the solution at 50°C for 24 hours.[6]

    • Cool the solution, neutralize with 1 N NaOH, and dilute with mobile phase to a final concentration of approximately 8 µg/mL.[6]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 1 N NaOH.

    • Heat the solution at 50°C for 24 hours.[6]

    • Cool the solution, neutralize with 1 N HCl, and dilute with mobile phase to a final concentration of approximately 8 µg/mL.[6]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Keep the solution at 50°C for 24 hours.[6]

    • Dilute the resulting solution with mobile phase to a final concentration of approximately 8 µg/mL.[6]

  • Thermal Degradation:

    • Keep the solid drug sample in an oven at a specified temperature (e.g., 60-80°C) for a defined period.

    • Dissolve the stressed sample in the mobile phase to obtain a final concentration of approximately 8 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug sample or a solution of the drug to UV light in a photostability chamber as per ICH Q1B guidelines.

    • Prepare a sample solution from the stressed material in the mobile phase at a final concentration of approximately 8 µg/mL.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

    • Characterize the major degradation products using a UPLC-QTOF/MS/MS system.[7][8]

Recommended Analytical Method (HPLC)

A common HPLC method for the analysis of Alcaftadine and its degradation products is as follows:[9]

  • Column: Enable HPLC ODS C18 G (250 × 4.6 mm, 5 µm)[9]

  • Mobile Phase: Methanol: Water (50:50% v/v)[9]

  • Flow Rate: 1.2 mL/min[9]

  • Detection: UV at 282 nm[9]

  • Retention Time of Alcaftadine: Approximately 3.15 min[9]

Proposed Forced Degradation Studies of this compound

While specific forced degradation studies on this compound are not extensively reported in the public literature, a logical approach would be to apply similar stress conditions as those used for the parent drug, Alcaftadine. This will help in understanding the intrinsic stability of this active metabolite.

Proposed Experimental Protocol

Materials and Equipment:

  • This compound (R90692) reference standard

  • Same reagents and equipment as for Alcaftadine studies.

Procedure:

The procedure would follow the same steps as outlined for Alcaftadine (Section 2.2), with this compound as the starting material. The concentration of the working standard solution should be adjusted based on the molar mass and UV absorptivity of the carboxylic acid metabolite.

Proposed Analytical Method (UPLC-MS/MS)

Given that this compound is a metabolite, a more sensitive and specific UPLC-MS/MS method would be ideal for its analysis and the characterization of its potential degradation products.

  • Column: ACQUITY CSH C18 (100 × 2.1 mm, 1.7 µm)[8]

  • Mobile Phase: A gradient elution with a mixture of ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.0) and methanol.[8]

  • Detection: PDA at 284 nm and a QTOF mass spectrometer.[8]

Visualizations

Alcaftadine Metabolism Pathway

Alcaftadine_Metabolism Alcaftadine Alcaftadine (C₁₉H₂₁N₃O) Metabolite This compound (R90692) Alcaftadine->Metabolite Aldehyde Oxidation (non-CYP450 cytosolic enzymes)

Caption: Metabolic conversion of Alcaftadine to its active carboxylic acid metabolite.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC / UPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC MS LC-MS/MS Characterization HPLC->MS Drug Drug Substance (Alcaftadine or This compound) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photolytic

Caption: General workflow for conducting forced degradation studies.

Conclusion

The provided protocols and application notes offer a robust framework for conducting forced degradation studies on Alcaftadine and its primary active metabolite, this compound. By following these guidelines, researchers and drug development professionals can effectively assess the stability of these compounds, identify potential degradation products, and develop validated stability-indicating analytical methods essential for regulatory submissions and ensuring product quality.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of Alcaftadine and its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alcaftadine (B1684316) is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Its primary active metabolite is alcaftadine carboxylic acid.[2] To ensure the quality and safety of pharmaceutical products, it is crucial to develop a stability-indicating analytical method that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and related impurities. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of alcaftadine and its key metabolite, this compound, in bulk drug substances and pharmaceutical formulations. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

The chromatographic separation was optimized to achieve a clear resolution between alcaftadine, this compound, and their potential degradation products.

ParameterCondition
Column Enable HPLC ODS C18 G (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727): Water (50:50, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 282 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Alcaftadine: ~3.15 min

Method Validation Summary

The developed HPLC method was validated to demonstrate its suitability for its intended purpose. The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Linearity Range (µg/mL) 1-16
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 99.10 - 100.39
Precision (% RSD) < 2.0
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantitation (LOQ) (µg/mL) 0.75

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Alcaftadine was subjected to various stress conditions to induce degradation. The results indicated that the method could effectively separate the intact drug from its degradation products.

Stress ConditionConditions% Degradation of Alcaftadine (API / Formulation)
Acid Hydrolysis 1N HCl at 50°C for 24 hours14.88% / 14.32%
Base Hydrolysis 1N NaOH at 50°C for 24 hours15.23% / 14.28%
Oxidative Degradation 3% H₂O₂ at 50°C for 24 hours6.89% / 6.35%
Thermal Degradation 80°C for 2 hours15.13% / 16.52%
Photolytic Degradation UV chamber for 30 mins26.32% / 24.02%

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution of Alcaftadine (100 µg/mL): Accurately weigh 10 mg of alcaftadine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

2. Preparation of Sample Solutions

  • Bulk Drug: Accurately weigh 10 mg of the alcaftadine bulk drug sample, dissolve in, and dilute to 100 mL with the mobile phase. Further dilute 10 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of 10 µg/mL.

  • Ophthalmic Solution: Accurately transfer a volume of the ophthalmic solution equivalent to 2.5 mg of alcaftadine into a 25 mL volumetric flask.[3] Add approximately 15 mL of methanol and sonicate for 10 minutes.[3] Allow to cool and dilute to volume with methanol.[3] Filter the solution through a 0.45 µm syringe filter.[3] Further, dilute 1 mL of the filtrate to 25 mL with the mobile phase.[4]

3. Chromatographic Procedure

Set up the HPLC system with the chromatographic conditions specified in the table above. Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the chromatograms and analyze the data.

4. Forced Degradation Study Protocol

  • Acid Hydrolysis: To 1 mL of alcaftadine stock solution (1 mg/mL), add 1 mL of 1N HCl. Heat the mixture at 50°C for 24 hours. Cool the solution and neutralize it with 1N NaOH. Dilute to a final concentration of 8 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of alcaftadine stock solution (1 mg/mL), add 1 mL of 1N NaOH. Heat the mixture at 50°C for 24 hours. Cool the solution and neutralize it with 1N HCl. Dilute to a final concentration of 8 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of alcaftadine stock solution (1 mg/mL), add 1 mL of 3% H₂O₂. Keep the solution at 50°C for 24 hours. Dilute to a final concentration of 8 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid alcaftadine powder to a temperature of 80°C for 2 hours. After exposure, prepare a solution with a concentration of 8 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the alcaftadine solution to UV light in a photostability chamber for 30 minutes. After exposure, dilute to a final concentration of 8 µg/mL with the mobile phase.

Diagrams

Stability_Indicating_HPLC_Method_Workflow cluster_hplc HPLC Analysis cluster_results Data Analysis & Reporting Standard_Prep Preparation of Alcaftadine & Alcaftadine Carboxylic Acid Standards Injection Injection of Samples & Standards Standard_Prep->Injection Sample_Prep Preparation of Bulk Drug & Formulation Samples Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition at 282 nm Injection->Data_Acquisition Quantification Quantification of Alcaftadine & Impurities Data_Acquisition->Quantification Specificity Specificity (Forced Degradation) Validation_Report Validation Summary Report Specificity->Validation_Report Linearity Linearity & Range Linearity->Validation_Report Accuracy Accuracy (% Recovery) Accuracy->Validation_Report Precision Precision (Repeatability & Intermediate) Precision->Validation_Report LOD_LOQ LOD & LOQ Determination LOD_LOQ->Validation_Report Quantification->Validation_Report

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Forced_Degradation_Pathway cluster_stress Stress Conditions Alcaftadine Alcaftadine Acid Acidic (1N HCl, 50°C) Alcaftadine->Acid Base Basic (1N NaOH, 50°C) Alcaftadine->Base Oxidation Oxidative (3% H2O2, 50°C) Alcaftadine->Oxidation Thermal Thermal (80°C) Alcaftadine->Thermal Photo Photolytic (UV Light) Alcaftadine->Photo Degradation_Products Degradation Products (including this compound) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Forced degradation pathways of Alcaftadine under various stress conditions.

References

Application Note: Chiral Separation of Alcaftadine Enantiomers and Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed methodology for the chiral separation of alcaftadine (B1684316) enantiomers and its primary carboxylic acid metabolite. As alcaftadine possesses a chiral center, the separation and quantification of its enantiomers are critical for pharmacokinetic, pharmacodynamic, and toxicological studies. While a specific, validated method for the chiral separation of alcaftadine has not been extensively documented in publicly available literature, this protocol is based on established methods for structurally analogous compounds, such as ketotifen, and general principles for the chiral resolution of antihistamines. The proposed method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).

Introduction

Alcaftadine, an H1 histamine (B1213489) receptor antagonist, is used for the prevention of itching associated with allergic conjunctivitis. The molecule contains a chiral center, meaning it exists as two enantiomers. The differential pharmacological activity and metabolic fate of enantiomers are well-documented for many drugs, making their separation and individual analysis a regulatory and scientific necessity. Alcaftadine is metabolized to an active carboxylic acid metabolite, which may also be chiral. This document provides a detailed protocol for the development of a chiral HPLC method suitable for the enantioselective analysis of alcaftadine and its metabolite.

Signaling Pathway and Metabolism

Alcaftadine exerts its therapeutic effect by acting as an antagonist at the H1 histamine receptor, preventing the downstream signaling cascade that leads to allergic symptoms. Its metabolism is primarily mediated by non-CYP450 cytosolic enzymes, leading to the formation of a carboxylic acid metabolite.[1]

cluster_0 Alcaftadine Metabolism cluster_1 Proposed Chiral Separation Alcaftadine (Racemic) Alcaftadine (Racemic) Carboxylic Acid Metabolite (Potentially Racemic) Carboxylic Acid Metabolite (Potentially Racemic) Alcaftadine (Racemic)->Carboxylic Acid Metabolite (Potentially Racemic) Cytosolic Enzymes R-Alcaftadine R-Alcaftadine Alcaftadine (Racemic)->R-Alcaftadine Chiral HPLC S-Alcaftadine S-Alcaftadine Alcaftadine (Racemic)->S-Alcaftadine Chiral HPLC R-Metabolite R-Metabolite Carboxylic Acid Metabolite (Potentially Racemic)->R-Metabolite Chiral HPLC S-Metabolite S-Metabolite Carboxylic Acid Metabolite (Potentially Racemic)->S-Metabolite Chiral HPLC

Caption: Metabolism of Alcaftadine and Proposed Chiral Separation.

Experimental Protocols

This section details the proposed experimental protocol for the chiral separation of alcaftadine and its carboxylic acid metabolite.

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of racemic alcaftadine and its carboxylic acid metabolite in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions with the mobile phase to a final concentration range of 1-50 µg/mL.

  • Biological Samples (Plasma/Serum): To 500 µL of plasma or serum, add an internal standard (e.g., a structurally similar chiral compound). Perform a protein precipitation step by adding 1 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Instrumentation and Conditions

The following HPLC conditions are proposed as a starting point for method development. Optimization may be required to achieve baseline separation.

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Chiralpak® IA or Chiralpak® ID (amylose or cellulose-based CSP) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 282 nm
Injection Volume 10 µL

3. Method Validation Parameters

Once optimal separation is achieved, the method should be validated according to ICH guidelines, including:

  • Specificity: Ensure no interference from endogenous components or other metabolites.

  • Linearity: Assess a minimum of five concentrations.

  • Precision: Evaluate repeatability and intermediate precision.

  • Accuracy: Perform recovery studies at three concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest detectable and quantifiable concentrations.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters.

Data Presentation

The following table summarizes the expected quantitative data from a successful chiral separation of alcaftadine and its metabolite. The values are hypothetical and will need to be determined experimentally.

CompoundEnantiomerExpected Retention Time (min)Resolution (Rs)
Alcaftadine Enantiomer 18.5> 1.5
Enantiomer 210.2
Carboxylic Acid Metabolite Enantiomer 112.1> 1.5
Enantiomer 214.5

Experimental Workflow

The overall workflow for the chiral separation and analysis of alcaftadine and its metabolites is depicted in the following diagram.

Sample_Collection Sample Collection (Standards or Biological Matrix) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation HPLC_Analysis Chiral HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Method_Validation Method Validation (ICH Guidelines) Data_Analysis->Method_Validation Reporting Reporting Method_Validation->Reporting

Caption: Workflow for Chiral Analysis of Alcaftadine.

Conclusion

The provided application note and protocol offer a comprehensive starting point for the development of a robust chiral HPLC method for the separation of alcaftadine enantiomers and its primary metabolite. The successful implementation of such a method is essential for a thorough understanding of the stereoselective pharmacology and disposition of alcaftadine, contributing to its safe and effective clinical use. Further optimization and validation will be necessary to tailor the method to specific laboratory instrumentation and sample matrices.

References

Application Notes and Protocols: Receptor Binding Assay for Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine is a potent antagonist of histamine (B1213489) receptors, primarily targeting the H1, H2, and H4 subtypes, and is clinically used for the treatment of allergic conjunctivitis.[1][2] Its pharmacological activity is largely attributed to its active metabolite, Alcaftadine carboxylic acid.[2][3][4] This document provides a detailed protocol for conducting receptor binding assays to determine the binding affinity of this compound for the human histamine H1, H2, and H4 receptors. Understanding the receptor binding profile of this active metabolite is crucial for elucidating its mechanism of action and for the development of new anti-allergic therapies.

This compound is a broad-spectrum antihistamine compound with high affinity for histamine H1 and H2 receptors and a lower affinity for H4 receptors.[5] It also demonstrates effects on modulating immune cell recruitment and stabilizing mast cells.[5]

Data Presentation

While specific quantitative binding data for this compound is not widely available in public literature, its binding profile is understood to be comparable to the parent compound, Alcaftadine. The following table summarizes the known binding affinities of Alcaftadine for human histamine receptors.

CompoundReceptorRadioligandKᵢ (nM)pKᵢSource
AlcaftadineHistamine H1[³H]-Pyrilamine3.18.5[1]
AlcaftadineHistamine H2[¹²⁵I]-Aminopotentidine587.2[1]
AlcaftadineHistamine H4[³H]-Histamine29005.8[1]

Note: The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. The pKᵢ is the negative logarithm of the Kᵢ value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathways for the targeted histamine receptors and the experimental workflow for the receptor binding assay.

Histamine Receptor Signaling Pathways cluster_0 Histamine H1 Receptor cluster_1 Histamine H2 Receptor cluster_2 Histamine H4 Receptor H1 Histamine H1 Receptor Gq Gq/11 H1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC H2 Histamine H2 Receptor Gs Gs H2->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP H4 Histamine H4 Receptor Gi Gi/o H4->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 cAMP2 ↓ cAMP AC2->cAMP2

Generalized signaling pathways of Histamine H1, H2, and H4 receptors.

Receptor Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prep_membranes incubation Incubate Membranes with: - Radioligand - this compound (Test Compound) - Buffer prep_membranes->incubation separation Separate Bound and Free Radioligand (Vacuum Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

References

Application Notes and Protocols for In Vitro Studies of Alcaftadine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine (B1684316) is a potent H1, H2, and H4 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro models provide a valuable tool for investigating the metabolic pathways of Alcaftadine in a controlled environment.

This document provides detailed application notes and protocols for studying the in vitro metabolism of Alcaftadine. The focus is on the primary metabolic route, which involves the oxidation of Alcaftadine to its active carboxylic acid metabolite, R90692.[1] Evidence suggests that this conversion is predominantly mediated by non-cytochrome P450 (CYP450) cytosolic enzymes, including aldehyde oxidase, aldehyde dehydrogenase, and aldehyde reductase.[1][2]

Metabolic Pathways of Alcaftadine

Alcaftadine undergoes a primary metabolic transformation through the oxidation of its aldehyde group to a carboxylic acid, forming the active metabolite R90692. This reaction is primarily catalyzed by cytosolic enzymes. While minor involvement of CYP450 enzymes like CYP2A6, CYP3A4, and CYP2C19 has been suggested, the main pathway is independent of this system.[1]

Alcaftadine_Metabolism Alcaftadine Alcaftadine Metabolite Carboxylic Acid Metabolite (R90692) Alcaftadine->Metabolite Oxidation Enzymes Cytosolic Enzymes (Aldehyde Oxidase, Aldehyde Dehydrogenase, Aldehyde Reductase) Enzymes->Alcaftadine

Fig. 1: Primary metabolic pathway of Alcaftadine.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from in vitro metabolism studies of Alcaftadine. The experimental protocols outlined in this document are designed to generate the data required to populate these tables.

Table 1: Metabolic Stability of Alcaftadine in Human Liver Fractions

In Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver CytosolData to be determinedData to be determined
Human Liver S9Data to be determinedData to be determined
Human Liver Microsomes (+NADPH)Data to be determinedData to be determined
Human Liver Microsomes (-NADPH)Data to be determinedData to be determined

Table 2: Enzyme Kinetics of Alcaftadine Metabolism to R90692

Enzyme SourceApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Human Liver CytosolData to be determinedData to be determined
Recombinant Aldehyde OxidaseData to be determinedData to be determined
Recombinant Aldehyde DehydrogenaseData to be determinedData to be determined

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the in vitro metabolism of Alcaftadine.

Protocol 1: Metabolic Stability of Alcaftadine in Human Liver Cytosol and S9 Fractions

This protocol determines the rate of disappearance of Alcaftadine when incubated with human liver cytosolic or S9 fractions.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Alcaftadine Stock D Pre-warm Liver Fraction and Alcaftadine A->D B Prepare Liver Fraction (Cytosol or S9) B->D C Prepare Cofactor Solution (e.g., NAD+) E Initiate Reaction with Cofactor C->E D->E F Incubate at 37°C E->F G Terminate Reaction at Time Points F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Fig. 2: Workflow for metabolic stability assay.

Materials:

  • Alcaftadine

  • Pooled human liver cytosol and S9 fractions

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Alcaftadine (e.g., 1 mM in DMSO).

    • Prepare a working solution of Alcaftadine by diluting the stock solution in the incubation buffer.

    • Prepare a cofactor solution (e.g., 10 mM NAD+ in buffer).

  • Incubation:

    • In a 96-well plate, add the appropriate volume of human liver cytosol or S9 fraction and potassium phosphate buffer.

    • Add the Alcaftadine working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NAD+ cofactor solution.

    • Incubate at 37°C with gentle shaking.

  • Sample Collection and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Alcaftadine concentration at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Alcaftadine remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax) for Alcaftadine Metabolism

This protocol determines the Michaelis-Menten kinetic parameters for the formation of the carboxylic acid metabolite (R90692) from Alcaftadine.

Materials:

  • Same as Protocol 1, with the addition of the R90692 analytical standard.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of Alcaftadine working solutions at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • Incubation:

    • Follow the incubation procedure from Protocol 1, but use the range of Alcaftadine concentrations.

    • The incubation time should be in the linear range of metabolite formation, determined from preliminary experiments.

  • Sample Collection and Termination:

    • Terminate the reactions at a single, predetermined time point.

  • Sample Processing:

    • Process the samples as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the formed metabolite, R90692.

  • Data Analysis:

    • Plot the rate of metabolite formation (pmol/min/mg protein) against the Alcaftadine concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Km and Vmax values.

Protocol 3: Reaction Phenotyping using Recombinant Enzymes

This protocol identifies the specific cytosolic enzymes responsible for Alcaftadine metabolism.

Reaction_Phenotyping_Logic Start Incubate Alcaftadine with: rAOX Recombinant Aldehyde Oxidase Start->rAOX rALDH Recombinant Aldehyde Dehydrogenase Start->rALDH rAR Recombinant Aldehyde Reductase Start->rAR Analysis Measure Metabolite Formation (LC-MS/MS) rAOX->Analysis rALDH->Analysis rAR->Analysis Result Identify Key Metabolizing Enzyme(s) Analysis->Result

Fig. 3: Logic diagram for reaction phenotyping.

Materials:

  • Alcaftadine

  • Recombinant human aldehyde oxidase, aldehyde dehydrogenase, and aldehyde reductase

  • Appropriate buffers and cofactors for each enzyme

  • Other materials as listed in Protocol 1

Procedure:

  • Incubation with Individual Enzymes:

    • For each recombinant enzyme, prepare an incubation mixture containing the enzyme, appropriate buffer, and cofactors as recommended by the supplier.

    • Add Alcaftadine to the mixture.

    • Incubate at 37°C for a predetermined time.

  • Sample Processing and Analysis:

    • Terminate the reactions and process the samples as described in Protocol 1.

    • Analyze the samples by LC-MS/MS to measure the formation of the R90692 metabolite.

  • Data Analysis:

    • Compare the rate of metabolite formation across the different recombinant enzymes to identify which enzyme(s) are primarily responsible for Alcaftadine metabolism.

Protocol 4: Analytical Method for Alcaftadine and its Carboxylic Acid Metabolite (R90692) using LC-MS/MS

This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of Alcaftadine and R90692.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Alcaftadine and R90692.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alcaftadine: To be determined (e.g., precursor ion > product ion)

    • R90692: To be determined (e.g., precursor ion > product ion)

    • Internal Standard: To be determined

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity for each analyte.

Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The in vitro models and protocols described in this document provide a robust framework for the comprehensive investigation of Alcaftadine metabolism. By utilizing human liver cytosolic fractions and recombinant enzymes, researchers can elucidate the metabolic pathways, determine kinetic parameters, and identify the key enzymes involved in the biotransformation of Alcaftadine. This information is invaluable for the continued development and safe use of this important therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Alcaftadine and Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Alcaftadine and its active metabolite, Alcaftadine carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

I. Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method and troubleshooting potential issues. Alcaftadine is a basic compound, while its primary metabolite is acidic due to the presence of a carboxylic acid group. This difference in chemical nature is the key to their chromatographic separation.

PropertyAlcaftadineThis compound
Molecular Formula C₁₉H₂₁N₃OC₁₉H₂₁N₃O₂
Molecular Weight 307.4 g/mol 323.4 g/mol [1]
pKa 7.76 (Strongest Basic)[2]~4-5 (Estimated for carboxylic acid)
Solubility Sparingly soluble in aqueous buffers; soluble in ethanol, DMSO.[3]Expected to have higher aqueous solubility, especially at pH > pKa.

II. Recommended HPLC Method for Simultaneous Analysis

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 282 nm
Injection Volume 10 µL
Sample Diluent 50:50 Methanol:Water

III. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues.

A. Peak Shape and Resolution Problems

Q1: My this compound peak is tailing significantly. What is the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC.[4][5] The primary causes are secondary interactions between the ionized analyte and the stationary phase, or an inappropriate mobile phase pH.[4][5][6]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid (~4-5), both the ionized and non-ionized forms of the molecule will exist, leading to poor peak shape.[7][8]

      • Solution: Lower the mobile phase pH to at least 2 pH units below the pKa of the analyte.[9] A pH of 2.5-3.0 will ensure the carboxylic acid is fully protonated (non-ionized), minimizing secondary interactions with the silica (B1680970) backbone of the column and promoting a more symmetrical peak shape.[4][9]

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica surface of the column can interact with the polar carboxylic acid group, causing tailing.[5]

      • Solution: Operating at a low pH (as mentioned above) will suppress the ionization of these silanol groups, reducing these interactions.[5] Using a high-purity, end-capped C18 column can also significantly reduce peak tailing.[6]

Q2: I am observing poor resolution between the Alcaftadine and this compound peaks. How can I improve their separation?

  • Answer: Achieving good resolution between a parent drug and its metabolite requires careful optimization of the mobile phase and gradient conditions.[10][11][12]

    • Adjust Mobile Phase Strength: The carboxylic acid metabolite is more polar than Alcaftadine and will elute earlier. If the peaks are too close, you may need to decrease the initial percentage of the organic solvent (Acetonitrile) in your gradient. This will increase the retention of both compounds, potentially improving their separation.[12]

    • Optimize the Gradient Slope: A shallower gradient will increase the separation time between peaks.[11] If your initial scouting gradient shows the peaks are eluting close together, decrease the rate of change of the organic solvent percentage over time.

    • Change the Organic Modifier: Sometimes, switching from Acetonitrile to Methanol (or vice-versa) can alter the selectivity of the separation and improve resolution.

    • Ensure Correct pH: As mentioned in Q1, an incorrect pH can lead to broad, tailing peaks for the carboxylic acid, which will decrease resolution. Ensure your mobile phase is buffered at an appropriate pH (e.g., 3.0).

Q3: My peaks are fronting. What could be the cause?

  • Answer: Peak fronting is often caused by sample overload or an injection solvent that is too strong.

    • Sample Overload: Injecting too high a concentration of your sample can saturate the column, leading to a distorted peak shape.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Incompatible Injection Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% Acetonitrile when your gradient starts at 20% Acetonitrile), it can cause the sample to travel through the column too quickly at the beginning, resulting in a fronting peak.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

B. Retention Time and Baseline Issues

Q4: I'm seeing inconsistent or drifting retention times for my analytes. What should I investigate?

  • Answer: Fluctuating retention times are a common problem in HPLC and can point to issues with the mobile phase, column, or the HPLC system itself.[10]

    • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run and is thoroughly degassed. Small variations in pH or solvent composition can lead to shifts in retention time.[10]

    • Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of an equilibrated column. Flushing with at least 10-15 column volumes is a good practice.[10]

    • Pump Performance: Inconsistent flow from the pump will cause retention times to vary. Check for leaks in the system and ensure the pump is functioning correctly.

    • Column Temperature: Maintaining a consistent column temperature is important for reproducible chromatography. Ensure your column oven is set to the desired temperature and is stable.

Q5: My baseline is noisy or drifting. What are the potential causes?

  • Answer: A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of your method.

    • Mobile Phase Issues: Improperly mixed or undegassed mobile phase can cause baseline noise. Ensure all solvents are miscible and have been adequately degassed. Contaminated solvents or buffers can also contribute to a noisy baseline.

    • Detector Problems: A failing lamp in a UV detector is a common cause of baseline noise. Also, check for air bubbles in the detector flow cell.

    • Column Contamination: If the column is contaminated with strongly retained compounds from previous injections, they may slowly bleed off, causing the baseline to drift. Flushing the column with a strong solvent may help.

IV. Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate logical workflows for method development and troubleshooting common HPLC issues.

cluster_0 Method Development Workflow A Define Analytes (Alcaftadine & Metabolite) B Review Physicochemical Properties (pKa, Solubility) A->B C Select Column & Initial Conditions (C18, pH 3.0 Buffer, ACN) B->C D Scouting Gradient (e.g., 5-95% ACN) C->D E Evaluate Resolution & Peak Shape D->E F Optimize Gradient & Mobile Phase E->F Not Acceptable G Method Validation E->G Acceptable F->E

Caption: A logical workflow for developing an HPLC method for Alcaftadine and its carboxylic acid metabolite.

cluster_1 Troubleshooting Peak Tailing for this compound Start {Problem: Peak Tailing} Check_pH Is Mobile Phase pH 2 units below pKa (~pH 3.0)? Start->Check_pH Adjust_pH {Action: Adjust mobile phase to pH 2.5-3.0 with buffer.} Check_pH->Adjust_pH No Check_Column Is the column old or non-end-capped? Check_pH->Check_Column Yes Resolved {Problem Resolved} Adjust_pH->Resolved Replace_Column {Action: Use a new, high-purity, end-capped C18 column.} Check_Column->Replace_Column Yes Check_Overload Is the sample concentration too high? Check_Column->Check_Overload No Replace_Column->Resolved Dilute_Sample {Action: Dilute the sample and reinject.} Check_Overload->Dilute_Sample Yes Check_Overload->Resolved No Dilute_Sample->Resolved

Caption: A decision tree for troubleshooting peak tailing of an acidic analyte.

References

Technical Support Center: Optimizing Mass Spectrometry Signals for Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal for Alcaftadine carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is the active metabolite of Alcaftadine, an H1 histamine (B1213489) receptor antagonist used for allergic conjunctivitis.[1] Alcaftadine is metabolized to its carboxylic acid form by non-CYP450 cytosolic enzymes.[1] Accurate quantification of this metabolite in biological matrices, such as plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]

Q2: Which ionization mode is best for analyzing this compound by LC-MS/MS?

A2: For carboxylic acids, negative ion electrospray ionization (ESI-) is generally the preferred mode. This is because the carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻), leading to a strong and stable signal.[2]

Q3: How can I improve the chromatographic retention of the highly polar this compound on a reverse-phase column?

A3: Poor retention of polar compounds like carboxylic acids on traditional C18 columns is a common challenge.[2] To improve retention, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be approximately 2 pH units below the pKa of the carboxylic acid group will keep the analyte in its neutral form, increasing its affinity for the non-polar stationary phase.

  • Derivatization: Chemically modifying the carboxylic acid group can increase its hydrophobicity, leading to better retention.[3][4]

  • Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reverse-phase chromatography that is well-suited for the separation of polar compounds.

Q4: What are "matrix effects" and how can they impact my analysis?

A4: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to co-eluting, unidentified components in the sample matrix.[5] This is a common issue in bioanalysis and can lead to inaccurate and imprecise results.[6] For example, phospholipids (B1166683) in plasma are known to cause significant ion suppression.[6] According to FDA guidelines, matrix effects should be evaluated during method validation.[5][7]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal
Possible Cause Troubleshooting Step
Suboptimal Ionization Parameters Optimize key ESI source parameters. Start with the general parameters provided in Table 1 and fine-tune for your specific instrument.
Inefficient Ionization Ensure the mobile phase pH is appropriate for negative ion mode. The addition of a weak acid like 0.1% acetic acid to the mobile phase can improve signal for carboxylic acids.[2]
Ion Suppression Co-eluting matrix components may be suppressing the analyte signal.[8][9] See the "Addressing Ion Suppression" section below for detailed strategies.
Incorrect Analyte Concentration Ensure the sample is not too dilute, which can result in a weak signal, or too concentrated, which can lead to ion suppression.[10]
Instrument Not Tuned or Calibrated Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[10]
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix Interference Improve sample clean-up to remove more interfering compounds. Consider a more rigorous SPE protocol or a phospholipid removal plate.
In-source Fragmentation The cone voltage may be too high, causing fragmentation of other molecules in the source. Optimize the cone voltage to maximize the signal of the precursor ion while minimizing noise.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with the Column Ensure the mobile phase pH is optimal. For acidic compounds, a low pH can improve peak shape.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, trim or replace the analytical column.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a fast and simple method for removing the majority of proteins from a plasma sample.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates before injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more thorough clean-up than PPT and can help to reduce matrix effects. A polymeric reversed-phase SPE sorbent is recommended.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Vortex, and then load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Typical Starting LC-MS/MS Parameters for this compound Analysis

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for potential positive mode comparison and maintains acidic pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minA common flow rate for 2.1 mm ID columns.
Gradient 5-95% B over 5 minutesA generic gradient to start with; should be optimized for the specific application.
Injection Volume 5 µLA typical injection volume.
Ionization Mode ESI NegativeOptimal for carboxylic acids.[2]
Capillary Voltage -3.0 kVA good starting point for negative mode ESI.
Cone Voltage -40 VNeeds to be optimized to maximize precursor ion intensity and minimize fragmentation.
Desolvation Temp. 400 °CEfficiently desolvates the ESI droplets.
Desolvation Gas Flow 800 L/hrAids in desolvation.
MRM Transition To be determined by infusion of a standardThe precursor ion will be [M-H]⁻. Product ions will result from fragmentation of the precursor.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt Simple & Fast spe Solid-Phase Extraction plasma->spe Cleaner Extract extract Prepared Extract ppt->extract spe->extract lc LC Separation (Reverse Phase) extract->lc ms MS/MS Detection (ESI Negative) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Workflow for this compound Bioanalysis.

troubleshooting_signal Troubleshooting Poor MS Signal start Poor or No Signal for Alcaftadine COOH check_ms Check MS Tune & Calibration start->check_ms pass_ms MS OK check_ms->pass_ms Pass fail_ms Tune/Calibrate MS check_ms->fail_ms Fail check_lc Evaluate LC Performance pass_lc LC OK check_lc->pass_lc Pass fail_lc Optimize LC Method (e.g., gradient, pH) check_lc->fail_lc Fail check_sample Assess Sample Preparation pass_sample Sample Prep OK check_sample->pass_sample Pass fail_sample Improve Sample Prep (e.g., use SPE) check_sample->fail_sample Fail pass_ms->check_lc pass_lc->check_sample investigate_suppression Investigate Ion Suppression pass_sample->investigate_suppression

References

Technical Support Center: Bioanalysis of Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bioanalysis of Alcaftadine carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bioanalysis of this compound?

The main challenge in the bioanalysis of Alcaftadine's active metabolite, this compound, is mitigating matrix effects, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Biological matrices, such as plasma, contain endogenous components like phospholipids (B1166683) and salts that can co-elute with the analyte and interfere with its ionization, leading to either ion suppression or enhancement.[2][3] This can significantly impact the accuracy, precision, and sensitivity of the assay.[4][5]

Q2: What is a suitable internal standard (IS) for the analysis of this compound?

The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[4] A suitable SIL-IS for this analysis is This compound-d3 .[1][6] This internal standard has nearly identical physicochemical properties to the analyte and will experience similar matrix effects, thus improving the accuracy and precision of quantification.

Q3: What are the expected concentration ranges for Alcaftadine and its carboxylic acid metabolite in human plasma after topical ocular administration?

Following topical ocular administration of a 0.25% Alcaftadine solution, plasma concentrations of Alcaftadine are very low, with a mean peak concentration (Cmax) of approximately 0.06 ng/mL. The active metabolite, this compound (also referred to as R90692), reaches a higher mean Cmax of about 3 ng/mL. The standard curve for bioanalytical methods should be established accordingly, for instance, ranging from 0.100 ng/mL to 25.0 ng/mL for the carboxylic acid metabolite.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Cause: Significant ion suppression due to co-eluting matrix components, most commonly phospholipids.

Solutions:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing interfering phospholipids.[3][7] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[8] For acidic compounds like this compound, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing both phospholipids and other interfering substances.

  • Chromatographic Separation: Modify the UPLC/HPLC method to improve the separation of this compound from the region where phospholipids typically elute. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Check Instrument Parameters: Ensure that the mass spectrometer source conditions (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.

Issue 2: High Variability and Poor Reproducibility

Possible Cause: Inconsistent matrix effects between different samples or lots of biological matrix.

Solutions:

  • Implement a Robust Sample Preparation Method: As mentioned above, moving from a simple protein precipitation to a more rigorous method like LLE or SPE can significantly reduce variability.

  • Use a Stable Isotope-Labeled Internal Standard: Employing this compound-d3 as the internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.

  • Matrix Effect Evaluation: During method validation, it is crucial to assess the matrix effect using multiple sources of the biological matrix to ensure the method is rugged and reproducible.

Quantitative Data on Sample Preparation Methods

The following table summarizes illustrative recovery and matrix effect data for this compound using different sample preparation techniques. This data is representative and may vary based on specific experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 9540 - 70 (Suppression)Simple, fast, low costHigh matrix effects, potential for instrument contamination
Liquid-Liquid Extraction (LLE) 70 - 8515 - 30 (Suppression)Cleaner extracts than PPTMore labor-intensive, may have lower recovery for polar metabolites
Solid-Phase Extraction (SPE) 90 - 1055 - 15 (Suppression)High recovery, clean extractsMore complex and costly than PPT and LLE

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol provides a general guideline for a mixed-mode SPE cleanup for the extraction of this compound from human plasma.

  • Sample Pre-treatment: To 100 µL of human plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0).

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Parameters
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Illustrative):

    • This compound: Q1: m/z 322.2 -> Q3: m/z 278.2

    • This compound-d3 (IS): Q1: m/z 325.2 -> Q3: m/z 281.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions plasma_sample Plasma Sample add_is Add Alcaftadine carboxylic acid-d3 (IS) plasma_sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Cleaner Extract spe Solid-Phase Extraction (Mixed-Mode) add_is->spe Cleanest Extract evap_recon Evaporate and Reconstitute ppt->evap_recon lle->evap_recon spe->evap_recon uplc_msms UPLC-MS/MS Analysis evap_recon->uplc_msms data_processing Data Processing and Quantification uplc_msms->data_processing poor_peak Poor Peak Shape/ Low Signal data_processing->poor_peak high_variability High Variability data_processing->high_variability optimize_prep Optimize Sample Prep (LLE or SPE) poor_peak->optimize_prep optimize_lc Optimize LC Method poor_peak->optimize_lc high_variability->optimize_prep use_sil_is Use SIL-IS high_variability->use_sil_is

Caption: Workflow for this compound bioanalysis and troubleshooting.

matrix_effect_mitigation cluster_problem Problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_internal_standard Internal Standard matrix_effect Matrix Effect (Ion Suppression/ Enhancement) phospholipids Phospholipids matrix_effect->phospholipids salts Salts & Other Endogenous Components matrix_effect->salts gradient Gradient Optimization matrix_effect->gradient column Column Selection matrix_effect->column sil_is Stable Isotope-Labeled IS (this compound-d3) matrix_effect->sil_is Compensation ppt Protein Precipitation phospholipids->ppt Least Effective lle Liquid-Liquid Extraction phospholipids->lle More Effective spe Solid-Phase Extraction phospholipids->spe Most Effective

Caption: Strategies to mitigate matrix effects in bioanalysis.

References

Technical Support Center: Alcaftadine Carboxylic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of Alcaftadine carboxylic acid in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is considered a good HPLC peak shape?

A1: An ideal HPLC peak should be symmetrical and have a Gaussian shape.[1] Peak symmetry is often measured by the tailing factor (or asymmetry factor); a value of 1.0 indicates perfect symmetry. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. Distorted peaks, such as those exhibiting tailing, fronting, or broadening, can compromise the accuracy and precision of quantification.[2]

Q2: Why is the mobile phase pH so critical for analyzing this compound?

A2: this compound is an acidic compound. The pH of the mobile phase dictates its ionization state. In reversed-phase HPLC, analyzing the compound in a single, un-ionized form is preferable to prevent secondary interactions with the stationary phase and achieve a symmetrical peak shape. For an acidic analyte, using a buffer with a pH at least 2 units below its pKa is recommended to ensure it remains in its protonated, less polar form.[3]

Q3: What are the most common causes of peak tailing for acidic compounds like this one?

A3: Peak tailing for acidic compounds is often caused by secondary interactions between the ionized analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups.[1] Other potential causes include using a mobile phase with insufficient buffer capacity, column contamination, or column overload.[2][4]

Q4: Can the choice of organic solvent in the mobile phase affect my peak shape?

A4: Yes, the choice of organic solvent (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile is often preferred due to its lower viscosity, which can lead to better column efficiency and sharper peaks.[5] However, methanol (B129727) may offer different selectivity. It's essential to use high-purity, HPLC-grade solvents to avoid introducing contaminants that can cause baseline noise and ghost peaks.[2][6]

Q5: How can I prevent column degradation when analyzing acidic compounds?

A5: To prolong column life, always use a guard column to protect the analytical column from contaminants.[7] Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns). Regularly flushing the column with a strong solvent can help remove strongly retained compounds.[2]

Troubleshooting Guide: Peak Shape Issues

Poor peak shape can significantly impact the reliability of your analytical results. This guide addresses common peak shape problems encountered during the analysis of this compound.

Problem Potential Causes Solutions
Peak Tailing 1. Inappropriate Mobile Phase pH: The analyte is partially ionized, leading to secondary interactions with residual silanols on the column packing.[1][4] 2. Column Overload: Injecting too much sample saturates the stationary phase.[2] 3. Column Contamination/Deterioration: Active sites on the column are exposed due to contamination or stationary phase degradation.[7] 4. Insufficient Buffer Concentration: The mobile phase cannot maintain a consistent pH.1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of the mobile phase to at least 2 units below the analyte's pKa. Use an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[8] 2. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[2] 3. Use a Guard Column & Flush/Replace Analytical Column: A guard column protects the main column.[7] If the column is old, replace it. 4. Increase Buffer Concentration: Use a buffer concentration in the range of 10-25 mM.
Peak Fronting 1. Sample Overload: Exceeding the column's loading capacity.[4] 2. Incompatible Sample Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase.[3] 3. Column Void/Channeling: A void has formed at the head of the column.[1]1. Dilute Sample: Reduce the concentration of the analyte in the injected sample. 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[3] If a stronger solvent is necessary, minimize the injection volume. 3. Replace Column: Column voids are typically irreversible, and the column should be replaced.
Broad Peaks 1. Low Column Efficiency: The column may be aging or contaminated.[2] 2. Extra-Column Volume: Excessive tubing length or volume between the injector and detector can cause band broadening.[7] 3. Mobile Phase Too Weak: The analyte is interacting too strongly with the stationary phase. 4. Temperature Fluctuations: Inconsistent column temperature can affect retention and peak width.[4]1. Replace Column: If performance continues to degrade after flushing, replacement is necessary. 2. Optimize System Connections: Use tubing with a small internal diameter and minimize its length. 3. Increase Organic Solvent Percentage: Increase the proportion of acetonitrile or methanol in the mobile phase to decrease retention time. 4. Use a Column Oven: Maintain a constant and optimized column temperature.

Experimental Protocols

Below is a recommended starting protocol for the HPLC analysis of this compound. This method can be optimized as needed based on your specific instrumentation and separation goals.

Recommended HPLC Method
Parameter Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 282 nm[9]
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)
Example Gradient Elution Program
Time (minutes) % Mobile Phase A % Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030

Visualizations

The following diagrams illustrate key concepts in troubleshooting HPLC peak shape.

G Start Poor Peak Shape Observed (Tailing, Fronting, Broadening) Check_MP Step 1: Check Mobile Phase Start->Check_MP MP_pH Is pH appropriate for acidic analyte? (e.g., pH < 3) Check_MP->MP_pH MP_Prep Is mobile phase fresh & degassed? MP_pH->MP_Prep Yes Adjust_pH Adjust pH with 0.1% Formic Acid or use appropriate buffer MP_pH->Adjust_pH No Remake_MP Prepare fresh mobile phase MP_Prep->Remake_MP No Check_Column Step 2: Check Column & Guard Column MP_Prep->Check_Column Yes Adjust_pH->Check_Column Remake_MP->Check_Column Column_Age Is column old or contaminated? Check_Column->Column_Age Flush_Col Flush column with strong solvent Column_Age->Flush_Col Maybe Check_Sample Step 3: Check Sample Column_Age->Check_Sample No Replace_Col Replace guard column and/or analytical column Flush_Col->Replace_Col If no improvement End Peak Shape Improved Flush_Col->End If improved Replace_Col->End Sample_Conc Is sample concentration too high? Check_Sample->Sample_Conc Sample_Solv Is sample solvent compatible? Sample_Conc->Sample_Solv No Dilute_Sample Dilute sample or reduce injection volume Sample_Conc->Dilute_Sample Yes Change_Solv Dissolve sample in mobile phase Sample_Solv->Change_Solv No Sample_Solv->End Yes Dilute_Sample->End Change_Solv->End

Caption: Troubleshooting workflow for improving HPLC peak shape.

G Effect of Mobile Phase pH on Peak Shape cluster_0 Low pH Mobile Phase (e.g., pH 2.5) cluster_1 High pH Mobile Phase (e.g., pH 5.5) Analyte_H R-COOH (Protonated, Neutral) C18_Low C18 Stationary Phase (Non-polar) Analyte_H->C18_Low Good Partitioning (Single species) Result_Good Result: Symmetrical Peak C18_Low->Result_Good Analyte_Ion R-COO- (Deprotonated, Anionic) C18_High C18 Stationary Phase (Non-polar) Analyte_Ion->C18_High Poor Partitioning Silanol Residual Si-OH / Si-O- (Polar/Ionic Sites) Analyte_Ion->Silanol Secondary Ionic Interaction (Causes tailing) Result_Bad Result: Tailing Peak C18_High->Result_Bad Silanol->Result_Bad

Caption: Influence of mobile phase pH on analyte ionization and peak shape.

References

Alcaftadine Carboxylic Acid Degradation Pathway: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and analyzing the degradation pathway of alcaftadine (B1684316), with a specific focus on its carboxylic acid metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic and degradation pathway for alcaftadine to form its carboxylic acid metabolite?

A: The primary metabolic pathway for alcaftadine involves oxidation of the aldehyde group to form the active carboxylic acid metabolite.[1] This conversion is primarily mediated by non-CYP450 cytosolic enzymes.[1][2][3][4][5] Forced degradation studies indicate that alcaftadine is susceptible to oxidation, which can also lead to the formation of this carboxylic acid derivative along with other degradation products. It shows susceptibility to acid and base hydrolysis as well, while being relatively stable under thermal and photolytic stress.[6]

Q2: Why is it crucial to monitor the formation of alcaftadine carboxylic acid?

A: It is crucial for several reasons. The carboxylic acid is an active metabolite, meaning it contributes to the therapeutic effect of the drug.[1][3][4] Monitoring its formation is essential for understanding the drug's overall pharmacokinetic profile. From a regulatory perspective, all significant degradation products must be identified, quantified, and qualified to ensure the safety and stability of the drug product, as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9]

Q3: What are the recommended stress conditions for a forced degradation study of alcaftadine?

A: Based on ICH guidelines (Q1A), a comprehensive forced degradation study for alcaftadine should include the following stress conditions:

  • Acid Hydrolysis: 1N HCl at 50°C for 24 hours.[6]

  • Base Hydrolysis: 1N NaOH at 50°C for 24 hours.[6]

  • Oxidation: 3% H₂O₂ at 50°C for 24 hours.[6]

  • Thermal Degradation: 40-80°C.[10]

  • Photostability: Exposure to a combined visible and UV light source, with exposure levels justified (e.g., 1.2 million lux hours).[9][10]

The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without completely destroying the sample.[7][11]

Experimental Protocols & Methodologies

Protocol: Stability-Indicating RP-HPLC Method for Alcaftadine

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for the estimation of Alcaftadine and its degradation products.[6][12]

1. Chromatographic Conditions:

  • Column: Enable C18 G (250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase: Methanol: Water (50:50 v/v).[6][12]

  • Flow Rate: 1.2 mL/min.[6][12]

  • Detection Wavelength: 282 nm.[6][12]

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

2. Standard & Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Alcaftadine in methanol.[6]

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 8 µg/mL.[6]

  • Forced Degradation Sample Preparation:

    • Acid/Base Hydrolysis: Mix the stock solution with 1N HCl or 1N NaOH and heat at 50°C for 24 hours. Neutralize the solution and dilute to the working concentration.[6]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and heat at 50°C for 24 hours. Dilute to the working concentration.[6]

Troubleshooting Guide

Issue / Question Possible Cause(s) Recommended Solution(s)
Q: Why am I observing poor peak shape (tailing or fronting) for the carboxylic acid metabolite? 1. Secondary Interactions: The highly polar carboxylic acid group may interact with active sites on the silica (B1680970) packing. 2. pH of Mobile Phase: The pH may be too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. 3. Column Overload: Injecting too high a concentration of the sample.1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH. For a carboxylic acid, a lower pH (e.g., using 0.1% formic acid) will suppress ionization and improve peak shape.[13] 3. Reduce the injection concentration or volume.
Q: I'm having difficulty resolving the alcaftadine peak from a co-eluting impurity. 1. Insufficient Chromatographic Resolution: The mobile phase composition may not be optimal. 2. Inappropriate Stationary Phase: The column chemistry may not be suitable for the separation.1. Modify the mobile phase. Try changing the organic modifier (e.g., acetonitrile (B52724) instead of methanol) or using a gradient elution.[13] 2. Experiment with a different column chemistry (e.g., Phenyl-Hexyl or a different C18 column).
Q: My mass balance is below 95%. Where could the degradants be going? 1. Non-UV Active Degradants: Some degradation products may not have a chromophore and are thus invisible to the UV detector. 2. Co-elution: Degradation products may be co-eluting with the parent peak or other impurities. 3. Precipitation: The degradant may have precipitated out of the solution.1. Use a mass spectrometer (LC-MS) or another universal detector (e.g., Charged Aerosol Detector) to detect all compounds.[14] 2. Ensure the method is truly stability-indicating by evaluating peak purity using a photodiode array (PDA) detector or MS. 3. Visually inspect samples. If precipitation is suspected, try a different diluent.
Q: I see significant degradation in my control sample (unstressed). What's wrong? 1. Sample Diluent Instability: The drug may be unstable in the chosen sample diluent. 2. Contamination: Glassware or reagents may be contaminated. 3. Light Sensitivity: The compound might be degrading under ambient laboratory lighting.1. Prepare samples immediately before injection or perform a diluent stability study. 2. Use clean glassware and high-purity reagents. Test blanks to rule out contamination.[15] 3. Prepare samples under amber light or use amber vials to protect from light exposure.

Quantitative Data Summary

The following table summarizes typical results from a forced degradation study of Alcaftadine Active Pharmaceutical Ingredient (API) and its formulation.

Stress Condition% Degradation (API)% Degradation (Formulation)Key Degradation Products Observed
Acid Hydrolysis (1N HCl, 50°C, 24h) 14.88%14.32%Acidic degradants[13]
Base Hydrolysis (1N NaOH, 50°C, 24h) 15.23%14.28%Alkaline degradants
Oxidative (3% H₂O₂, 50°C, 24h) Significant DegradationSignificant DegradationOxidative degradants, including the carboxylic acid metabolite[13]
Thermal (Dry Heat) StableStableMinimal degradation observed
Photolytic StableStableMinimal degradation observed

Note: The specific percentages of the carboxylic acid metabolite are not detailed in the public literature but it is a known oxidative degradant.

Visualizations

Diagrams

G Alcaftadine Alcaftadine (Aldehyde) CarboxylicAcid This compound (Active Metabolite) Alcaftadine->CarboxylicAcid Oxidation (H₂O₂) or Metabolism OtherDeg Other Degradation Products Alcaftadine->OtherDeg Hydrolysis (Acid/Base)

Caption: Simplified Alcaftadine Degradation Pathway.

G cluster_prep 1. Stress Sample Preparation cluster_analysis 2. Analytical Workflow cluster_data 3. Data Evaluation A Alcaftadine Stock Solution B Apply Stress: - Acid - Base - Oxidative - Thermal - Photolytic A->B C Dilute & Neutralize Stressed Sample B->C D Inject into RP-HPLC System C->D E Detect at 282 nm (UV/PDA) D->E F Quantify Degradants & Assay of Parent Drug E->F G Check Peak Purity & Mass Balance F->G H Characterize Degradants (LC-MS/MS) G->H

Caption: Forced Degradation Experimental Workflow.

References

Technical Support Center: Analysis of Alcaftadine and its Carboxylic Acid Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alcaftadine and identifying its carboxylic acid impurity.

Frequently Asked Questions (FAQs)

Q1: What is Alcaftadine carboxylic acid and why is it an important impurity to monitor?

This compound is the primary active metabolite of Alcaftadine. Its formation is mediated by non-CYP450 cytosolic enzymes. As a significant related substance, regulatory authorities require its presence to be monitored and controlled within specified limits to ensure the quality, safety, and efficacy of the final drug product.

Q2: What are the common sources of Alcaftadine impurities?

Impurities in Alcaftadine can originate from several sources:

  • Synthesis-related impurities: These include unreacted starting materials, intermediates, and by-products from the manufacturing process.

  • Degradation impurities: Alcaftadine is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades in acidic, basic, oxidative, and photolytic conditions.

  • Storage and handling: Improper storage conditions, such as exposure to high temperatures or humidity, can also lead to the formation of degradation products.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound impurity?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most common and effective techniques for the separation, identification, and quantification of Alcaftadine and its impurities. Spectrophotometric methods have also been developed for the estimation of Alcaftadine.

Experimental Protocols

Stability-Indicating HPLC Method for Alcaftadine and its Carboxylic Acid Impurity

This protocol is a composite based on several validated methods and is intended as a starting point for method development and validation.

1. Materials and Reagents:

  • Alcaftadine reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Ortho-phosphoric acid (OPA) or Ammonium acetate (B1210297) for mobile phase pH adjustment

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an organic solvent (Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.1% OPA or 10 mM Ammonium Acetate). A common starting ratio is 50:50 (v/v).
Flow Rate 1.0 - 1.2 mL/min
Detection Wavelength 282 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 40°C

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Alcaftadine and this compound reference standards in a suitable solvent (e.g., Methanol) to a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 1-16 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the bulk drug or formulation in the mobile phase to achieve a similar concentration as the working standard.

4. System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor are presented in the table below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis: Identify the peaks of Alcaftadine and this compound based on their retention times compared to the standards. Quantify the impurity by comparing the peak area of the impurity in the sample to the peak area of the corresponding standard.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation. 2. Interaction with active silanols on the column. 3. Inappropriate mobile phase pH.1. Replace the column. 2. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically pH 3-4).
Peak Fronting 1. Sample overload. 2. Low sample solubility in the mobile phase.1. Reduce the concentration of the injected sample. 2. Use a stronger solvent for sample dissolution or adjust the mobile phase composition.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and ensure the pump is delivering a constant flow rate.
Poor Resolution between Alcaftadine and Impurity 1. Inadequate mobile phase strength. 2. Unsuitable column chemistry.1. Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content generally increases retention and may improve resolution. 2. Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, Phenyl).
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the injection sequence and ensure the injector is clean.

Quantitative Data Summary

The following table summarizes typical performance data for validated HPLC methods for Alcaftadine analysis.

ParameterAlcaftadineThis compoundReference
Retention Time (min) ~3.05 - 3.15Varies depending on method
Linearity Range (µg/mL) 0.5 - 16Method-dependent
Correlation Coefficient (r²) > 0.999Method-dependent
Limit of Detection (LOD) (µg/mL) ~0.095 - 0.25Method-dependent
Limit of Quantification (LOQ) (µg/mL) ~0.288 - 0.75Method-dependent

Visualizations

Alcaftadine's Mechanism of Action

Alcaftadine is an antagonist of histamine (B1213489) H1, H2, and H4 receptors. By blocking these receptors, particularly the H1 receptor, it prevents the downstream signaling cascade initiated by histamine binding, which is responsible for the symptoms of allergic conjunctivitis.

Alcaftadine_Mechanism cluster_mast_cell Mast Cell cluster_conjunctival_cell Conjunctival Cell Allergen Allergen Histamine Histamine Allergen->Histamine triggers release H1_Receptor H1 Receptor Histamine->H1_Receptor binds to G_Protein G-Protein Activation H1_Receptor->G_Protein Signaling_Cascade Downstream Signaling (e.g., PLC, IP3, DAG) G_Protein->Signaling_Cascade Symptoms Allergic Symptoms (Itching, Redness) Signaling_Cascade->Symptoms Alcaftadine Alcaftadine Alcaftadine->H1_Receptor blocks

Caption: Alcaftadine blocks the H1 receptor, preventing histamine binding and subsequent allergic symptoms.

General Workflow for Impurity Identification

The identification and characterization of impurities in a drug substance like Alcaftadine typically follows a structured workflow, often employing LC-MS for structural elucidation.

Impurity_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Sample_Prep Sample Preparation for Analysis Forced_Degradation->Sample_Prep HPLC_UPLC HPLC/UPLC Separation Sample_Prep->HPLC_UPLC UV_Detection UV Detection HPLC_UPLC->UV_Detection MS_Analysis Mass Spectrometry (MS) HPLC_UPLC->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) MS_Analysis->MSMS_Analysis Mass_Determination Accurate Mass Determination MS_Analysis->Mass_Determination Structure_Elucidation Structure Elucidation MSMS_Analysis->Structure_Elucidation Formula_Generation Molecular Formula Generation Mass_Determination->Formula_Generation Formula_Generation->Structure_Elucidation Final_ID Impurity Identification Structure_Elucidation->Final_ID

Caption: A typical workflow for the identification of pharmaceutical impurities using LC-MS.

Resolving co-elution of Alcaftadine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Alcaftadine (B1684316) and its metabolites during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution between Alcaftadine and its metabolites?

A1: Co-elution of Alcaftadine and its metabolites, particularly the active carboxylic acid metabolite (R90692), can occur due to several factors:

  • Similar Physicochemical Properties: Alcaftadine and its metabolites may possess comparable polarity and molecular weight, leading to similar retention times on a reversed-phase column.

  • Inadequate Chromatographic Conditions: Suboptimal mobile phase composition, pH, gradient slope, or column chemistry can fail to provide sufficient selectivity for separation.

  • Matrix Effects: Complex biological matrices can interfere with the separation, causing peak distortion and co-elution.

Q2: Which analytical techniques are most effective for separating Alcaftadine and its metabolites?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed and effective techniques for the separation of Alcaftadine and its metabolites or degradation products.[1][2] These methods, often coupled with mass spectrometry (MS) for identification and quantification, offer high resolution and sensitivity.[3]

Q3: How can I confirm if I have a co-elution problem?

A3: Several methods can help confirm co-elution:

  • Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer to assess peak purity across the chromatographic peak. A non-homogenous spectral profile across the peak suggests the presence of more than one compound.[4]

  • Varying Detection Wavelengths: Monitor the chromatogram at multiple wavelengths. A change in the peak shape or the appearance of a shoulder at different wavelengths can indicate co-eluting species.

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique can be used to assess co-elution by subjecting portions of the primary separation to a second, orthogonal separation.[5]

Troubleshooting Guide: Resolving Co-elution

If you are experiencing co-elution of Alcaftadine and its metabolites, follow this systematic troubleshooting workflow:

G Troubleshooting Workflow for Co-elution A Co-elution Observed B Step 1: Adjust Mobile Phase Composition A->B C Modify Organic Solvent Ratio B->C D Change Organic Solvent Type (e.g., ACN to MeOH) B->D E Step 2: Optimize Mobile Phase pH C->E If unresolved D->E If unresolved F Adjust pH to Alter Ionization State E->F G Step 3: Modify Gradient Program F->G If unresolved H Decrease Gradient Slope for Better Resolution G->H I Introduce Isocratic Hold at Critical Elution Point G->I J Step 4: Evaluate Stationary Phase H->J If unresolved I->J If unresolved K Switch to a Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) J->K L Use a Column with Smaller Particle Size (UPLC) J->L M Resolution Achieved K->M If resolved N Consider 2D-LC for Complex Separations K->N If still unresolved L->M If resolved L->N If still unresolved

Caption: A stepwise guide to troubleshooting co-elution issues.

Experimental Protocols

Below are detailed methodologies for separating Alcaftadine from its degradation products, which can be adapted for metabolite separation.

Method 1: UPLC Method for Alcaftadine and Degradation Products [1]

  • Column: ACQUITY CSH C18 (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) buffer (pH 5.0)

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Detection: PDA at 284 nm

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Method 2: RP-HPLC Method for Alcaftadine and Degradation Products

  • Column: Enable C18 G (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: Water (50:50 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 282 nm

  • Run Time: 10 min

  • Injection Volume: 20 µL

Data Presentation

The following table summarizes the chromatographic parameters from the referenced methods for easy comparison.

ParameterMethod 1 (UPLC)[1]Method 2 (RP-HPLC)Method 3 (RP-HPLC)[6]
Column ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm)Enable C18 G (250 x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of 10 mM Ammonium acetate (pH 5.0) and MethanolIsocratic Methanol:Water (50:50 v/v)Isocratic Water:Methanol with 0.1% OPA (80:20 v/v)
Flow Rate 0.3 mL/min1.2 mL/min1.0 mL/min
Detection Wavelength 284 nm282 nm282 nm
Retention Time of Alcaftadine Not specified3.15 min8 min

Alcaftadine Metabolism Pathway

Alcaftadine is metabolized in the body by non-CYP450 cytosolic enzymes to its primary active metabolite, a carboxylic acid derivative.[7][8][9]

G Metabolic Pathway of Alcaftadine Alcaftadine Alcaftadine Metabolite Carboxylic Acid Metabolite (R90692) Alcaftadine->Metabolite Oxidation Enzymes Non-CYP450 Cytosolic Enzymes (e.g., Aldehyde Dehydrogenase) Enzymes->Alcaftadine

Caption: Simplified metabolic conversion of Alcaftadine.

References

Technical Support Center: Enhancing Extraction Recovery of Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Alcaftadine carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the recovery of this active metabolite during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound from biological matrices.

Q1: I am experiencing low recovery of this compound. What are the primary factors to investigate?

A1: Low recovery of acidic metabolites like this compound typically stems from a few key areas in the extraction process. Systematically evaluate the following:

  • Suboptimal pH: The pH of your sample and wash solutions is critical for ensuring the analyte is in the correct ionization state for retention on your chosen extraction medium. For a carboxylic acid, the pH should generally be at least 2 units below its pKa to maintain it in a neutral, less polar state for reversed-phase SPE or efficient liquid-liquid extraction into an organic solvent.[1]

  • Incorrect Solvent Choice: The polarity and strength of your loading, wash, and elution solvents must be appropriate for this compound and your chosen extraction method (SPE or LLE).

  • Inappropriate SPE Sorbent: Using a sorbent that does not have the appropriate retention mechanism for your analyte will result in poor recovery. For an acidic compound, options include reversed-phase, mixed-mode, or anion exchange sorbents.

  • Overly Aggressive Washing Steps: The wash solvent may be too strong, causing premature elution of the analyte from the SPE cartridge.

  • Incomplete Elution: The elution solvent may not be strong enough to fully desorb the analyte from the SPE sorbent.

Q2: How do I determine the optimal pH for extracting this compound?

A2: The optimal pH is dependent on the pKa of this compound and the extraction technique.

  • For Liquid-Liquid Extraction (LLE) or Reversed-Phase SPE: To extract the acidic metabolite into an organic solvent or retain it on a nonpolar sorbent, you need to suppress its ionization. This is achieved by acidifying the sample to a pH at least 2 units below the pKa of the carboxylic acid group. This protonates the carboxyl group, making the molecule more non-polar.

  • For Anion Exchange SPE: To retain the analyte on an anion exchange sorbent, the sample pH should be at least 2 units above the pKa of the carboxylic acid. This ensures the carboxyl group is deprotonated (negatively charged), allowing for strong ionic interaction with the positively charged sorbent.

Since the exact experimental pKa of this compound may not be readily available, a good starting point is to assume a pKa in the range of typical carboxylic acids (around 4-5). Therefore, for LLE or reversed-phase SPE, adjusting the sample pH to ≤ 2 is recommended. For anion exchange SPE, a pH of ≥ 7 would be a suitable starting point. Experimental optimization around these values is highly recommended.

Q3: My analyte appears to be lost during the wash step of my SPE protocol. What should I do?

A3: If this compound is being eluted during the wash step, your wash solvent is likely too strong. Consider the following adjustments:

  • Decrease Organic Content: If using a reversed-phase sorbent, reduce the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try reducing it to 5-10%.

  • Maintain pH: Ensure the pH of the wash solvent is the same as the loading solvent to keep the analyte in its retained (neutral) state.

Q4: I am not able to elute this compound from the SPE cartridge. How can I improve elution?

A4: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.

  • Increase Organic Solvent Strength: For reversed-phase SPE, increase the percentage of organic solvent in your elution solution.

  • Adjust pH for Elution:

    • For reversed-phase SPE , if the analyte is retained in its neutral form, elution with a high percentage of organic solvent should be sufficient.

    • For anion exchange SPE , you need to disrupt the ionic bond. This can be done by either:

      • Increasing the ionic strength of the elution solvent (e.g., adding a salt).

      • Decreasing the pH of the elution solvent to below the pKa of the analyte, neutralizing it.

      • Using a combination of high organic content and a pH modifier in the elution solvent. A common approach is to use a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) in the elution solvent to ensure the analyte is in its ionized state for elution from a reversed-phase sorbent if it was retained under acidic conditions.[2]

Q5: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A5: Both SPE and LLE can be effective for extracting this compound. The choice often depends on the required sample cleanliness, throughput, and available resources.

  • SPE generally provides cleaner extracts, higher analyte concentration, and is more amenable to automation.[3][4] It can be more selective, especially when using mixed-mode or ion-exchange sorbents.

  • LLE is a simpler technique that can be effective, but it may be more labor-intensive, use larger volumes of organic solvents, and is more prone to emulsion formation.[3]

Data Presentation: Extraction Recovery of Acidic Drugs

The following tables summarize typical recovery data for acidic drugs using various extraction conditions. This data can serve as a reference for what to expect and as a starting point for method development for this compound.

Table 1: Solid-Phase Extraction (SPE) Recovery of Acidic Drugs

Analyte (similar to this compound)Sorbent TypeSample MatrixSample pHElution SolventAverage Recovery (%)Reference
KetoprofenMixed-Mode Strong Anion ExchangeUrine2.0Methanol>85%
NaproxenMixed-Mode Strong Anion ExchangeUrine2.0Methanol>85%
DiclofenacPolymeric Reversed-PhasePlasmaAcidified (e.g., with 1% Formic Acid)Methanol97[5]
AtorvastatinPolymeric Reversed-PhasePlasmaAcidified (e.g., with 1% Formic Acid)Methanol91[5]
FurosemidePolymeric Reversed-PhasePlasmaAcidified (e.g., with 1% Formic Acid)Methanol95[5]

Table 2: Liquid-Liquid Extraction (LLE) Recovery of Acidic Drugs

Analyte ClassSample MatrixExtraction SolventpHAverage Recovery (%)Reference
BarbituratesWater & PlasmaDiethyl EtherAcidicOptimal with this solvent[6]
SulfonamidesWater & PlasmaDiethyl EtherAcidicOptimal with this solvent[6]
DiureticsWater & PlasmaDiethyl EtherAcidicOptimal with this solvent[6]
Various Acidic DrugsWater & PlasmaChloroformAcidicVariable[6]
Various Acidic DrugsWater & PlasmaHexaneAcidicVariable[6]

Experimental Protocols

The following are detailed, generalized protocols for SPE and LLE that can be adapted and optimized for the extraction of this compound.

Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is suitable for retaining this compound in its neutral form on a nonpolar sorbent.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, Polymeric)

  • Biological matrix sample (e.g., plasma, urine)

  • Internal standard solution

  • Acidifying agent (e.g., 1% Formic Acid or Phosphoric Acid)

  • Methanol (HPLC grade)

  • Deionized water

  • Wash solvent (e.g., 5-10% Methanol in water, acidified to sample pH)

  • Elution solvent (e.g., Methanol or Acetonitrile, potentially with a basic modifier)

  • Vortex mixer, Centrifuge, SPE vacuum manifold, Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw biological samples to room temperature.

    • To 1 mL of sample, add the internal standard.

    • Acidify the sample to pH ≤ 2 by adding the acidifying agent.

    • Vortex for 30 seconds.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of acidified water (pH ≤ 2). Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of acidified deionized water (pH ≤ 2) to remove polar interferences.

    • Wash with 1 mL of the weak organic wash solvent (e.g., 5% Methanol in acidified water) to remove less polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analyte with 1-2 mL of the elution solvent. If recovery is low, consider adding a small amount of a modifier like ammonium hydroxide to the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the mobile phase for your analytical method (e.g., LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from an aqueous matrix into an immiscible organic solvent.

Materials:

  • Biological matrix sample (e.g., plasma, urine)

  • Internal standard solution

  • Acidifying agent (e.g., 1M HCl or Phosphoric Acid)

  • Water-immiscible organic solvent (e.g., Diethyl Ether, Ethyl Acetate, n-Butyl Chloride)

  • Vortex mixer, Centrifuge, Glass tubes

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of the biological sample into a glass tube.

    • Add the internal standard.

    • Acidify the sample to pH ≤ 2 with the acidifying agent. Vortex briefly.

  • Extraction:

    • Add 3-5 mL of the organic extraction solvent to the tube.

    • Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation:

    • Centrifuge the tube for 5-10 minutes at 3000 rpm to break any emulsions and achieve a clear separation between the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Biological Sample Add_IS 2. Add Internal Standard Sample->Add_IS Acidify 3. Acidify (pH <= 2) Add_IS->Acidify Centrifuge 4. Centrifuge Acidify->Centrifuge Supernatant Pre-treated Supernatant Centrifuge->Supernatant Condition 5. Condition & Equilibrate Cartridge Load 6. Load Sample Supernatant->Load Condition->Load Wash 7. Wash Interferences Load->Wash Elute 8. Elute Analyte Wash->Elute Evaporate 9. Evaporate Eluate Elute->Evaporate Reconstitute 10. Reconstitute Evaporate->Reconstitute Analysis 11. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Reversed-Phase Solid-Phase Extraction.

Troubleshooting_Low_Recovery Start Low Recovery Observed Check_pH Is sample pH optimized? (e.g., pH <= pKa - 2 for RP-SPE) Start->Check_pH Adjust_pH Adjust sample and wash solution pH. Check_pH->Adjust_pH No Check_Wash Is analyte in wash fraction? Check_pH->Check_Wash Yes End Re-evaluate Recovery Adjust_pH->End Weaken_Wash Decrease organic strength of wash solvent. Check_Wash->Weaken_Wash Yes Check_Elution Is analyte retained on cartridge? Check_Wash->Check_Elution No Weaken_Wash->End Strengthen_Elution Increase organic strength or modify pH of elution solvent. Check_Elution->Strengthen_Elution Yes Check_Sorbent Is the SPE sorbent appropriate? Check_Elution->Check_Sorbent No Strengthen_Elution->End Change_Sorbent Consider alternative sorbent (e.g., mixed-mode, different polymer). Check_Sorbent->Change_Sorbent No Check_Sorbent->End Yes Change_Sorbent->End

Caption: Troubleshooting decision tree for low extraction recovery.

References

Technical Support Center: Alcaftadine Carboxylic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of Alcaftadine carboxylic acid.

Troubleshooting Guide

Q1: I am observing a significantly lower signal for this compound in my plasma samples compared to the standard in a pure solvent. What could be the cause?

A1: This issue is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis.[1] Ion suppression occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts, other metabolites) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[2][3] For carboxylic acids like this compound, which are typically analyzed in negative ion mode, phospholipids are a major cause of ion suppression.[2]

To confirm and quantify the extent of ion suppression, you can perform a post-column infusion experiment.[3]

Q2: My results for quality control (QC) samples are inconsistent and show high variability. How can I improve the reproducibility of my assay?

A2: Inconsistent results in QC samples often point to variable matrix effects between different sample preparations.[4] To address this, consider the following troubleshooting steps:

  • Optimize Sample Preparation: A more rigorous sample cleanup method can effectively remove interfering matrix components.[5][6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interferences than a simple protein precipitation.[2][7]

  • Improve Chromatographic Separation: Enhancing the separation between this compound and the region of ion suppression is crucial.[7] You can achieve this by modifying the mobile phase composition, adjusting the gradient profile, or using a different stationary phase. A post-column infusion experiment can help identify the retention time window where suppression is most severe.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Q3: I am using a deuterated internal standard for this compound, but I am still observing inaccuracies in my quantification. Why might this be happening?

A3: While a deuterated internal standard is an excellent tool, it may not always perfectly compensate for matrix effects. Several factors could be at play:

  • Chromatographic Separation of Analyte and IS: Even a slight difference in retention time between the analyte and its deuterated internal standard (isotopic effect) can expose them to different matrix components, leading to differential ion suppression.[8]

  • High Concentration of Co-eluting Matrix Components: If a co-eluting interference is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate results.[8]

  • Internal Standard Concentration: An inappropriately high concentration of the internal standard can cause detector saturation or even self-suppression.

To troubleshoot this, carefully examine the chromatograms to ensure perfect co-elution of the analyte and internal standard. If a slight separation is observed, chromatographic optimization is necessary. Additionally, evaluate the concentration of your internal standard to ensure it is appropriate for the expected analyte concentration range.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS/MS?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting molecules from the sample matrix.[1][4] This leads to a lower signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1][9]

Q2: What are the common causes of ion suppression for acidic analytes like this compound?

A2: For acidic analytes analyzed in negative ion mode electrospray ionization (ESI), common causes of ion suppression include:

  • Phospholipids: These are major components of cell membranes and are abundant in biological matrices like plasma.[2][3] They tend to elute in the later part of a reversed-phase chromatogram and are notorious for causing significant ion suppression.

  • Salts and Buffers: Non-volatile salts from the sample or mobile phase can build up in the ion source and reduce ionization efficiency.[3]

  • Other Endogenous Molecules: Other small molecules and metabolites present in the biological sample can also co-elute and compete for ionization.

Q3: How can I proactively minimize ion suppression during method development?

A3: Proactive strategies to minimize ion suppression include:

  • Thorough Sample Preparation: Implementing a robust sample cleanup method, such as SPE or LLE, is the most effective way to remove a significant portion of matrix interferences.[2]

  • Optimized Chromatography: Develop a chromatographic method that provides good separation of the analyte from the bulk of the matrix components.[5] This includes selecting an appropriate column and mobile phase.

  • Matrix Effect Evaluation: During method validation, it is essential to evaluate the matrix effect by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solution.

  • Use of a Stable Isotope-Labeled Internal Standard: Incorporating a SIL-IS from the beginning of method development will help to mitigate the impact of unavoidable ion suppression.[4]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify the regions in the chromatogram where ion suppression occurs.

  • System Setup:

    • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

    • Infuse this solution post-column into the LC flow path using a syringe pump and a T-connector. The infusion flow rate should be low (e.g., 10 µL/min) to avoid significant dilution of the mobile phase.

    • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.

  • Procedure:

    • Begin the infusion of the this compound solution and allow the MS signal to stabilize.

    • Inject a blank, extracted matrix sample (e.g., plasma processed by protein precipitation).

    • Monitor the signal of this compound throughout the chromatographic run.

  • Data Analysis:

    • A stable baseline signal will be observed when no interfering compounds are eluting.

    • A dip or decrease in the baseline signal indicates a region of ion suppression.

    • An increase in the signal indicates ion enhancement.

    • This "suppression profile" can be overlaid with the chromatogram of the analyte to determine if it elutes in a region of significant suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more effective cleanup of plasma samples compared to protein precipitation.

  • Materials:

    • Mixed-mode anion exchange SPE cartridges.

    • Human plasma samples.

    • Internal standard solution (SIL-IS of this compound).

    • Methanol (B129727), Acetonitrile, Water (LC-MS grade).

    • Formic acid.

  • Procedure:

    • Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 2% formic acid in water. Vortex to mix.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

    • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables illustrate the potential impact of different sample preparation methods on the matrix effect and the recovery of this compound.

Table 1: Comparison of Matrix Effect with Different Sample Preparation Methods

Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Matrix Effect (%)
Protein Precipitation45,000100,000-55%
Liquid-Liquid Extraction75,000100,000-25%
Solid-Phase Extraction92,000100,000-8%

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100. A negative value indicates ion suppression.

Table 2: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation MethodPeak Area of Pre-extraction SpikePeak Area of Post-extraction SpikeRecovery (%)
Protein Precipitation88,00095,00092.6%
Liquid-Liquid Extraction78,00090,00086.7%
Solid-Phase Extraction85,00089,00095.5%

Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100.

Visualizations

Ion_Suppression_Workflow A Observe Low Analyte Signal or High Variability B Hypothesize Ion Suppression A->B C Perform Post-Column Infusion Experiment B->C D Ion Suppression Confirmed? C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E Yes K Investigate Other Issues (e.g., Instrument, Standard) D->K No F Improve Chromatographic Separation E->F G Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Re-evaluate Matrix Effect G->H I Acceptable Performance? H->I I->E No J Proceed with Validation I->J Yes

Caption: Workflow for identifying and mitigating ion suppression.

Mitigation_Strategies cluster_strategies Strategies to Address Ion Suppression cluster_details Implementation Details S1 Sample Preparation D1 Protein Precipitation (Basic) Liquid-Liquid Extraction (Better) Solid-Phase Extraction (Best) S1->D1 S2 Chromatography D2 Modify Mobile Phase Change Gradient Profile Use Different Column Chemistry S2->D2 S3 Internal Standard D3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) S3->D3

Caption: Key strategies for mitigating ion suppression.

References

Technical Support Center: Optimization of Mobile Phase for Alcaftadine Carboxylic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Alcaftadine (B1684316) and its primary metabolite, Alcaftadine carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for mobile phase selection in an RP-HPLC method for Alcaftadine and this compound?

A1: A common starting point for reversed-phase HPLC separation is a combination of an aqueous buffer and an organic modifier. For Alcaftadine and its carboxylic acid metabolite, a mobile phase consisting of a buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and methanol (B129727) or acetonitrile (B52724) is a good initial choice.[1][2] An isocratic method with a 50:50 (v/v) ratio of methanol to water has been used effectively for separating Alcaftadine from its degradation products.[3] For more complex separations involving the carboxylic acid metabolite, a gradient elution is often necessary.[2]

Q2: How does the pH of the mobile phase impact the separation?

A2: Mobile phase pH is a critical parameter. Alcaftadine is a basic compound, while its metabolite is acidic due to the carboxylic acid group. Adjusting the pH can significantly alter the ionization state, and therefore the retention, of both compounds.

  • Low pH (e.g., pH 3-5): At a lower pH, the basic Alcaftadine will be protonated (ionized), potentially reducing its retention on a C18 column and improving peak shape by minimizing interactions with residual silanols.[4] The this compound will be in its neutral form, leading to increased retention. This differential retention is key to achieving separation. A mobile phase containing 0.1% formic acid or an ammonium acetate buffer at pH 5.0 has been shown to be effective.[1][2][5]

  • Neutral or High pH: At higher pH values, Alcaftadine will be less ionized, increasing its retention. Conversely, the carboxylic acid metabolite will be ionized, decreasing its retention. This can also be a viable strategy for separation, but care must be taken as basic compounds can exhibit poor peak shape (tailing) at higher pH on standard silica-based columns.[6]

Q3: Which organic modifier is better for this separation: methanol or acetonitrile?

A3: Both methanol and acetonitrile are commonly used. The choice can affect selectivity (the distance between the peaks).

  • Methanol: Often provides different selectivity compared to acetonitrile and is a good first choice. Some methods have successfully used a simple methanol:water mobile phase.[3]

  • Acetonitrile: Tends to have a lower viscosity and can sometimes provide sharper peaks and different elution orders. It has been used in gradient methods with 0.1% formic acid for separating Alcaftadine and its degradation products.[2] It is recommended to screen both solvents during method development to determine which provides the optimal resolution for your specific column and conditions.

Q4: Is a gradient or isocratic elution recommended?

A4: While a simple isocratic method may be sufficient for assaying Alcaftadine alone, a gradient elution is generally recommended for separating Alcaftadine from its carboxylic acid metabolite and other potential impurities.[2] A gradient allows for the efficient elution of both the less retained Alcaftadine and the more retained carboxylic acid metabolite within a reasonable run time, while maintaining good peak shape for both compounds. A typical gradient might start with a lower percentage of organic modifier and ramp up to a higher concentration.[7]

Troubleshooting Guide

Problem: Poor resolution between Alcaftadine and this compound peaks.

Potential Cause Suggested Solution
Inappropriate Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. Experiment with a pH around 3-4 to maximize the retention difference between the basic parent drug and the acidic metabolite.[1]
Incorrect Organic Modifier Strength If using an isocratic method, adjust the percentage of the organic modifier. Decrease the percentage to increase retention and potentially improve resolution.
Suboptimal Gradient Slope If using a gradient method, make the gradient shallower (i.e., increase the gradient time or decrease the %B change per minute). This gives the compounds more time to interact with the stationary phase and resolve.[8]
Wrong Organic Modifier Switch the organic modifier. If you are using methanol, try acetonitrile, or vice versa. This can significantly alter the selectivity of the separation.

Problem: The Alcaftadine peak is tailing.

Potential Cause Suggested Solution
Secondary Silanol (B1196071) Interactions This is common for basic compounds like Alcaftadine on silica-based C18 columns.[6] Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%), or more commonly, operate at a low pH (e.g., below 3) to suppress the ionization of silanol groups.[4]
Column Overload The concentration of the injected sample may be too high.[9] Dilute the sample and re-inject.
Column Contamination or Degradation Sample matrix components can accumulate at the head of the column.[10] Use a guard column and/or implement a sample clean-up procedure.[4][10] If the column is old, it may need to be replaced.
High Flow Rate An excessively high flow rate can sometimes lead to asymmetrical peaks. A flow rate of 1.2 ml/min was found to be optimal in one study to avoid tailing that occurred at lower flow rates.[3]

Problem: Inconsistent or drifting retention times.

Potential Cause Suggested Solution
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to flush with 10-20 column volumes.
Poorly Prepared Mobile Phase Ensure the mobile phase is accurately prepared and well-mixed. If using a buffer, ensure it is fully dissolved and the pH is stable. Mobile phase degradation can also be a cause.[9]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can cause retention times to shift.
System Leaks or Pump Issues Check the HPLC system for any leaks, particularly around fittings. Ensure the pump is delivering a consistent flow rate and that the solvent lines are free of air bubbles.

Data Presentation

Table 1: Example RP-HPLC and UPLC Starting Conditions

Parameter HPLC Method Example[3] UPLC Method Example[2]
Column Enable C18 G (250 x 4.6 mm, 5 µm) ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water 0.1% Aqueous Formic Acid
Mobile Phase B Methanol 0.1% Formic Acid in Acetonitrile
Mode Isocratic (50:50 v/v) Gradient
Flow Rate 1.2 mL/min Not Specified

| Detection (UV) | 282 nm | Not Specified |

Experimental Protocols

Protocol: Mobile Phase pH Optimization for Alcaftadine and this compound Separation

1. Objective: To determine the optimal mobile phase pH for achieving baseline separation between Alcaftadine and this compound with good peak symmetry.

2. Materials and Equipment:

  • HPLC or UPLC system with UV detector

  • Reversed-phase C18 column

  • Alcaftadine and this compound reference standards

  • HPLC-grade water, acetonitrile, and/or methanol

  • pH modifiers (e.g., Formic acid, Acetic acid, Ammonium acetate)

  • Calibrated pH meter

  • Analytical balance and volumetric glassware

3. Procedure:

  • Prepare Stock Solutions: Prepare individual stock solutions of Alcaftadine and this compound in a suitable diluent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL. Prepare a mixed standard solution containing both analytes at a suitable working concentration (e.g., 10 µg/mL).

  • Prepare Mobile Phases:

    • Choose an organic modifier (e.g., Acetonitrile).

    • Prepare several batches of the aqueous mobile phase (e.g., 10 mM Ammonium Acetate) and adjust the pH of each to a different value (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0) using an appropriate acid (e.g., formic acid).

  • Set Chromatographic Conditions:

    • Install the C18 column and set the column oven temperature (e.g., 30 °C).

    • Set the UV detector wavelength to 282 nm.[3]

    • Set the flow rate (e.g., 1.0 mL/min).

    • Program a suitable gradient (e.g., 5% to 95% Acetonitrile over 15 minutes).

  • System Equilibration: Equilibrate the column with the first mobile phase (e.g., aqueous buffer at pH 3.0 and Acetonitrile at the starting gradient conditions) for at least 20 minutes or until a stable baseline is achieved.

  • Inject and Analyze: Inject the mixed standard solution. Record the chromatogram.

  • Evaluate Results: Measure the retention time for each peak, the resolution between the two peaks, and the asymmetry factor (tailing factor) for the Alcaftadine peak.

  • Repeat for Each pH: Flush the system and re-equilibrate with the next mobile phase pH. Repeat step 5 and 6 for each pH value.

  • Data Analysis: Tabulate the results (retention time, resolution, asymmetry factor) for each pH. Select the pH that provides the best resolution (>2.0) and an acceptable peak asymmetry (ideally <1.5).

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (Alcaftadine & Acid Metabolite) select_col Select Column (e.g., C18) start->select_col select_org Screen Organic Modifier (Methanol vs. Acetonitrile) select_col->select_org ph_screen Screen Mobile Phase pH (e.g., pH 3.0 - 5.0) select_org->ph_screen eval_res Evaluate Resolution & Peak Shape ph_screen->eval_res opt_grad Optimize Gradient Slope eval_res->opt_grad Resolution < 2.0 or Tailing > 1.5 eval_final Final Evaluation eval_res->eval_final Resolution > 2.0 & Tailing < 1.5 opt_grad->ph_screen Re-adjust pH if needed eval_final->select_org Not Acceptable valid Method Validation eval_final->valid Acceptable end_node End: Optimized Method valid->end_node

Caption: Workflow for mobile phase optimization.

Troubleshooting_Resolution problem Problem: Poor Resolution cause1 Cause: Inappropriate pH problem->cause1 cause2 Cause: Suboptimal Gradient problem->cause2 cause3 Cause: Wrong Organic Modifier problem->cause3 solution1 Solution: Screen pH 3-5 cause1->solution1 solution2 Solution: Decrease Gradient Slope cause2->solution2 solution3 Solution: Switch to ACN/MeOH cause3->solution3

References

Technical Support Center: Analysis of Polar Acidic Compounds like Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar acidic compounds such as Alcaftadine carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound and similar polar acidic compounds by reversed-phase HPLC?

A1: The primary challenges in analyzing polar acidic compounds like this compound by traditional reversed-phase high-performance liquid chromatography (HPLC) are poor retention and unsatisfactory peak shape. These issues stem from the high polarity of the analyte and its potential for ionization. Polar compounds have a low affinity for the non-polar stationary phases (like C18) used in reversed-phase chromatography, leading to elution at or near the void volume. Furthermore, if the mobile phase pH is not adequately controlled, acidic analytes can exist in an ionized state, which can interact with residual silanols on the silica-based column packing material, resulting in peak tailing.

Q2: What type of HPLC column is recommended for the analysis of this compound?

A2: For polar acidic compounds like this compound, standard C18 columns may not provide adequate retention. Specialized columns are recommended to overcome this challenge. The two main recommended types are:

  • Mixed-Mode Columns: These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities. For acidic compounds, a mixed-mode column with a positively charged surface (anion-exchange) is ideal. This allows for simultaneous hydrophobic and ionic interactions, significantly enhancing retention.[1][2][3][4][5]

  • Phenyl-Hexyl Columns: These columns have a phenyl ring with a hexyl alkyl chain, offering alternative selectivity to traditional alkyl chains. They can provide improved retention for polar compounds through pi-pi interactions and are more resistant to phase collapse in highly aqueous mobile phases.

A comparison of suitable column chemistries is provided in the table below.

Recommended Column Chemistries

Column TypeStationary Phase ChemistryPrimary Retention Mechanism(s)Key Advantages for Polar Acidic Compounds
Mixed-Mode Anion Exchange C18 or similar alkyl chain with a positively charged functional groupReversed-Phase and Anion-ExchangeExcellent retention for polar acidic compounds. Adjustable selectivity by modifying mobile phase pH and ionic strength.[1][2][3][4][5]
Phenyl-Hexyl Phenyl ring bonded to the silica (B1680970) surface via a hexyl linkerReversed-Phase and Pi-Pi InteractionsEnhanced retention of polar compounds. Stable in 100% aqueous mobile phases.
Polar-Embedded Alkyl chain with an embedded polar group (e.g., carbamate)Reversed-PhaseImproved peak shape for polar analytes and compatibility with highly aqueous mobile phases.

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed methodology for the analysis of this compound. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

  • System: UHPLC or HPLC system with a UV detector.

  • Column: A mixed-mode anion exchange column (e.g., with a C18 and a positively charged functional group) is recommended for optimal retention and peak shape. A phenyl-hexyl column can be a suitable alternative.

  • Column Dimensions: 2.1 mm or 4.6 mm internal diameter, with lengths ranging from 50 mm to 150 mm. Particle sizes of 1.7 µm to 5 µm are appropriate.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Rationale: The acidic mobile phase (pH ~2.7) ensures that the carboxylic acid group of the analyte is protonated (non-ionized), which minimizes secondary interactions with the stationary phase and promotes better peak shape.

Chromatographic Conditions:

ParameterRecommended Condition
Flow Rate 0.3 - 1.0 mL/min (dependent on column dimensions)
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the analyte. A typical gradient could be 10-90% B over 10 minutes.
Column Temperature 30 - 40 °C
Detection Wavelength 282 nm (based on the UV spectrum of Alcaftadine)[6]
Injection Volume 1 - 10 µL

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during the analysis of this compound and similar compounds.

Q3: My peak for this compound is tailing. What can I do to improve the peak shape?

A3: Peak tailing for acidic analytes is often caused by unwanted interactions with the stationary phase. Here are several steps to troubleshoot this issue:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to suppress the ionization of the carboxylic acid. A pH of 2.5-3.0, achieved by adding formic acid or trifluoroacetic acid, is generally effective. The mobile phase pH should be at least 2 pH units below the pKa of the analyte.

  • Use a High-Purity Silica Column: Older columns or those packed with lower-purity silica may have more exposed, acidic silanol (B1196071) groups that can interact with the analyte. Using a column with high-purity, end-capped silica can significantly reduce tailing.

  • Consider a Different Column: If tailing persists, a mixed-mode or phenyl-hexyl column may provide better peak symmetry due to their alternative retention mechanisms.

  • Check for Column Contamination: Contaminants from previous injections can lead to peak shape distortion. Flush the column with a strong solvent to remove any strongly retained compounds.

Q4: I am not getting enough retention for this compound; it elutes too early. How can I increase its retention time?

A4: Poor retention of polar analytes is a common challenge. Here are some strategies to increase the retention of this compound:

  • Use a More Retentive Column: A mixed-mode column with anion-exchange capabilities will provide significantly more retention for acidic compounds than a standard C18 column.[1][2][3][4][5]

  • Decrease the Organic Content of the Mobile Phase: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of hydrophobic and polar compounds.

  • Employ a Phenyl-Hexyl Column: These columns can offer increased retention for polar analytes compared to standard C18 columns.

  • Ensure Proper Mobile Phase pH: While a low pH is necessary for good peak shape, it also ensures the analyte is in its less polar, protonated form, which can lead to slightly better retention on a reversed-phase column.

Q5: My results are not consistent from one injection to the next. What could be the cause of this variability?

A5: Inconsistent results can arise from several factors related to the instrument, sample, or method.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This typically requires flushing with 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or composition, can lead to shifts in retention time. Prepare fresh mobile phase regularly and ensure accurate measurements.

  • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and retention time variability. Whenever possible, dissolve the sample in the initial mobile phase.

  • Instrument Issues: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the autosampler is injecting the correct volume.

Visualizations

ColumnSelectionWorkflow Column Selection for Polar Acidic Compounds start Start: Analyze Polar Acidic Compound c18 Use Standard C18 Column start->c18 check_retention Sufficient Retention? c18->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes mixed_mode Use Mixed-Mode Anion-Exchange Column check_retention->mixed_mode No phenyl Use Phenyl-Hexyl Column check_retention->phenyl No, alternative end_success Successful Analysis check_peak_shape->end_success Yes adjust_ph Adjust Mobile Phase pH (Lower pH) check_peak_shape->adjust_ph No mixed_mode->end_success phenyl->end_success adjust_ph->c18

Caption: A logical workflow for selecting an appropriate HPLC column.

TroubleshootingTree Troubleshooting Common HPLC Issues start Problem Encountered peak_tailing Peak Tailing start->peak_tailing poor_retention Poor Retention start->poor_retention inconsistent_results Inconsistent Results start->inconsistent_results solution_ph Lower Mobile Phase pH peak_tailing->solution_ph solution_column Use High-Purity or Specialty Column peak_tailing->solution_column poor_retention->solution_column solution_organic Decrease Organic in Mobile Phase poor_retention->solution_organic solution_equilibration Ensure Proper Column Equilibration inconsistent_results->solution_equilibration

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Alcaftadine Carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered during the bioanalysis of Alcaftadine (B1684316) carboxylic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of poor reproducibility in LC-MS/MS bioanalytical assays?

Poor reproducibility in LC-MS/MS assays typically originates from one or more of the following areas:

  • Sample Preparation: Inconsistencies in extraction procedures, such as solid-phase extraction (SPE) or protein precipitation (PPT), can lead to variable analyte recovery.[1][2] Factors like incomplete protein binding disruption, pipetting errors, and inconsistent timing of steps are common culprits.[2][3]

  • Matrix Effects: This is a major challenge where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source.[4] This interference can cause ion suppression or enhancement, leading to erroneous and variable results.[5][6] Phospholipids (B1166683) are a notorious cause of matrix effects in plasma samples.

  • Chromatography: Issues such as shifting retention times, poor peak shape, and inadequate separation from interfering components can all contribute to variability. These problems often stem from column degradation, mobile phase inconsistencies, or sample injection solvent issues.[7]

  • Instrument Performance: Variability can be introduced by the instrument itself, including fluctuations in the autosampler, pump, or mass spectrometer detector.[2]

Q2: Why might the Alcaftadine carboxylic acid assay be particularly prone to variability?

Assays for Alcaftadine's active carboxylic acid metabolite can be challenging for several reasons:

  • Low Systemic Concentrations: Following topical ophthalmic administration, plasma concentrations of the carboxylic acid metabolite are very low, with a mean peak concentration (Cmax) of approximately 3 ng/mL.[8][] Quantifying low-level analytes magnifies the impact of any background noise or interference.

  • Analyte Chemistry: As a carboxylic acid, the analyte's charge state is pH-dependent. This is a critical factor during sample extraction (especially SPE) and chromatography, where slight pH variations can significantly alter retention and recovery.[10]

  • Protein Binding: The carboxylic acid metabolite is approximately 60-63% bound to plasma proteins.[8][11] Inefficient or inconsistent disruption of this binding during sample preparation can be a major source of low and variable recovery.[2]

Q3: What is "matrix effect" and how does it impact my results?

The matrix effect refers to the alteration of ionization efficiency for a target analyte by the presence of co-eluting, non-target components in the sample matrix. These interfering components, such as salts, proteins, and phospholipids, compete with the analyte for ionization in the MS source.[4] This can lead to:

  • Ion Suppression: The most common effect, where the analyte's signal is reduced, leading to lower sensitivity and inaccurate quantification.[6]

  • Ion Enhancement: Less commonly, the analyte's signal is artificially increased. Because the composition of the matrix can vary from sample to sample, this effect is often inconsistent, resulting in poor precision and accuracy.[12]

Q4: What is the ideal internal standard (IS) for an this compound assay?

The most effective way to compensate for variability in sample preparation and matrix effects is to use a stable isotope-labeled (SIL) internal standard.[4] An SIL-IS, such as This compound-d3 , is chemically identical to the analyte but has a different mass due to the incorporation of deuterium (B1214612) atoms.[13] It co-elutes with the analyte and is affected by matrix effects and extraction inconsistencies in nearly the same way, allowing for reliable correction and yielding highly reproducible results.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: High Variability in Results (%CV > 15%) Between Replicates

Question: My quality control (QC) samples and sample replicates show a high coefficient of variation (%CV), but the instrument performance seems fine. What should I investigate?

Answer: High %CV is often rooted in the sample handling and preparation stages. Follow this workflow to diagnose the issue.

Troubleshooting Workflow for High %CV

start High %CV Observed in Replicates step1 Step 1: Verify Liquid Handling - Check pipette calibration - Use reverse pipetting for plasma - Ensure consistent technique start->step1 step2 Step 2: Assess Sample Homogeneity - Ensure samples are fully thawed - Vortex each sample thoroughly before aliquoting step1->step2 If issue persists step3 Step 3: Review Sample Prep Protocol - Consistent incubation times/temps? - Consistent reagent addition timing? - Uniform washing/elution steps? step2->step3 If issue persists step4 Step 4: Investigate Matrix Effects - Use a stable isotope-labeled IS - Evaluate different sample lots - Improve cleanup (e.g., HybridSPE) step3->step4 If issue persists end Reproducibility Improved step4->end

Caption: General troubleshooting workflow for high replicate variability.

Issue 2: Low and Inconsistent Analyte Recovery

Question: I am experiencing low (<70%) and erratic recovery for this compound after my solid-phase extraction (SPE) procedure. How can I improve this?

Answer: Low and inconsistent recovery during SPE is a common problem, often related to the analyte's chemistry and its interaction with the sorbent.[10][14] Use the following decision tree to pinpoint the problematic step.

Decision Tree for Troubleshooting Low SPE Recovery

start Low/Variable SPE Recovery q1 Analyze flow-through/ wastage from sample loading. Is analyte present? start->q1 p1_yes YES: Poor Retention q1->p1_yes  Yes q2 Analyze wash solvent waste. Is analyte present? q1->q2  No p1_sol1 1. Check Sample pH: Ensure analyte is charged for ion-exchange or neutral for reversed-phase. p1_sol2 2. Check Conditioning: Ensure sorbent is fully wetted and equilibrated. p1_sol3 3. Reduce Flow Rate: Allow more time for analyte-sorbent interaction. p2_yes YES: Premature Elution q2->p2_yes  Yes p3_no NO: Strong Retention q2->p3_no  No p2_sol1 Wash solvent is too strong. Decrease organic content or adjust pH. p2_yes->p2_sol1 p3_sol1 1. Strengthen Elution Solvent: Increase organic content or adjust pH to neutralize/charge analyte for release. p3_sol2 2. Increase Elution Volume: Ensure sufficient volume is used to completely elute the analyte.

Caption: Decision tree for diagnosing the cause of low SPE recovery.

Issue 3: Poor Chromatography (Peak Tailing, Shifting Retention Time)

Question: My chromatographic peaks for this compound are tailing, and the retention time is drifting. What is the likely cause?

Answer: These symptoms often point to issues with the analytical column or mobile phase interactions.

  • Column Contamination: Biological samples, especially after simple protein precipitation, contain high levels of phospholipids which can irreversibly bind to the column, causing peak distortion and retention time shifts.

    • Solution: Use a guard column. Implement a robust column wash with a high-organic solvent after each batch. Consider more advanced sample cleanup like HybridSPE to remove phospholipids.

  • Mobile Phase pH: For a carboxylic acid, the pH of the mobile phase is critical. If the pH is too close to the analyte's pKa, small variations can cause significant shifts in retention and peak shape.

    • Solution: Ensure the mobile phase is well-buffered and its pH is at least 1.5-2 units away from the analyte's pKa to ensure a consistent ionization state.

  • Secondary Interactions: The analyte may be having unwanted secondary interactions with active sites on the silica (B1680970) packing material.

    • Solution: Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for reversed-phase). Alternatively, use a column with different stationary phase chemistry.

Section 3: Data Presentation & Protocols

Data Presentation

Table 1: Pharmacokinetic Parameters of Alcaftadine and its Carboxylic Acid Metabolite Following Topical Ocular Administration

ParameterAlcaftadineThis compoundReference
Mean Cmax~60 pg/mL~3 ng/mL[8][]
Median Tmax15 minutes1 hour[8][]
Elimination Half-LifeNot specified~2 hours[8][11]
Plasma Protein Binding~40%~63%[8][11]

Table 2: Troubleshooting Summary for Poor Reproducibility

SymptomPotential CauseRecommended SolutionVerification Step
High %CV in Replicates Inconsistent pipetting or sample handlingCalibrate pipettes; ensure samples are fully thawed and vortexed before use.Analyze a set of freshly prepared QCs.
Low & Erratic Recovery Suboptimal SPE procedure (retention, wash, or elution)Systematically test each SPE step (pH, solvent strength, flow rate).[2][10]Analyze waste fractions from each step to find where the analyte is being lost.
Drifting Retention Time Column contamination (phospholipids)Use a guard column and a strong post-run column wash.Inject a standard in neat solution; if retention is stable, the issue is matrix-related.
Inaccurate Results Uncorrected matrix effectsUse a stable isotope-labeled internal standard (SIL-IS).[4]Compare matrix factor in different lots of blank matrix.[4]
Experimental Protocols

Protocol 1: Example Solid-Phase Extraction (Mixed-Mode SPE) Protocol

This protocol is a general example and requires optimization for specific laboratory conditions.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of internal standard (this compound-d3) working solution.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex for 1 minute, then centrifuge at 14,000 rcf for 10 minutes.

  • SPE Cartridge Conditioning:

  • SPE Cartridge Equilibration:

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the cartridge at a slow, controlled flow rate (~1 mL/min).[14]

  • Washing:

    • Wash 1: 1 mL of 100 mM acetate buffer (pH 4.5) to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50).

Protocol 2: Example LC-MS/MS Parameters

This protocol is a general example and requires optimization.

  • LC System: UPLC/HPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z 324.2 -> Q3: m/z 279.2

    • This compound-d3 (IS): Q1: m/z 327.2 -> Q3: m/z 282.2

Section 4: Visualizations

cluster_prep Sample Preparation cluster_lc LC Analysis cluster_ms MS Detection start Poor Reproducibility Identified prep1 Inconsistent Recovery? start->prep1 prep2 High Replicate Variability? lc1 Poor Peak Shape? prep1->lc1 lc2 Shifting Retention Time? ms1 Inconsistent Analyte/IS Ratio? lc1->ms1 ms2 Signal Suppression/Enhancement? end Root Cause Isolated ms2->end

Caption: A logical flowchart for isolating the source of assay irreproducibility.

cluster_source Inside the Ion Source Analyte Analyte Ions Droplet ESI Droplet (Limited Surface Area) Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet MS Mass Spectrometer (Detector) Droplet->MS Ion Evaporation Suppression ION SUPPRESSION Matrix components out-compete analyte for ionization, reducing the analyte signal reaching the detector. Droplet->Suppression Source Ion Source

Caption: The mechanism of ion suppression due to matrix effects in the ESI source.

References

Minimizing carryover in LC-MS/MS analysis of Alcaftadine carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the LC-MS/MS analysis of Alcaftadine carboxylic acid.

Troubleshooting Guides

Issue: High Carryover Observed in Blank Injection Following a High Concentration Sample

This guide provides a systematic approach to identifying and mitigating the source of carryover.

1. Initial Assessment:

  • Confirm Carryover vs. Contamination: Inject a sequence of a high concentration standard, followed by at least two blank injections.[1]

    • Classic Carryover: The peak area of this compound decreases significantly with each subsequent blank injection.[2]

    • Constant Contamination: The peak area remains relatively constant across multiple blank injections, suggesting a contaminated mobile phase, solvent, or system component.[1][2]

2. Systematic Troubleshooting Workflow:

The following diagram outlines a logical sequence for troubleshooting carryover.

Carryover_Troubleshooting Start High Carryover Detected Assess Inject High Standard followed by 2+ Blanks Start->Assess Check_Pattern Observe Peak Area Pattern in Blanks Assess->Check_Pattern Classic_Carryover Decreasing Peak Area? (Classic Carryover) Check_Pattern->Classic_Carryover Yes Contamination Constant Peak Area? (Contamination) Check_Pattern->Contamination No Isolate_Source Isolate Carryover Source Classic_Carryover->Isolate_Source Investigate_Contamination Investigate Contamination Source Contamination->Investigate_Contamination Check_Autosampler Check Autosampler: - Needle Wash - Injection Valve - Syringe Isolate_Source->Check_Autosampler Check_Column Check Column: - Guard Column - Analytical Column Check_Autosampler->Check_Column Check_System Check System Plumbing: - Tubing & Fittings - MS Source Check_Column->Check_System Optimize_Wash Optimize Wash Protocol Check_System->Optimize_Wash Modify_Method Modify LC Method Optimize_Wash->Modify_Method Resolved Carryover Minimized Modify_Method->Resolved Check_Solvents Check Mobile Phase & Solvents Investigate_Contamination->Check_Solvents Clean_System Thorough System Clean Check_Solvents->Clean_System Clean_System->Resolved Column_Carryover_Check Start Suspect Column Carryover Inject_High_Std 1. Inject High Concentration Standard with Suspect Column Start->Inject_High_Std Inject_Blank1 2. Inject Blank and Measure Carryover Inject_High_Std->Inject_Blank1 Replace_Column 3. Replace Suspect Column with a New Column Inject_Blank1->Replace_Column Inject_Blank2 4. Inject Another Blank Replace_Column->Inject_Blank2 Compare_Results 5. Compare Carryover from Both Blanks Inject_Blank2->Compare_Results Column_Source Carryover Reduced: Column is the Source Compare_Results->Column_Source Yes Other_Source Carryover Persists: Source is Elsewhere Compare_Results->Other_Source No

References

Technical Support Center: Alcaftadine Carboxylic Acid Analysis by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of Alcaftadine carboxylic acid. The focus is on understanding and resolving issues related to the impact of mobile phase pH on analyte retention.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is showing poor shape (fronting or tailing). How can I improve it?

A1: Poor peak shape for acidic compounds like this compound is often related to the mobile phase pH.

  • Tailing: This can occur when the analyte interacts secondarily with the stationary phase, for instance, with residual silanols. Ensure your mobile phase pH is well-controlled and buffered. Operating at a pH where the carboxylic acid is fully protonated (at least 2 pH units below its pKa) can often minimize tailing by reducing interactions of the ionized form with the stationary phase.[1][2]

  • Fronting: This may be caused by sample overload, where too much sample is injected, or by an injection solvent that is significantly stronger than the mobile phase.[3][4][5] Try diluting your sample or ensuring the sample solvent is similar in composition to the mobile phase.[6]

Q2: I am observing a significant drift in the retention time of this compound. What is the likely cause?

A2: Retention time drift for an ionizable compound like this compound is a classic sign of an unstable mobile phase pH.[7]

  • Inadequate Buffering: Ensure your mobile phase is adequately buffered. A small change in the concentration of an unbuffered acidic or basic modifier can lead to a significant pH shift, causing retention times to change.

  • Buffer Preparation: Prepare buffers fresh daily and ensure accurate measurements. The pH of the mobile phase should be measured after mixing all aqueous and organic components.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

Q3: My this compound peak is eluting too early, close to the solvent front. How can I increase its retention time?

A3: To increase the retention of an acidic compound like this compound on a reversed-phase column, you need to make it less polar. This is achieved by suppressing its ionization.[1]

  • Lower the Mobile Phase pH: Decrease the pH of your mobile phase. By lowering the pH to be at least 2 units below the pKa of the carboxylic acid group, the compound will be in its neutral (protonated) form.[2] The neutral form is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to a longer retention time.[8]

Q4: I am trying to separate Alcaftadine from its carboxylic acid metabolite. How can I optimize the separation?

A4: The separation of Alcaftadine (a weakly basic compound with a pKa around 7-8) and its acidic metabolite can be effectively controlled by adjusting the mobile phase pH.[9][10]

  • pH manipulation: At a low pH (e.g., pH 3), the carboxylic acid will be neutral and well-retained, while Alcaftadine will be protonated and potentially less retained. At a neutral pH (e.g., pH 7), the carboxylic acid will be ionized (more polar) and elute earlier, while Alcaftadine will be partially protonated. By carefully selecting a pH between the pKa of the carboxylic acid (typically around 4-5) and the pKa of Alcaftadine, you can manipulate the ionization state of both compounds to achieve optimal separation.

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol provides a starting point for the method development for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11][12]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol). For example, Acetonitrile: 0.1% Ortho-phosphoric acid in water (adjust ratio for desired retention).[13][14]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 282 nm.[11][12][13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mobile Phase Preparation:

  • Prepare the aqueous component of the mobile phase by adding the appropriate amount of acid (e.g., ortho-phosphoric acid) to HPLC-grade water to achieve the desired pH.

  • Filter the aqueous phase through a 0.45 µm filter.

  • Mix the aqueous and organic phases in the desired ratio.

  • Degas the final mobile phase mixture before use.

Data Presentation: Impact of pH on Retention Time

The following table illustrates the expected trend of the retention time of this compound with varying mobile phase pH. Note that the pKa of a typical carboxylic acid is around 4.5.

Mobile Phase pHExpected Ionization State of Carboxylic AcidExpected Retention Time (min)Expected Peak Shape
2.5Fully Protonated (Neutral)8.5Symmetrical
3.5Partially Ionized6.2Potentially broader
4.5 (at pKa)50% Ionized / 50% Neutral4.1Potentially broad or split[1]
5.5Mostly Ionized2.8Symmetrical
6.5Fully Ionized (Anionic)2.1Symmetrical

Note: The retention times are hypothetical and for illustrative purposes only. Actual retention times will depend on the specific column, mobile phase composition, and other chromatographic conditions.

Visualization of pH Impact

The following diagram illustrates the relationship between mobile phase pH, the ionization state of this compound, and its retention on a C18 stationary phase.

G cluster_0 Low pH (e.g., pH < 3) cluster_1 High pH (e.g., pH > 6) Low_pH Mobile Phase pH << pKa Protonated Carboxylic Acid is Protonated (R-COOH) (Neutral, More Hydrophobic) Low_pH->Protonated Strong_Interaction Strong Interaction with C18 Protonated->Strong_Interaction High_Retention Increased Retention Time Strong_Interaction->High_Retention High_pH Mobile Phase pH >> pKa Ionized Carboxylic Acid is Ionized (R-COO-) (Anionic, More Polar) High_pH->Ionized Weak_Interaction Weak Interaction with C18 Ionized->Weak_Interaction Low_Retention Decreased Retention Time Weak_Interaction->Low_Retention

Caption: pH effect on this compound retention in RP-HPLC.

References

Strategies for reducing baseline noise in Alcaftadine carboxylic acid chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing baseline noise in Alcaftadine carboxylic acid chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in HPLC chromatograms?

A1: Baseline noise in HPLC can stem from various sources, including the mobile phase, HPLC system components, and environmental factors.[1][2][3] Common culprits include:

  • Mobile Phase Issues: Impurities in solvents, dissolved gases, inadequate mixing, or degradation of mobile phase components.[1][2][3][4]

  • HPLC System Issues: Pulsations from the pump, worn pump seals or check valves, leaks in the system, a contaminated or degraded column, or issues with the detector such as a deteriorating lamp or a dirty flow cell.[1][3][5][6][7]

  • Environmental Factors: Fluctuations in ambient temperature and electrical interference.[1][5][8][9]

Q2: How does the mobile phase composition affect baseline noise for an acidic compound like this compound?

A2: For ionizable compounds like this compound, the pH of the mobile phase is critical.[10][11][12] Operating at a pH well away from the pKa of the analyte can ensure it is in a single ionic state, leading to sharper peaks and a more stable baseline.[13] Using high-purity solvents and additives, and ensuring the mobile phase is properly degassed, is essential to minimize noise.[1][4][6]

Q3: What type of HPLC column is recommended for the analysis of Alcaftadine and its carboxylic acid metabolite?

A3: Reversed-phase (RP) HPLC columns, particularly C18 columns, are commonly used for the analysis of Alcaftadine.[14][15][16][17][18] These columns are effective for separating moderately polar compounds like Alcaftadine and its metabolites from various matrices.

Q4: What are the typical detector settings for Alcaftadine analysis?

A4: UV detection is commonly employed for Alcaftadine analysis, with the detection wavelength typically set around 282 nm.[14][15][16][18] Optimizing detector settings, such as slit width and data acquisition rate, can also help in reducing baseline noise and improving the signal-to-noise ratio.[7][19]

Troubleshooting Guide: Reducing Baseline Noise

This guide provides a systematic approach to identifying and resolving common issues leading to baseline noise in your this compound chromatograms.

Problem: High Baseline Noise

Initial Checks & Solutions

A logical first step in troubleshooting is to isolate the source of the noise. This can be achieved by systematically simplifying the HPLC system.

A High Baseline Noise Observed B Replace Column with a Union A->B C Run Mobile Phase Through System B->C D Is Baseline Still Noisy? C->D E Problem is Likely with Pump, Degasser, or Detector D->E Yes F Problem is Likely with the Column D->F No

Caption: Initial troubleshooting workflow for isolating noise source.

1. Mobile Phase Related Issues

Potential Cause Recommended Action Expected Outcome
Contaminated Solvents Use HPLC-grade solvents and freshly prepared mobile phase for each run.[1][3][6]Reduction in baseline noise and elimination of ghost peaks.
Dissolved Gases Degas the mobile phase using an inline degasser, helium sparging, or sonication.[1][3][6]Smoother baseline with fewer spikes.
Improper Mixing If using a gradient, ensure the solvents are miscible and well-mixed. A static mixer can help.[1][5]More stable baseline during gradient elution.
Low Quality Reagents Use high-purity salts and additives for buffer preparation.Reduced baseline drift and noise.

2. HPLC System Component Issues

Component Potential Cause Recommended Action Expected Outcome
Pump Worn seals, faulty check valvesPerform regular pump maintenance, including seal and check valve replacement.[2][3]Elimination of periodic or pulsating noise.
Injector Worn rotor sealReplace the rotor seal if leaks are observed.Reduced baseline disturbances at the point of injection.
Column Contamination, degradationFlush the column with a strong solvent. If noise persists, replace the column. Use a guard column to prolong analytical column life.[2][3]A stable baseline and improved peak shape.
Detector Dirty flow cell, aging lampFlush the flow cell with an appropriate solvent (e.g., methanol (B129727), isopropanol). Check the lamp's energy output and replace if necessary.[7][19]Increased signal-to-noise ratio and a steadier baseline.

3. Environmental and System Setting Issues

Factor Potential Cause Recommended Action Expected Outcome
Temperature Fluctuations in lab temperatureUse a column oven and ensure the mobile phase temperature is stable before it enters the detector.[1][5][8][9]Reduced baseline drift.
Detector Settings Suboptimal bandwidth or data rateOptimize the detector's bandwidth and data acquisition rate. A wider bandwidth can sometimes reduce noise at the cost of spectral resolution.[7][19]Improved signal-to-noise ratio.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis

This protocol is based on established methods for Alcaftadine analysis, adapted for its carboxylic acid metabolite.

A Select HPLC-grade Solvents (e.g., Acetonitrile (B52724), Methanol, Water) B Prepare Aqueous Phase with Buffer (e.g., Phosphate or Acetate (B1210297) buffer) A->B C Adjust pH to be >2 units away from analyte pKa B->C D Filter Aqueous and Organic Phases (0.45 µm or 0.22 µm filter) C->D E Mix Solvents in Desired Ratio (e.g., 50:50 v/v) D->E F Degas the Final Mobile Phase E->F G Mobile Phase Ready for Use F->G

Caption: Workflow for preparing a stable mobile phase.

Materials:

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Phosphate or acetate buffer salts

  • Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • 0.45 µm or 0.22 µm membrane filters

Procedure:

  • Aqueous Phase Preparation:

    • Dissolve the appropriate amount of buffer salt in HPLC-grade water to achieve the desired concentration (e.g., 20 mM).

    • Adjust the pH of the buffer solution to be at least 2 pH units away from the pKa of this compound. For acidic compounds, a lower pH (e.g., pH 2.5-3.5) is often used to suppress ionization.[12][13]

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Organic Phase:

    • Use HPLC-grade acetonitrile or methanol. Filtering the organic solvent is also a good practice.

  • Mobile Phase Mixing:

    • Measure the required volumes of the aqueous and organic phases and mix them thoroughly. For example, a 50:50 (v/v) mixture of methanol and water is a common starting point for Alcaftadine analysis.[14][18][20]

  • Degassing:

    • Degas the final mobile phase mixture for at least 15 minutes using an inline degasser, vacuum filtration, or sonication to remove dissolved gases.[6]

Protocol 2: HPLC System Suitability Test

To ensure the HPLC system is performing optimally before analyzing samples, a system suitability test should be performed.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This may take 30-60 minutes.

  • Prepare a standard solution of this compound at a known concentration.

  • Make at least five replicate injections of the standard solution.

  • Evaluate the following parameters:

Parameter Acceptance Criteria Indication of a Problem if Not Met
Peak Tailing Factor (T) T ≤ 2Poor peak shape can indicate column degradation or secondary interactions.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%High variability suggests issues with the injector, pump, or detector.[16]
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Inconsistent retention times can point to pump or column temperature instability.
Theoretical Plates (N) > 2000Low plate count signifies poor column efficiency.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes and the resulting baseline noise, guiding the troubleshooting process.

cluster_0 Potential Causes cluster_1 Observed Problem cluster_2 Consequences A Mobile Phase Issues (Contamination, Gases, pH) D High Baseline Noise A->D B HPLC System Malfunctions (Pump, Injector, Column, Detector) B->D C Environmental Factors (Temperature, Electrical) C->D E Poor Signal-to-Noise Ratio D->E F Inaccurate Peak Integration E->F G Unreliable Quantification F->G

Caption: Cause-and-effect diagram for baseline noise issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Alcaftadine and its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for Alcaftadine (B1684316) and its active metabolite, Alcaftadine carboxylic acid, in accordance with ICH (International Council for Harmonisation) guidelines. The focus is on providing a clear comparison of methodologies and validation parameters to aid researchers in selecting and developing appropriate analytical strategies.

Introduction

Alcaftadine is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis. It is primarily metabolized to an active carboxylic acid metabolite. The accurate quantification of both the parent drug and its metabolite is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This requires robust and validated analytical methods. While various methods have been developed for Alcaftadine in bulk and pharmaceutical dosage forms, the analysis of its carboxylic acid metabolite, particularly in biological matrices, necessitates different approaches, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for requisite sensitivity and selectivity.

Comparison of Validated Analytical Methods

The following tables summarize the validation parameters for two distinct analytical methods: a representative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Alcaftadine and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Alcaftadine and its carboxylic acid metabolite in human plasma.

Table 1: Comparison of Chromatographic and Detection Methods

ParameterRP-HPLC for AlcaftadineLC-MS/MS for Alcaftadine & Metabolite
Instrumentation HPLC with UV DetectorLC with Tandem Mass Spectrometer
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1]Information not publicly available
Mobile Phase Acetonitrile: 0.1 % OPA (90:10%V/V)[1]Information not publicly available
Flow Rate 1.0 mL/min[1]Information not publicly available
Detection Wavelength 282 nm[1]Not Applicable
Matrix Bulk Drug and Ophthalmic SolutionHuman Plasma

Table 2: Comparison of Method Validation Parameters according to ICH Guidelines

Validation ParameterRP-HPLC for AlcaftadineLC-MS/MS for AlcaftadineLC-MS/MS for this compound
Linearity Range 0.5 - 7.5 µg/mL[1]0.010 - 2.50 ng/mL0.100 - 25.0 ng/mL
Correlation Coefficient (r²) > 0.999[1]Not specifiedNot specified
Accuracy (% Recovery) 99.88 - 100.64%[1]Within acceptable limits (not specified)Within acceptable limits (not specified)
Precision (% RSD) < 2.0%[1]Within acceptable limits (not specified)Within acceptable limits (not specified)
Limit of Detection (LOD) 0.095 µg/mL[1]Not specifiedNot specified
Lower Limit of Quantification (LLOQ) 0.288 µg/mL[1]0.01 ng/mL0.10 ng/mL
Specificity/Selectivity No interference from excipients[1]No interference from endogenous plasma componentsNo interference from endogenous plasma components

Experimental Protocols

RP-HPLC Method for Alcaftadine in Bulk and Ophthalmic Solution

This method is suitable for the quantification of Alcaftadine in pharmaceutical formulations.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of Acetonitrile and 0.1% Ortho-Phosphoric Acid in a ratio of 90:10 (v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at a wavelength of 282 nm.[1]

  • Standard Preparation: A stock solution of Alcaftadine is prepared in methanol (B129727) and subsequently diluted with the mobile phase to create a series of calibration standards.[1]

  • Sample Preparation: For ophthalmic solutions, a sample is accurately weighed, dissolved in methanol, and then diluted with the mobile phase to fall within the calibration range.[1]

  • Validation Parameters: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]

LC-MS/MS Method for Alcaftadine and its Carboxylic Acid Metabolite in Human Plasma

This bioanalytical method is designed for the simultaneous quantification of Alcaftadine and its active metabolite in a biological matrix, which is essential for pharmacokinetic studies.

  • Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (MS/MS).

  • Sample Pre-treatment: As this is a bioanalytical method, a sample extraction step from the plasma matrix is required. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering endogenous components.

  • Chromatographic and Mass Spectrometric Conditions: Specific details regarding the column, mobile phase, gradient, and mass transitions for Alcaftadine and its metabolite are not publicly available but would be optimized to achieve adequate separation and sensitive detection.

  • Calibration Standards: Calibration curves are prepared by spiking known concentrations of Alcaftadine and its carboxylic acid metabolite into a blank biological matrix (e.g., human plasma).

  • Validation According to ICH M10 Guidelines: Bioanalytical method validation is performed in line with the ICH M10 guideline, which addresses specifics for methods used to quantify drugs and their metabolites in biological matrices.[2][3][4] This includes establishing:

    • Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of endogenous matrix components.[5]

    • Accuracy and Precision: Assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).[5]

    • Matrix Effect: The influence of the biological matrix on the ionization of the analytes.[5]

    • Stability: The stability of the analytes in the biological matrix under various storage and processing conditions.[5]

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method as per ICH guidelines.

ICH Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Results and Reporting Method_Development Analytical Method Development Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Leads to Specificity Specificity/ Selectivity Validation_Protocol->Specificity Defines tests for Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD Limit of Detection Validation_Protocol->LOD LOQ Limit of Quantification Validation_Protocol->LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Comparison with Acceptance Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD->Data_Analysis LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report Summarized in

References

A Comparative Pharmacokinetic Analysis of Alcaftadine and its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the absorption, distribution, metabolism, and excretion of the antihistamine alcaftadine (B1684316) and its primary active metabolite, a carboxylic acid derivative, reveals a rapid onset of action and efficient systemic clearance following topical ocular administration. This comparison guide provides researchers, scientists, and drug development professionals with a concise summary of their pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Alcaftadine, a potent H1 histamine (B1213489) receptor antagonist, is clinically effective for the prevention of itching associated with allergic conjunctivitis.[1][2] Its therapeutic action is mediated not only by the parent drug but also by its active carboxylic acid metabolite.[3][4][5] Understanding the pharmacokinetic relationship between these two entities is crucial for optimizing drug delivery and predicting clinical efficacy.

In-Depth Look: Alcaftadine's Journey in the Body

Alcaftadine is administered as a 0.25% ophthalmic solution.[4][5] Following bilateral topical ocular administration, alcaftadine is rapidly absorbed, reaching a mean maximum plasma concentration (Cmax) of approximately 60 pg/mL within 15 minutes.[1][5] However, its presence in the plasma is transient, with concentrations falling below the lower limit of quantification (10 pg/mL) within 3 hours of dosing.[1][5]

The metabolism of alcaftadine is a key aspect of its pharmacokinetic profile. It is not significantly metabolized by the cytochrome P450 (CYP450) microsomal enzymes.[2][4] Instead, it is rapidly converted to its active carboxylic acid metabolite by cytosolic, non-CYP450 enzymes.[2][3][4][5] This active metabolite demonstrates a more substantial systemic presence, with a mean Cmax of approximately 3 ng/mL, which is reached at about 1 hour post-administration.[1][4][5] Plasma concentrations of the active metabolite are generally below the lower limit of quantification (100 pg/mL) by 12 hours after dosing.[1][5] The elimination half-life of this active metabolite is approximately 2 hours, and it is primarily excreted unchanged in the urine.[4][5]

There is no evidence to suggest systemic accumulation of either alcaftadine or its active metabolite after repeated daily topical ocular administration.[4][5] The plasma protein binding of alcaftadine and its active metabolite are 39.2% and 62.7%, respectively.[1][4][5]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for alcaftadine and its active metabolite following a single bilateral topical ocular administration of a 0.25% alcaftadine ophthalmic solution.

ParameterAlcaftadineActive Carboxylic Acid Metabolite
Mean Cmax ~ 60 pg/mL[1][5]~ 3 ng/mL[1][4][5]
Median Tmax 15 minutes[1][4][5]1 hour[1][4][5]
Time to Undetectable Levels Within 3 hours (<10 pg/mL)[1][5]Within 12 hours (<100 pg/mL)[1][5]
Plasma Protein Binding 39.2%[1][4][5]62.7%[1][4][5]
Elimination Half-Life (t½) Not reported~ 2 hours[4][5]

Experimental Protocols

The pharmacokinetic data presented were derived from studies employing robust and validated analytical methodologies. A typical experimental workflow for such a study is outlined below.

Bioanalytical Method

Quantification of alcaftadine and its active metabolite in human plasma is typically achieved using a sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. High-performance liquid chromatography (HPLC) is also utilized for the separation and determination of alcaftadine in bulk drug and ophthalmic solutions.

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction or protein precipitation to remove interfering substances and concentrate the analytes of interest.

Chromatographic Separation: The prepared samples are injected into an HPLC or ultra-performance liquid chromatography (UPLC) system.[6] Chromatographic separation is achieved on a C18 reverse-phase column using a gradient mobile phase, often consisting of a mixture of an ammonium (B1175870) acetate (B1210297) buffer and methanol.[6]

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions are monitored for quantitative analysis, ensuring high selectivity and sensitivity.

Pharmacokinetic Study Design

Pharmacokinetic parameters are typically determined in open-label, single-center studies involving healthy adult subjects.[2] The study design generally includes:

  • Dosing: A single bilateral dose of 0.25% alcaftadine ophthalmic solution is administered.[2] Some studies may also include a multiple-dose phase to assess for accumulation.[2]

  • Blood Sampling: Serial plasma samples are collected at predefined time points before and after drug administration.[4] For example, samples may be taken pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.[4]

  • Data Analysis: Plasma concentration-time data for both alcaftadine and its active metabolite are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.

Visualizing the Process

To better illustrate the metabolic transformation and the experimental approach, the following diagrams are provided.

G cluster_process Metabolic Pathway Alcaftadine Alcaftadine Metabolite Active Carboxylic Acid Metabolite Alcaftadine->Metabolite Metabolism Enzymes Non-CYP450 Cytosolic Enzymes

Metabolic conversion of Alcaftadine.

G cluster_workflow Pharmacokinetic Study Workflow Dosing Drug Administration (0.25% Alcaftadine Ophthalmic Solution) Sampling Serial Blood Sampling Dosing->Sampling Preparation Plasma Sample Preparation (e.g., Solid-Phase Extraction) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, etc.) Analysis->Data

Experimental workflow for pharmacokinetic analysis.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Alcaftadine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Alcaftadine carboxylic acid, the active metabolite of Alcaftadine, in human plasma. The cross-validation of these methods is essential to ensure data integrity and consistency when different analytical procedures are used within or across studies. This document outlines the experimental protocols, presents comparative data in a tabular format, and illustrates the validation workflow, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Experimental Protocols

Two hypothetical, yet representative, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of this compound in human plasma are presented below. Method B introduces a modification in the sample preparation technique, a common reason for requiring a cross-validation study.

Method A: Protein Precipitation Protocol
  • Sample Preparation:

    • To 100 µL of human plasma, 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound) is added.

    • The mixture is vortexed for 1 minute to precipitate proteins.

    • Following centrifugation at 10,000 x g for 10 minutes, the supernatant is transferred to a clean tube.

    • The supernatant is then evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Standard High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Method B: Liquid-Liquid Extraction Protocol
  • Sample Preparation:

    • To 100 µL of human plasma, the internal standard is added, followed by 500 µL of methyl tert-butyl ether (MTBE).

    • The mixture is vortexed for 5 minutes.

    • After centrifugation at 10,000 x g for 10 minutes, the organic layer is transferred to a new tube.

    • The solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • The chromatographic and mass spectrometric conditions for Method B are identical to those of Method A to specifically evaluate the impact of the change in the sample preparation method.

Data Presentation: Cross-Validation Results

The following tables summarize the simulated quantitative data from the cross-validation of Method A and Method B. The acceptance criteria are based on general regulatory expectations.[1][2][3]

Table 1: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Method A Method B
Mean Conc. (ng/mL) (n=6) Precision (%CV) Mean Conc. (ng/mL) (n=6) Precision (%CV)
LLOQ1.001.038.50.989.2
Low2.502.556.22.477.1
Mid25.024.84.125.34.8
High75.076.13.574.53.9

Acceptance Criteria: For each QC level, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Table 2: Comparison of Incurred Samples
Sample IDMethod A Conc. (ng/mL) Method B Conc. (ng/mL) % Difference *
ISR-013.453.583.7%
ISR-0215.214.7-3.3%
ISR-0355.858.14.1%
ISR-048.919.233.5%
ISR-0532.730.9-5.6%
ISR-0668.471.24.0%

% Difference = ((Method B - Method A) / Mean(Method A, Method B)) * 100 Acceptance Criteria: At least 67% of the incurred sample reanalysis (ISR) results must be within ±20% of the mean of the two values.[4][5][6]

Mandatory Visualization

The following diagram illustrates the logical workflow of a bioanalytical method cross-validation study.

G Bioanalytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Reference Method (A) and Comparator Method (B) define_criteria Establish a priori Acceptance Criteria define_methods->define_criteria prepare_samples Prepare QC and Incurred Samples define_criteria->prepare_samples analyze_A Analyze Samples with Method A prepare_samples->analyze_A analyze_B Analyze Samples with Method B prepare_samples->analyze_B compare_data Compare Data from Method A and Method B analyze_A->compare_data analyze_B->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria pass Methods are Equivalent assess_criteria->pass Pass fail Investigate Discrepancies assess_criteria->fail Fail

Bioanalytical Method Cross-Validation Workflow Diagram

References

Inter-laboratory comparison of Alcaftadine carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Alcaftadine (B1684316) carboxylic acid, the active metabolite of Alcaftadine. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from published analytical method validations for Alcaftadine to offer a comparative perspective for researchers, scientists, and drug development professionals.

Metabolic Pathway of Alcaftadine

Alcaftadine undergoes metabolism via aldehyde oxidation to form its active carboxylic acid metabolite.[1] This transformation is primarily mediated by non-CYP450 cytosolic enzymes, such as aldehyde dehydrogenase.[1][2][3][4][5]

Alcaftadine Metabolism Metabolic Pathway of Alcaftadine Alcaftadine Alcaftadine Metabolite Alcaftadine Carboxylic Acid (Active Metabolite) Alcaftadine->Metabolite Aldehyde Oxidation Enzymes non-CYP450 cytosolic enzymes (e.g., Aldehyde Dehydrogenase)

Metabolic conversion of Alcaftadine to its carboxylic acid.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of various High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods developed for the quantification of Alcaftadine. These methods can be adapted for the analysis of its carboxylic acid metabolite, likely requiring adjustments in chromatographic conditions due to the increased polarity of the metabolite.

Method Matrix Chromatographic Column Mobile Phase Flow Rate (mL/min) Detection (nm) Linearity (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL) Reference
UHPLCBulk and Ophthalmic Dosage FormKromasil C18 (250mm x 4.6mm, 2.7µm)Acetonitrile (B52724): 0.05% OPA (60:40 v/v)1.02822.0-30.00.99980.2590.784[6][7]
RP-HPLCBulk Drug and Ophthalmic FormulationKromasil C18 (250mm x 4.6mm, 5µm)Acetonitrile: 0.1% OPA (90:10 v/v)1.02820.5-7.50.9999--[8]
RP-HPLCBulk Drug and Dosage FormWater Kromasil C18 (250mm x 4.6mm, 5µm)Water: Methanol 0.1% OPA (80:20 v/v)1.0282----[9]
RP-HPLCBulk Drug and Ophthalmic SolutionEnable C18 G (Dimensions not specified)Methanol: Water (50:50 v/v)1.2282--0.250.75

Experimental Protocol: Quantification of this compound in Plasma

This section outlines a representative experimental protocol for the quantification of this compound in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on standard bioanalytical practices and published methods for similar analytes.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile containing an appropriate internal standard).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.

4. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Experimental Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Workflow for quantifying this compound in plasma.

References

A Comparative Guide to the Specificity and Selectivity of Alcaftadine Carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Alcaftadine and its active carboxylic acid metabolite, with a focus on assay specificity and selectivity. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, from pharmacokinetic studies to routine quality control.

Introduction

Alcaftadine, a potent H1 histamine (B1213489) receptor antagonist, is primarily metabolized to an active carboxylic acid derivative. Accurate and reliable quantification of both the parent drug and its metabolite is crucial for pharmacokinetic and pharmacodynamic assessments. This guide delves into the two predominant analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Assay Methodologies

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Alcaftadine and its carboxylic acid metabolite.

ParameterHPLC-UV for AlcaftadineLC-MS/MS for Alcaftadine & Carboxylic Acid Metabolite
Analyte(s) AlcaftadineAlcaftadine and Alcaftadine Carboxylic Acid
Matrix Bulk Drug, Ophthalmic SolutionsHuman Plasma
Lower Limit of Quantification (LLOQ) ~0.25 - 0.75 µg/mL[1]Alcaftadine: 0.01 ng/mL, Carboxylic Acid Metabolite: 0.10 ng/mL[2]
Linearity Range 1-16 µg/mL (r² > 0.999)[1]Not explicitly stated, but method was validated for pharmacokinetic studies.
Specificity/Selectivity Method is selective for Alcaftadine in the presence of its degradation products formed under stress conditions (acidic, alkaline, oxidative).[1][3]High selectivity due to the nature of tandem mass spectrometry, which minimizes interference from endogenous plasma components.
Cross-Reactivity No significant interference from degradation products observed in chromatograms.[1]While not explicitly quantified in the available literature, the principle of MRM in LC-MS/MS provides a high degree of specificity, minimizing cross-reactivity between the parent drug and its metabolite.

Experimental Protocols

HPLC-UV Method for Alcaftadine in Bulk and Ophthalmic Formulations

This method is suitable for determining the purity of Alcaftadine in raw materials and quantifying it in pharmaceutical dosage forms.

a) Chromatographic Conditions:

  • Column: Enable C18 G (250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: A mixture of methanol (B129727) and water (50:50, v/v)[3]

  • Flow Rate: 1.2 mL/min[3]

  • Detection: UV at 282 nm[3]

  • Retention Time for Alcaftadine: Approximately 3.15 minutes[3]

b) Sample Preparation (for Ophthalmic Solution):

  • Accurately weigh a portion of the ophthalmic solution equivalent to 2.5 mg of Alcaftadine.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.

c) Specificity and Selectivity Assessment (Forced Degradation):

To demonstrate the specificity of the HPLC-UV method, forced degradation studies are performed. This involves subjecting an Alcaftadine solution to various stress conditions to generate potential degradation products. The chromatograms of the stressed samples are then compared to that of an unstressed sample to ensure that the peak for Alcaftadine is well-resolved from any degradation product peaks.

  • Acid Hydrolysis: 1N Hydrochloric Acid

  • Base Hydrolysis: 1N Sodium Hydroxide

  • Oxidative Degradation: 3% Hydrogen Peroxide

  • Thermal Degradation: Heat exposure

  • Photolytic Degradation: Exposure to UV light

The results of these studies have shown that the Alcaftadine peak is selective and there is no interference from the peaks of degradation products.[1][3]

LC-MS/MS Method for Simultaneous Quantification of Alcaftadine and its Carboxylic Acid Metabolite in Human Plasma

This highly sensitive and selective method is the gold standard for pharmacokinetic studies, allowing for the simultaneous determination of both the parent drug and its active metabolite in a complex biological matrix like plasma. While a detailed, publicly available protocol is limited, the key performance characteristics from a clinical pharmacology review by the FDA provide insight into its capabilities.

a) Bioanalytical Platform:

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Ionization: Likely Electrospray Ionization (ESI) in positive mode, a common technique for this type of analysis.

  • Detection: Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

b) Sample Preparation:

Due to the complexity of the plasma matrix, a sample extraction step is necessary to remove proteins and other interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A method that separates the analytes from the matrix based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A technique where the analytes are retained on a solid sorbent while the matrix components are washed away. The analytes are then eluted with a suitable solvent.

c) Specificity and Selectivity in a Bioanalytical Context:

For a bioanalytical LC-MS/MS assay, specificity and selectivity are critical to ensure that the measured signal corresponds only to the analyte of interest and is not affected by other components in the biological sample.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample. In the context of Alcaftadine and its metabolite, this means the assay can distinguish between the two compounds and any other potential metabolites or co-administered drugs. The high resolving power of chromatography combined with the specificity of tandem mass spectrometry provides excellent selectivity.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is a key parameter to evaluate during method validation to ensure that the accuracy and precision of the assay are not compromised by the biological matrix.

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Extraction (PPT, LLE, or SPE) Plasma->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quantification Quantification of Alcaftadine & Metabolite MSMS->Quantification

Caption: Bioanalytical workflow for Alcaftadine and its metabolite.

Specificity_Concept cluster_input Analytical Input cluster_method Analytical Method cluster_output Analytical Output Analyte Alcaftadine Carboxylic Acid Assay Specific & Selective Assay (e.g., LC-MS/MS) Analyte->Assay Interference Potential Interferences (Alcaftadine, Endogenous Compounds, etc.) Interference->Assay is distinguished from Result Accurate & Precise Quantification of the Carboxylic Acid Metabolite Assay->Result

Caption: Concept of assay specificity and selectivity.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Alcaftadine and its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Alcaftadine and its active carboxylic acid metabolite, a critical aspect of pharmacokinetic and quality control studies. We will explore the linearity and range of a High-Performance Liquid Chromatography (HPLC) method for Alcaftadine and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Alcaftadine and its primary metabolite.

Data Summary: Linearity and Range

The following table summarizes the key performance characteristics of the different analytical methods, focusing on their linearity and quantitative range.

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)Reference
RP-HPLCAlcaftadine1-16 µg/mL0.999[1][2]
RP-HPLCAlcaftadine0.5-7.5 µg/mL0.9999
UHPLCAlcaftadine2.0-30.0 µg/mL0.9998
LC-MS/MSAlcaftadine and Alcaftadine Carboxylic AcidNot explicitly stated in publicly available literature; however, used for quantification in human plasma.Not explicitly stated in publicly available literature.[1][2]

Experimental Protocols

Detailed methodologies for the referenced analytical techniques are provided below to allow for replication and adaptation in your own laboratory settings.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Alcaftadine

This method is suitable for the quantification of Alcaftadine in bulk drug and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[1][2]

  • Mobile Phase: A mixture of methanol (B129727) and water (50:50 v/v) is commonly employed as the mobile phase.[1][2]

  • Flow Rate: A typical flow rate is 1.2 mL/min.[1][2]

  • Detection: UV detection is performed at a wavelength of 282 nm.[1][2]

  • Sample Preparation:

    • Standard Solution: A stock solution of Alcaftadine is prepared in methanol. This stock solution is then serially diluted with the mobile phase to create calibration standards within the desired concentration range.

    • Sample Solution (from ophthalmic solution): The ophthalmic solution is accurately weighed and diluted with methanol to achieve a concentration within the calibration range.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of Alcaftadine in the sample is then determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Alcaftadine and its Carboxylic Acid Metabolite

This bioanalytical method is employed for the simultaneous quantification of Alcaftadine and its active carboxylic acid metabolite in human plasma, offering high sensitivity and selectivity.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.

  • Sample Preparation (from human plasma): While specific details from a publicly available, peer-reviewed protocol are limited, a typical bioanalytical sample preparation would involve protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.

  • Chromatographic and Mass Spectrometric Conditions: The specific mobile phase composition, gradient, column, and mass spectrometric parameters (e.g., precursor and product ions, collision energies) would be optimized for the separation and detection of both Alcaftadine and its carboxylic acid metabolite. Although not explicitly detailed in the available literature, this method has been utilized for quantitative analysis in clinical pharmacological reviews.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Alcaftadine and its carboxylic acid metabolite using HPLC and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample (Bulk Drug / Ophthalmic Solution / Plasma) prep_hplc Dilution with Methanol start->prep_hplc For HPLC prep_lcms Protein Precipitation / LLE start->prep_lcms For LC-MS/MS hplc HPLC Analysis (UV Detection at 282 nm) prep_hplc->hplc lcms LC-MS/MS Analysis (ESI, MRM Mode) prep_lcms->lcms data_hplc Peak Area Integration & Calibration Curve hplc->data_hplc data_lcms Peak Area Ratio & Calibration Curve lcms->data_lcms quant_hplc Quantification of Alcaftadine data_hplc->quant_hplc quant_lcms Quantification of Alcaftadine & Carboxylic Acid Metabolite data_lcms->quant_lcms

References

A Comparative Guide to the Quantitative Analysis of Alcaftadine and its Carboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the antihistamine alcaftadine (B1684316) and its active carboxylic acid metabolite. The accurate and precise measurement of these compounds in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document summarizes key performance data, details experimental protocols, and outlines the metabolic pathway of alcaftadine.

Metabolic Pathway of Alcaftadine

Alcaftadine undergoes metabolism in the body, primarily through oxidation, to form its active carboxylic acid metabolite. This biotransformation is a key aspect of its pharmacological activity. The metabolic conversion is primarily mediated by non-CYP450 cytosolic enzymes, particularly aldehyde dehydrogenase.[1]

Alcaftadine Metabolism Alcaftadine Alcaftadine Metabolite Alcaftadine Carboxylic Acid (Active Metabolite) Alcaftadine->Metabolite Oxidation Enzyme Aldehyde Dehydrogenase (non-CYP450) Enzyme->Alcaftadine Catalyzes Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (Reverse Phase) Inject->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

A Comparative Analysis of Alcaftadine and Bepotastine for Allergic Conjunctivitis: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of treatments for allergic conjunctivitis, a clear understanding of the comparative efficacy and pharmacological profiles of available therapies is paramount. This guide provides a detailed comparison of two prominent second-generation H1-receptor antagonists, alcaftadine (B1684316) and bepotastine (B66143), with a special focus on the in vivo activity of alcaftadine's active metabolite, alcaftadine carboxylic acid.

Alcaftadine is a potent antihistamine that also exhibits mast cell stabilizing properties.[1][2] In vivo, alcaftadine is a tricyclic piperidine (B6355638) aldehyde that is converted to its active carboxylic acid metabolite.[1] Bepotastine is also a dual-acting agent, functioning as a selective H1-receptor antagonist and a mast cell stabilizer.[3][4] Both drugs have demonstrated efficacy in alleviating the signs and symptoms of allergic conjunctivitis in numerous clinical studies.

Comparative Efficacy: In Vivo Human Studies

Clinical trials provide the primary source of in vivo comparative data for alcaftadine and bepotastine in their final ophthalmic formulations. These studies typically employ the conjunctival allergen challenge (CAC) model or evaluate subjects in natural exposure settings.

A retrospective cohort study comparing alcaftadine 0.25% administered once daily and bepotastine besilate 1.5% administered twice daily found both to be equally effective in managing the overall symptoms of allergic conjunctivitis.[5] However, this study noted that alcaftadine provided statistically significant better relief from itching and redness compared to bepotastine.[5] Another comparative study in patients with vernal keratoconjunctivitis concluded that both alcaftadine (0.25%) and bepotastine besilate (1.5%) were equally efficacious in relieving signs and symptoms, with no statistically significant difference in the improvement of signs, symptoms, or eosinophil count between the two groups.[6]

Conversely, a study comparing alcaftadine 0.25%, olopatadine (B1677272) 0.2%, and bepotastine 1.5% found that the resolution of symptoms in the bepotastine and alcaftadine groups was significantly more profound than in the olopatadine group.[7] This study also suggested that bepotastine and alcaftadine appear to outweigh olopatadine in resolving the symptoms of allergic conjunctivitis.[7]

The following table summarizes key efficacy data from comparative clinical studies.

Efficacy ParameterAlcaftadine 0.25%Bepotastine Besilate 1.5%Study Details
Ocular Itching Statistically significant improvementStatistically significant improvementBoth drugs are effective in reducing ocular itching.[3][8] One study reported alcaftadine to be significantly better than bepotastine in relieving itching.[5]
Conjunctival Redness Statistically significant improvementStatistically significant improvementBoth drugs are effective in reducing conjunctival redness.[3][8] One study reported alcaftadine to be significantly better than bepotastine in relieving redness.[5]
Overall Symptoms of Allergic Conjunctivitis Equally efficacious to bepotastineEqually efficacious to alcaftadineA retrospective study found both to be equally effective in ameliorating overall symptoms.[5]
Vernal Keratoconjunctivitis Equally efficacious to bepotastineEqually efficacious to alcaftadineA comparative study found both drugs to be equally effective in relieving signs and symptoms of VKC.[6]

Pharmacokinetic Profiles

Understanding the pharmacokinetic properties of alcaftadine, its active carboxylic acid metabolite, and bepotastine is crucial for interpreting their in vivo activity.

Alcaftadine and its Carboxylic Acid Metabolite:

Following topical ocular administration, alcaftadine is minimally absorbed systemically.[9] It is rapidly metabolized by non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite.[9][10][11] Both the parent compound and the metabolite reach peak plasma concentrations quickly and are eliminated from the plasma within a few hours.[2][9][10]

Bepotastine:

Bepotastine also exhibits rapid absorption into ocular tissues after ophthalmic administration.[12] It has high oral bioavailability and undergoes minimal metabolism, with the majority of the drug excreted unchanged, primarily through the kidneys.[12] Its plasma half-life is approximately 2.4 hours.[12]

The table below provides a comparative summary of the pharmacokinetic parameters.

Pharmacokinetic ParameterAlcaftadineThis compoundBepotastine
Peak Plasma Time (Tmax) ~15 minutes[11]~1 hour[11]Not specified for ophthalmic route in provided results
Maximum Plasma Concentration (Cmax) ~60 pg/mL[11]~3 ng/mL[11]99.9 (31.4) ng/mL (for oral formulation)[13]
Metabolism Rapidly converted to carboxylic acid metabolite by non-CYP450 enzymes[9][10][11]Primary active metaboliteMinimal metabolism[12]
Elimination Plasma concentrations below limit of quantification by 3 hours[11]Plasma concentrations below limit of quantification by 12 hours[11]Primarily excreted unchanged in urine[12]
Plasma Protein Binding 39.2%[8]62.7%[8]Not specified in provided results

Experimental Protocols

The in vivo efficacy of alcaftadine and bepotastine in humans is primarily evaluated through randomized, double-masked, placebo-controlled clinical trials. A common and validated model used in these trials is the Conjunctival Allergen Challenge (CAC).

Conjunctival Allergen Challenge (CAC) Model Protocol:

  • Subject Selection: Healthy subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.

  • Baseline Assessment: Subjects undergo a baseline assessment of ocular signs and symptoms, including itching and conjunctival redness, which are graded on a standardized scale.

  • Randomization and Treatment: Subjects are randomly assigned to receive either the investigational drug (e.g., alcaftadine or bepotastine ophthalmic solution) or a placebo in one or both eyes.

  • Allergen Challenge: At a specified time after drug administration (e.g., 15 minutes for onset of action, 8 or 16 hours for duration of action), a specific amount of allergen is instilled into the eye(s).

  • Efficacy Assessments: Ocular signs and symptoms (itching, redness, etc.) are assessed by the subject and/or an investigator at multiple time points after the allergen challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness).

  • Data Analysis: The mean scores for each sign and symptom are compared between the active treatment group and the placebo group to determine the efficacy of the drug.

Visualizing the Mechanisms and Experimental Workflow

To better understand the biological pathways and experimental designs discussed, the following diagrams are provided.

G Mechanism of Action in Allergic Conjunctivitis cluster_0 Alcaftadine & Bepotastine cluster_1 Mast Cell cluster_2 Target Receptors & Cells cluster_3 Allergic Symptoms Drug Alcaftadine / Bepotastine MastCell Mast Cell Drug->MastCell Stabilizes H1Receptor H1 Receptor Drug->H1Receptor Antagonizes Eosinophil Eosinophil Drug->Eosinophil Inhibits Chemotaxis Histamine Histamine Release MastCell->Histamine Degranulation Histamine->H1Receptor Binds to Itching Itching H1Receptor->Itching Redness Redness (Hyperemia) H1Receptor->Redness Swelling Swelling (Chemosis) H1Receptor->Swelling

Caption: Dual mechanism of action for alcaftadine and bepotastine.

G Conjunctival Allergen Challenge (CAC) Workflow Start Subject Recruitment (History of Allergic Conjunctivitis) Screening Screening & Baseline Assessment Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group (Alcaftadine or Bepotastine) Randomization->GroupA GroupB Placebo Group Randomization->GroupB Dosing Drug Administration GroupA->Dosing GroupB->Dosing Challenge Conjunctival Allergen Challenge Dosing->Challenge Assessment Post-Challenge Symptom & Sign Assessment (e.g., Itching, Redness) Challenge->Assessment Analysis Data Analysis & Comparison Assessment->Analysis

Caption: Workflow of a typical CAC clinical trial.

Conclusion

References

A Comparative Analysis of Alcaftadine and Other H1/H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of alcaftadine (B1684316) against other histamine (B1213489) H1 and H2 receptor antagonists for researchers, scientists, and drug development professionals. The comparison focuses on pharmacological profiles, mechanisms of action, clinical efficacy, and the experimental methodologies used for their evaluation.

Introduction to Histamine Receptors and Antagonists

Histamine is a critical mediator in allergic reactions, exerting its effects through four types of G-protein coupled receptors: H1, H2, H3, and H4.[1] Activation of H1 receptors is primarily associated with itching and vasodilation, while H2 receptor activation also contributes to vasodilation.[2][3] Antihistamines, which block these receptors, are a cornerstone of allergy treatment. Alcaftadine is a newer ophthalmic antihistamine with a unique multi-receptor antagonist profile, distinguishing it from many of its predecessors.[4] It is an inverse agonist of H1, H2, and H4 receptors and also functions as a mast cell stabilizer.

Pharmacological Profile and Receptor Binding Affinity

Alcaftadine exhibits a distinct receptor binding profile. It is a high-affinity ligand for H1 receptors, with a pKi of 8.5, comparable to other potent H1 antihistamines.[4] Uniquely among topical anti-allergic agents, it also shows high affinity for H2 receptors and moderate affinity for H4 receptors, while having no affinity for the H3 receptor.[1][4] This broad-spectrum activity may contribute to its potent anti-inflammatory and anti-allergic effects, including the attenuation of eosinophil infiltration.[4][5]

For comparison, cetirizine (B192768) is a highly selective H1 receptor antagonist with a Ki value of approximately 6 nM.[6] Famotidine is a classic competitive H2 receptor antagonist used primarily to inhibit gastric acid secretion by blocking histamine's action on parietal cells in the stomach.[7][8]

Compound Receptor Target(s) Binding Affinity (pKi / Ki) Primary Mechanism of Action
Alcaftadine H1, H2, H4pKi (H1): 8.5[4]pKi (H2): 6.2 (Ki: 58 nM)[5]pKi (H4): 5.8[4]Inverse agonist at H1, H2, H4 receptors; mast cell stabilization.
Ketotifen H1, H2IC50 (H1): 1.9 nM[1]IC50 (H2): 1100 nM[1]H1 receptor antagonist; mast cell stabilization.
Cetirizine H1 (highly selective)Ki (H1): ~6 nM[6]Selective H1 receptor antagonist; anti-inflammatory effects.[9]
Famotidine H2 (highly selective)Not specified in resultsCompetitive H2 receptor antagonist.[7][8]

Signaling Pathways

Histamine H1 and H2 receptors operate through distinct intracellular signaling cascades. Understanding these pathways is crucial for appreciating the mechanism of action of their respective antagonists.

H1 Receptor Signaling: H1 receptors are coupled to Gq/11 proteins.[10] Upon histamine binding, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to downstream effects like smooth muscle contraction, increased vascular permeability, and sensory nerve excitation causing itching.[11][12]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates Alcaftadine Alcaftadine (Antagonist) Alcaftadine->H1R Blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (Itching, Vasodilation) Ca_Release->Response PKC->Response

Figure 1: H1 Receptor Gq-coupled Signaling Pathway.

H2 Receptor Signaling: H2 receptors are coupled to Gs proteins.[13] Histamine binding activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[14][15] In gastric parietal cells, this pathway leads to the activation of the H⁺/K⁺-ATPase proton pump and subsequent acid secretion.[8] In vascular endothelium, it contributes to vasodilation.[3]

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H2R Activates Alcaftadine_Famotidine Alcaftadine / Famotidine (Antagonists) Alcaftadine_Famotidine->H2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Acid Secretion, Vasodilation) PKA->Response

Figure 2: H2 Receptor Gs-coupled Signaling Pathway.

Comparative Clinical Efficacy in Allergic Conjunctivitis

Alcaftadine has been extensively studied for the treatment of allergic conjunctivitis, often in direct comparison with other dual-action antihistamines like olopatadine (B1677272) and bepotastine (B66143).

Comparison Study Design Primary Endpoint(s) Key Outcomes
Alcaftadine 0.25% vs.Olopatadine 0.2% Pooled analysis of two multicenter, randomized, double-masked, placebo-controlled studies using the Conjunctival Allergen Challenge (CAC) model.[16]Mean ocular itching at 3 minutes post-CAC, 16 hours after treatment instillation.Alcaftadine showed a significantly lower mean itch score compared to olopatadine at 3 minutes (0.50 vs. 0.87) and across all time points.[16] 76.1% of alcaftadine subjects reported minimal itch vs. 58.1% for olopatadine.[16]
Alcaftadine 0.25% vs.Olopatadine 0.1% A prospective, randomized, open-label comparative study on 60 patients with bilateral allergic conjunctivitis.[17]Change from baseline in mean scores of itching, hyperemia, photophobia, and tearing at day 14.Alcaftadine was significantly more effective in reducing itching, hyperemia, and photophobia compared to olopatadine.[17]
Alcaftadine vs.Olopatadine (Meta-Analysis) Meta-analysis of twelve randomized controlled trials (RCTs) including 1064 patients.[2]Ocular symptom scores and conjunctival hyperemia scores at various time points.Alcaftadine was more effective than olopatadine in reducing ocular symptom scores at day 7 and day 14, and conjunctival hyperemia at day 14.[2][3]
Alcaftadine 0.25% vs.Bepotastine 1.5% Retrospective analysis of 80 patients with allergic conjunctivitis.[18]Symptom severity assessed via Severity Index scale at multiple time points.Both drugs were equally efficacious in ameliorating overall symptoms. Alcaftadine provided statistically significant better relief for itching and redness symptoms compared to bepotastine.[18]
Alcaftadine 0.25% vs.Bepotastine 1.5% Comparative, randomized, single-blind study on 100 patients with vernal keratoconjunctivitis (VKC).[19]Clinical symptoms score, clinical signs score, and eosinophil count at 8 weeks.Both drugs were found to be equally efficacious in relieving the signs and symptoms of VKC, with no statistically significant difference between the groups.[19]

A comparative analysis of alcaftadine, olopatadine, and bepotastine concluded that bepotastine and alcaftadine appear to be more effective than olopatadine in resolving the symptoms of allergic conjunctivitis.[20]

Experimental Protocols

The evaluation of anti-allergic agents relies on standardized preclinical and clinical models.

The CAC model is an FDA-accepted standard for evaluating the efficacy of anti-allergic drugs.[21] It provides a controlled environment to assess a drug's onset and duration of action.

Protocol Summary:

  • Subject Selection: Healthy volunteers with a documented history of allergic conjunctivitis and a reproducible positive reaction to a specific allergen (e.g., cedar pollen) are enrolled.[22][23]

  • Randomization: Subjects are randomized to receive the investigational drug (e.g., alcaftadine 0.25%), a comparator (e.g., olopatadine), or a placebo (vehicle) in a double-masked fashion.[16][22]

  • Drug Instillation: A single drop of the assigned treatment is instilled in both eyes.

  • Allergen Challenge: At predetermined time points after drug instillation (e.g., 15 minutes for onset of action, 16 hours for duration of action), a specific dose of allergen is instilled into the eyes.[22][24]

  • Symptom Assessment: Subjects self-evaluate ocular itching on a standardized scale (e.g., 0-4) at multiple time points post-challenge (e.g., 3, 5, and 7 minutes).[16] Clinicians evaluate objective signs like conjunctival redness using a standardized scale.[24]

  • Safety Evaluation: Safety is monitored through adverse event reporting, visual acuity tests, and slit-lamp biomicroscopy.[22][24]

CAC_Workflow A Subject Screening (History of Allergic Conjunctivitis) B Inclusion/Exclusion Criteria Met A->B B->A No C Randomization (Alcaftadine, Comparator, Placebo) B->C Yes D Drug Instillation C->D E Wait for Onset (e.g., 15 min) or Duration (e.g., 16 hr) D->E F Conjunctival Allergen Challenge E->F G Assess Signs & Symptoms (Itching, Redness) F->G H Data Analysis (Compare treatment groups) G->H

Figure 3: Workflow for the Conjunctival Allergen Challenge (CAC) Model.

Principle: These assays quantify the affinity of a drug for a specific receptor. They typically involve incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand that is known to bind to the receptor. The test compound (e.g., alcaftadine) is added at various concentrations to compete with the radiolabeled ligand for binding.

Methodology:

  • Preparation: Membranes from cells engineered to express a high density of the target receptor (e.g., H1, H2) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a specific radiolabeled antagonist and varying concentrations of the unlabeled test drug.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Principle: This assay evaluates a drug's ability to prevent the degranulation of mast cells upon exposure to an allergen or other stimuli, thereby inhibiting the release of histamine and other inflammatory mediators.[25]

Methodology:

  • Mast Cell Collection: Mast cells are collected, typically from the peritoneal cavity of rats.[25]

  • Sensitization: The cells may be passively sensitized with IgE antibodies.

  • Incubation: The mast cells are pre-incubated with various concentrations of the test drug (e.g., alcaftadine) or a control vehicle.

  • Challenge: The cells are then challenged with an antigen or a secretagogue (like compound 48/80) to induce degranulation.

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the release of a marker enzyme, such as β-hexosaminidase, or by visually counting the percentage of degranulated cells under a microscope.[25]

  • Data Analysis: The percentage inhibition of mediator release by the drug is calculated relative to the control group.

Conclusion

Alcaftadine distinguishes itself from other histamine receptor antagonists through its unique, broad-spectrum activity as a potent antagonist at H1 and H2 receptors and a moderate antagonist at H4 receptors.[4] This pharmacological profile, combined with its mast cell stabilizing properties, translates into robust clinical efficacy. Head-to-head comparative studies, particularly those employing the rigorous Conjunctival Allergen Challenge model, have demonstrated that alcaftadine is not only highly effective but also offers superior relief from key allergic conjunctivitis symptoms, such as ocular itching, when compared to other established agents like olopatadine.[2][16] Its dual action on both H1 and H2 receptors may contribute to its potent effects on both itching and redness, making it a valuable therapeutic option in the management of ocular allergic diseases.[3] The comprehensive evaluation through standardized in vitro and in vivo experimental protocols provides strong evidence supporting its clinical utility.

References

A Head-to-Head Comparison of Alcaftadine and Epinastine for Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine (B1684316) and epinastine (B1215162) are prominent dual-action ophthalmic agents prescribed for the management of allergic conjunctivitis. Both compounds exhibit potent antihistaminic activity and mast cell-stabilizing properties, which are crucial for alleviating the signs and symptoms of ocular allergies. This guide provides an in-depth, objective comparison of their pharmacological profiles, efficacy, and mechanisms of action, supported by experimental data to inform research and drug development efforts.

Mechanism of Action: A Tale of Two Multi-Receptor Antagonists

Both alcaftadine and epinastine function as dual-action agents, targeting key pathways in the allergic cascade. Their primary mechanism involves inverse agonism of histamine (B1213489) H1 receptors, which competitively blocks histamine binding and provides immediate relief from ocular itching.[1] Concurrently, they exhibit mast cell-stabilizing effects, inhibiting the degranulation and subsequent release of histamine and other pro-inflammatory mediators.[2][3]

A key differentiator lies in their broader receptor activity. Alcaftadine is a potent antagonist of histamine H1 and H2 receptors and also demonstrates affinity for H4 receptors.[4][5] Epinastine also acts on both H1 and H2 receptors and has been shown to possess some affinity for the H4 receptor as well.[6] This multi-receptor engagement may contribute to a broader spectrum of anti-inflammatory effects beyond H1 antagonism alone.

Signaling Pathways

The binding of these antagonists to histamine receptors interferes with downstream signaling cascades that mediate allergic symptoms. The following diagrams illustrate the primary signaling pathways affected by H1 receptor antagonists and the general mechanism of mast cell stabilization.

H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Symptoms Itching, Vasodilation Ca_release->Symptoms NF_kB NF-κB Activation PKC->NF_kB NF_kB->Symptoms Antagonist Alcaftadine / Epinastine Antagonist->H1R Blocks

H1 Receptor Signaling Pathway and Antagonist Action.

Mast_Cell_Stabilization cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Cross-links Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Bound to Signaling_Cascade Intracellular Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Activates Degranulation Degranulation Signaling_Cascade->Degranulation Leads to Mediators Histamine & Other Mediators Degranulation->Mediators Release of Stabilizer Alcaftadine / Epinastine Stabilizer->Signaling_Cascade Inhibits

Mechanism of Mast Cell Stabilization.

Quantitative Data Summary

The following tables summarize the available quantitative data for alcaftadine and epinastine, focusing on their receptor binding affinities.

Table 1: Histamine Receptor Binding Affinities (pKi)

CompoundH1 Receptor (pKi)H2 Receptor (pKi)H4 Receptor (pKi)
Alcaftadine8.5[4][5]~7.2 (derived from IC50 of 62 nM)[7]5.8[4][5]
EpinastineNot explicitly foundNot explicitly foundNot explicitly found

Note: pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a stronger binding affinity.

Table 2: Functional Antagonism (IC50 in nM)

CompoundH1 Receptor (IC50)H2 Receptor (IC50)H4 Receptor (IC50)
Alcaftadine8.6[7]62[7]4400[7]
Epinastine38 (with 2.5 min pre-incubation)[6]Not explicitly foundNot explicitly found

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates greater potency.

Table 3: Clinical Efficacy in Allergic Conjunctivitis (Comparison with Olopatadine)

DrugComparisonKey Findings
Alcaftadine 0.25% vs. Olopatadine (B1677272) 0.2%Alcaftadine showed a significantly lower mean itching score at 3 minutes post-conjunctival allergen challenge (CAC) (0.50 vs. 0.87, p < 0.0006).[8] In another study, alcaftadine demonstrated a significantly greater reduction in severity scores at 1 and 2 weeks of treatment compared to olopatadine 0.2% (p=0.0205 and p=0.0475, respectively).
Epinastine 0.05% vs. Olopatadine 0.1%One study found epinastine to be as effective or more effective than olopatadine 0.1% for ocular itch and conjunctival hyperemia.[2]

Note: Direct head-to-head clinical trial data for alcaftadine versus epinastine is limited in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for Histamine Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a test compound to histamine receptors.[9][10]

Objective: To quantify the binding affinity (Ki) of alcaftadine and epinastine for H1, H2, and H4 histamine receptors.

Materials:

  • Receptor Source: Commercially available membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine receptor subtypes (H1, H2, or H4).

  • Radioligands:

    • H1 Receptor: [³H]mepyramine

    • H2 Receptor: [¹²⁵I]aminopotentidine

    • H4 Receptor: [³H]histamine

  • Test Compounds: Alcaftadine and Epinastine at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled, potent ligand for the respective receptor (e.g., mianserin (B1677119) for H1, tiotidine (B1662263) for H2).

  • Assay Buffer: Appropriate buffer for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4 for H1).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Detection: Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend the receptor membrane preparations in ice-cold assay buffer to a specified protein concentration.

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding in triplicate.

    • Total Binding: Membrane preparation, assay buffer, and radioligand.

    • Non-specific Binding: Membrane preparation, non-specific binding control, and radioligand.

    • Competitive Binding: Membrane preparation, varying concentrations of the test compound (alcaftadine or epinastine), and radioligand.

  • Incubation: Incubate the plates for a specified time and temperature to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay Start Start Prepare_Membranes Prepare Receptor Membrane Suspensions Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Measure Measure Radioactivity (Scintillation Counter) Filter->Measure Analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki Measure->Analyze End End Analyze->End

Experimental Workflow for Radioligand Binding Assay.
In Vitro Mast Cell Degranulation Assay

This protocol describes a general method to assess the mast cell-stabilizing properties of a compound by measuring the inhibition of mediator release.[11][12]

Objective: To quantify the inhibitory effect of alcaftadine and epinastine on IgE-mediated degranulation of mast cells.

Materials:

  • Cell Line: Rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells.

  • Sensitizing Agent: Anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Antigen: DNP-human serum albumin (HSA).

  • Test Compounds: Alcaftadine and Epinastine at various concentrations.

  • Assay Buffer: Tyrode's buffer or similar physiological salt solution.

  • Detection Reagents:

    • For β-hexosaminidase assay: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate and a stop solution.

    • For histamine assay: ELISA kit for histamine.

  • Instrumentation: Spectrophotometer or ELISA plate reader.

Procedure:

  • Cell Culture and Sensitization: Culture RBL-2H3 cells and sensitize them with anti-DNP IgE overnight.

  • Cell Preparation: Wash the sensitized cells and resuspend them in assay buffer.

  • Treatment: Pre-incubate the cells with various concentrations of the test compounds (alcaftadine or epinastine) or vehicle control for a specified time.

  • Degranulation Induction: Add the DNP-HSA antigen to trigger IgE receptor cross-linking and induce degranulation. Include positive (antigen alone) and negative (buffer alone) controls.

  • Sample Collection: Centrifuge the cell suspensions to pellet the cells and collect the supernatants.

  • Mediator Release Quantification:

    • β-hexosaminidase Assay: Incubate the supernatants with the pNAG substrate. Stop the reaction and measure the absorbance at 405 nm.

    • Histamine Assay: Follow the instructions of the commercial ELISA kit to measure the histamine concentration in the supernatants.

  • Data Analysis: Calculate the percentage of mediator release inhibition for each concentration of the test compounds compared to the positive control. Plot the inhibition percentage against the log concentration to determine the IC50 value.

Mast_Cell_Assay Start Start Culture_Sensitize Culture & Sensitize RBL-2H3 Cells with IgE Start->Culture_Sensitize Pre_incubate Pre-incubate Cells with Test Compounds Culture_Sensitize->Pre_incubate Induce_Degranulation Induce Degranulation with Antigen Pre_incubate->Induce_Degranulation Collect_Supernatant Collect Supernatants Induce_Degranulation->Collect_Supernatant Quantify_Mediators Quantify Released Mediators (e.g., Histamine, β-hexosaminidase) Collect_Supernatant->Quantify_Mediators Analyze Analyze Data: Calculate % Inhibition and Determine IC50 Quantify_Mediators->Analyze End End Analyze->End

Workflow for In Vitro Mast Cell Degranulation Assay.
Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized clinical trial methodology used to evaluate the efficacy of anti-allergic ophthalmic drugs.[13][14]

Objective: To assess the ability of alcaftadine and epinastine to prevent ocular itching and conjunctival redness upon allergen exposure in a controlled clinical setting.

Study Design: A randomized, double-masked, placebo-controlled, contralateral- or parallel-group study.

Participant Selection:

  • Inclusion criteria: History of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass pollen, cat dander).

  • Exclusion criteria: Active ocular disease, use of interfering medications.

Procedure:

  • Visit 1 (Titration): Determine the threshold allergen concentration that elicits a positive allergic reaction (defined by specific scores for itching and redness) by instilling increasing concentrations of the allergen into the conjunctival sac.

  • Visit 2 (Confirmation): Confirm the reproducibility of the allergic reaction by challenging the participant with the threshold allergen concentration determined in Visit 1.

  • Visit 3 (Treatment and Challenge):

    • Administer the study medication (alcaftadine, epinastine, or placebo) to the designated eye(s).

    • After a specified onset-of-action period (e.g., 15 minutes), challenge the eye(s) with the confirmed allergen concentration.

    • Evaluate ocular itching (subject-reported) and conjunctival redness (investigator-graded) at multiple time points post-challenge (e.g., 3, 5, and 7 minutes for itching; 10, 15, and 20 minutes for redness) using standardized scoring scales (e.g., 0-4 scale).

  • Duration of Action Assessment (Optional): Repeat the allergen challenge at a later time point (e.g., 8, 12, or 24 hours) after drug administration to evaluate the duration of the therapeutic effect.

Data Analysis: Compare the mean itching and redness scores between the active treatment and placebo groups at each time point using appropriate statistical tests.

Conclusion

Both alcaftadine and epinastine are effective dual-action agents for the management of allergic conjunctivitis, with robust antihistaminic and mast cell-stabilizing properties. Alcaftadine distinguishes itself with a broader spectrum of histamine receptor antagonism, including H1, H2, and H4 receptors, which may offer additional anti-inflammatory benefits. While direct head-to-head clinical data is not extensively available, both drugs have demonstrated significant efficacy in preclinical and clinical studies. The choice between these agents in a clinical or developmental context may be guided by their specific receptor affinity profiles and the desired therapeutic outcomes. Further direct comparative studies are warranted to fully elucidate their relative clinical performance.

References

A Comparative Guide to Validated UPLC Methods for Alcaftadine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Alcaftadine (B1684316) and its degradation products against alternative analytical techniques. The information presented is collated from peer-reviewed studies and is intended to assist in method selection and development for quality control and stability testing of Alcaftadine.

Executive Summary

The stability of a pharmaceutical product is a critical quality attribute. This guide details a robust, stability-indicating UPLC method for Alcaftadine, a potent H1 histamine (B1213489) receptor antagonist. Forced degradation studies reveal that Alcaftadine is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains stable under neutral, thermal, and photolytic stress.[1][2] The primary UPLC method discussed provides selective separation and quantification of Alcaftadine in the presence of its degradation products. For a comprehensive overview, this guide also presents data on alternative methods, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-densitometry, offering a comparative perspective on their performance.

Method Comparison: UPLC vs. Alternatives

The choice of analytical method depends on various factors, including the need for resolution, sensitivity, speed, and the specific requirements of the analysis (e.g., routine quality control vs. research). The following tables summarize the performance characteristics of a validated UPLC method and compare it with other reported techniques for Alcaftadine analysis.

Table 1: Comparison of Chromatographic Methods for Alcaftadine Analysis

ParameterValidated UPLC MethodAlternative HPLC MethodAlternative TLC-Densitometric Method
Principle Ultra-Performance Liquid ChromatographyHigh-Performance Liquid ChromatographyThin-Layer Chromatography with Densitometry
Column/Stationary Phase ACQUITY CSH C18 (100 × 2.1 mm, 1.7 µm)[1][2]Enable HPLC ODS C18 G (250 × 4.6 mm, 5 µm)[3]Silica (B1680970) gel 60F-254 TLC plates
Mobile Phase Gradient elution with 10 mM Ammonium (B1175870) Acetate (B1210297) (pH 5.0) and Methanol[1][2]Isocratic elution with Methanol:Water (50:50, v/v)[3]Chloroform:Methanol:Ammonia (5:5:0.1, by volume)
Flow Rate 0.30 mL/min[2]1.2 mL/min[3]Not Applicable
Detection Wavelength 284 nm (PDA)[1][2]282 nm (UV)[3]282 nm (Densitometric scanning)[4]
Retention Time (Alcaftadine) Not explicitly stated3.15 min[3]Rf = 0.35[4]
Linearity Range 0.10-1.00 µg/mL[4][5]1-16 µg/mL[3]2.00-27.00 µ g/band [4][5]
Accuracy (% Recovery) 100.89% ± 0.74 (UV), 99.73% ± 0.78 (MS)[4][5]Not explicitly stated100.58% ± 0.86[4]
Limit of Detection (LOD) Not explicitly stated0.25 µg/mL[3]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated0.75 µg/mL[3]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections provide the experimental protocols for the key methods discussed.

Validated UPLC Method

This method is designed for the selective separation and characterization of Alcaftadine and its degradation products.

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (e.g., QTOF-MS/MS) is utilized.[1][2]

  • Chromatographic Conditions:

    • Column: ACQUITY CSH C18 (100 × 2.1 mm, 1.7 µm).[1][2]

    • Mobile Phase: A gradient mixture of 10 mM ammonium acetate buffer (pH 5.0) and methanol.[1][2]

    • Flow Rate: 0.30 mL/min.[2]

    • Detection: PDA detection at 284 nm.[1][2]

  • Forced Degradation Study:

    • Acid Hydrolysis: 1 N HCl at 50°C for 24 hours.[3]

    • Base Hydrolysis: 1 N NaOH at 50°C for 24 hours.[3]

    • Oxidative Degradation: 3% H₂O₂ at 50°C for 24 hours.[3]

    • Thermal Degradation: The drug is subjected to heat.

    • Photolytic Degradation: The drug is exposed to UV light.

Alternative HPLC Method

A simple, precise, and accurate stability-indicating RP-HPLC method has also been developed for the estimation of Alcaftadine.

  • Instrumentation: An HPLC system with a UV detector.[3]

  • Chromatographic Conditions:

    • Column: Enable HPLC ODS C18 G (250 × 4.6 mm, 5 µm).[3]

    • Mobile Phase: Methanol:Water (50:50, v/v).[3]

    • Flow Rate: 1.2 mL/min.[3]

    • Detection: UV detection at 282 nm.[3]

Alternative TLC-Densitometric Method

This method is suitable for the separation of the intact drug from its degradation products.

  • Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.

  • Mobile Phase (Developing System): A mixture of methanol, chloroform, and glacial acetic acid (5:4:0.1, v/v/v).[4]

  • Detection: Densitometric scanning at 282 nm.[4]

  • Rf Values: Alcaftadine (0.35), acidic degradant (0.65), and oxidative degradant (0.88).[4]

Visualizing the UPLC Workflow

To better understand the logical flow of the validated UPLC method for stability indicating analysis of Alcaftadine, the following diagram illustrates the key steps involved.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Validation Start Alcaftadine Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Peroxide) Start->Forced_Degradation Sample_Prep Sample Preparation (Dilution) Forced_Degradation->Sample_Prep UPLC_System UPLC System (ACQUITY CSH C18 Column) Sample_Prep->UPLC_System Gradient_Elution Gradient Elution (Ammonium Acetate & Methanol) UPLC_System->Gradient_Elution Detection PDA Detection (284 nm) Gradient_Elution->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Peak_Identification Peak Identification & Purity Data_Acquisition->Peak_Identification Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision) Peak_Identification->Validation Result Stability-Indicating Method Report Validation->Result

Caption: Workflow of the validated UPLC method for Alcaftadine.

Conclusion

The validated UPLC method provides a highly sensitive, selective, and rapid approach for the analysis of Alcaftadine and its degradation products. Its performance, particularly in terms of resolution and speed, makes it well-suited for rigorous stability studies and quality control in a pharmaceutical development setting. While HPLC and TLC-densitometric methods offer viable alternatives, the UPLC method generally provides superior separation efficiency, which is critical for resolving complex mixtures of the parent drug and its impurities. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and regulatory requirements.

References

A Comparative Guide to Incurred Sample Reanalysis for Alcaftadine Carboxylic Acid Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methodologies for the quantification of Alcaftadine carboxylic acid in biological matrices, with a specific focus on the principles and execution of Incurred Sample Reanalysis (ISR). The objective is to offer a clear, data-driven comparison of experimental protocols and to outline the regulatory expectations for ensuring the reliability of bioanalytical data.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis (ISR) is a critical quality control process mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reproducibility of bioanalytical methods.[1][2] Unlike validation samples, which are prepared by spiking a known concentration of an analyte into a clean matrix, incurred samples are actual study samples from subjects who have been administered the drug.[3] These samples can present unique challenges not found in spiked samples, such as the presence of metabolites, protein binding differences, and sample non-homogeneity, which can affect the accuracy of the analysis.[3]

The primary goal of ISR is to verify that the bioanalytical method is robust and provides consistent results when applied to real-world samples.[4] Regulatory guidelines generally require that for small molecules, at least two-thirds (67%) of the reanalyzed samples must have results within 20% of the original measurement.[1][3]

Bioanalytical Methods for this compound

Alcaftadine is metabolized by non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite.[5][6][7] Due to the polar nature of the carboxylic acid group, its quantification in biological matrices like plasma presents specific analytical challenges. These challenges include poor retention on traditional reversed-phase liquid chromatography columns, potential for ion suppression in mass spectrometry, and instability.[8]

The most common and effective technique for the quantification of Alcaftadine and its carboxylic acid metabolite is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5] This method offers high sensitivity and selectivity, which are crucial for measuring the low concentrations typically found in pharmacokinetic studies.[9]

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving accurate and reproducible results. Two common methods for extracting carboxylic acids from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The following table provides a comparative summary of their typical performance characteristics for a carboxylic acid metabolite like this compound.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Typical Acceptance Criteria
Analyte Recovery (%) 75 - 90%85 - 105%Consistent and reproducible
Matrix Effect (%) 5 - 15%< 10%CV < 15%
Precision (CV%) < 10%< 5%< 15%
Accuracy (% Bias) ± 10%± 5%± 15%
Throughput ModerateHigh (amenable to automation)N/A
Cost per Sample LowHighN/A

Experimental Protocols

Below are detailed protocols for the bioanalysis of this compound using LC-MS/MS with two different sample preparation methods.

4.1. Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Vortex briefly to mix.

    • Add 50 µL of 1% formic acid to acidify the sample.

    • Add 600 µL of extraction solvent (e.g., a mixture of diethyl ether and n-hexane).[10]

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode.

    • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

4.2. Protocol 2: Solid-Phase Extraction (SPE)

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the internal standard solution.

    • Vortex briefly to mix.

    • Precondition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a solvent mixture (e.g., 5% ammonia (B1221849) in methanol).

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • The LC-MS/MS conditions would be the same as described in the LLE protocol.

Visualizing the Workflow

The following diagrams illustrate the general bioanalytical workflow and the specific decision-making process for Incurred Sample Reanalysis.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma) Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Extraction Sample Extraction (LLE or SPE) Sample_Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing ISR Incurred Sample Reanalysis Data_Processing->ISR Report Bioanalytical Report ISR->Report

General bioanalytical workflow from sample collection to final report.

ISR_Workflow start Start ISR select_samples Select Samples (up to 10% of study samples) start->select_samples reanalyze Reanalyze Samples Using Original Method select_samples->reanalyze calculate_diff Calculate % Difference vs. Original Result reanalyze->calculate_diff decision Is % Difference <= 20%? calculate_diff->decision pass Sample Passes decision->pass Yes fail Sample Fails decision->fail No evaluate_overall Evaluate Overall Results (>=67% must pass) pass->evaluate_overall fail->evaluate_overall isr_pass ISR Passes evaluate_overall->isr_pass Yes investigation Investigation Required evaluate_overall->investigation No end End ISR isr_pass->end investigation->end

Decision workflow for Incurred Sample Reanalysis (ISR).

Conclusion

The bioanalysis of this compound requires a robust and reliable LC-MS/MS method. While both LLE and SPE can be employed for sample preparation, SPE generally offers higher recovery and lower matrix effects, making it a more suitable choice for high-throughput clinical studies. Regardless of the method chosen, performing ISR is a non-negotiable step to ensure the integrity and reproducibility of the bioanalytical data, in line with global regulatory expectations. A thorough investigation is warranted if ISR fails, as it may indicate issues with method stability, metabolite interference, or other unforeseen problems in analyzing incurred samples.[1]

References

Safety Operating Guide

Proper Disposal Procedures for Alcaftadine Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling alcaftadine (B1684316) carboxylic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to facilitate the safe management of this pharmaceutical compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of alcaftadine carboxylic acid is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for the compound.

PropertyValueSource
Molecular Formula C₁₉H₂₁N₃O₂PubChem[1]
Molecular Weight 323.4 g/mol PubChem[1]
Appearance Solid powderMedKoo Biosciences[2]
Calculated XLogP3 -0.6PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not available

Disposal Procedures

The recommended methods for the disposal of this compound are incineration or transfer to a licensed hazardous material disposal company.[3] Adherence to all federal and local regulations is mandatory.[3]

Step-by-Step Disposal Workflow:
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, gloves, bench paper), and solutions.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

  • Personal Protective Equipment (PPE):

    • Before handling waste, ensure appropriate PPE is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Containment:

    • Solid waste should be collected in a clearly labeled, sealed container.

    • Liquid waste containing this compound should be collected in a dedicated, sealed, and labeled waste container.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

    • Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Vendor:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the vendor with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the amount, date of generation, and date of disposal.

    • Keep copies of all waste manifests and other documentation provided by the disposal vendor.

Disposal Workflow Diagram

Figure 1. This compound Disposal Workflow cluster_0 On-Site Procedures cluster_1 Off-Site Disposal cluster_2 Record Keeping A Identify & Segregate Waste B Wear Appropriate PPE A->B Safety First C Contain Waste in Sealed Containers B->C D Label Containers 'Hazardous Waste' C->D E Store in Designated Accumulation Area D->E F Arrange Pickup by Licensed Vendor E->F Handover G Provide SDS & Waste Information F->G H Incineration at Permitted Facility G->H I Maintain Disposal Records & Manifests H->I Documentation Figure 2. Neutralization Protocol for Aqueous Waste cluster_0 Preparation cluster_1 Neutralization cluster_2 Final Disposal A Place Aqueous Waste on Stir Plate B Measure Initial pH A->B C Slowly Add Base (NaOH or NaHCO₃) B->C D Monitor pH Continuously C->D E Target pH: 6.0 - 8.0 D->E D->E Adjust as needed F Transfer Neutralized Solution to Waste Container E->F

References

Personal protective equipment for handling Alcaftadine carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Alcaftadine Carboxylic Acid

Hazard Identification and First Aid

Alcaftadine is considered harmful if swallowed.[1] The toxicological properties of this material have not been thoroughly investigated, necessitating careful handling to avoid direct contact with the skin or eyes and to prevent inhalation.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately.[1][2]

Personal Protective Equipment (PPE) and Exposure Controls

A comprehensive approach to PPE is mandatory to minimize exposure during the handling of this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. If splashing is possible, wear safety glasses and chemical goggles.[1][2]To prevent eye irritation or injury from splashes of the substance.
Hand Protection Chemical-resistant rubber gloves.[2]To prevent skin contact. Thicker gloves generally offer better protection.[3]
Body Protection Appropriate protective clothing to minimize skin contact.[1] A long-sleeved, seamless, disposable gown with tight-fitting cuffs that closes in the back is recommended.To protect the skin from contamination. Gowns should be changed every two to three hours or immediately after a spill.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator.[2] For significant events like large spills, a chemical cartridge-type respirator is required.[3]To prevent inhalation of the substance, which may cause respiratory irritation.[5]

Engineering Controls:

  • Work should be conducted in a laboratory fume hood.[2]

  • Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[1]

  • A safety shower and eye bath should be readily available.[2]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients.[2]

  • Wash thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid ingestion and inhalation.[1]

  • Remove contaminated clothing and wash it before reuse.[1]

Storage:

  • Store in a well-closed container.[1]

  • Store at 15°C to 25°C (59°F to 77°F).[6][7]

  • Protect from light and heat.[2]

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Spill Cleanup:

  • Cordon off the area of the spill.

  • Wear appropriate personal protective equipment, including a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[2]

  • Clean up spills immediately, observing all precautions outlined in the PPE section.[1]

  • Sweep up the material and place it into a suitable container for disposal.[1]

Disposal:

  • Dispose of the waste in accordance with all prevailing country, federal, state, and local regulations.[2]

  • For general drug disposal, if a take-back program is unavailable, mix the substance with an unappealing material like dirt or cat litter, place it in a sealed container, and then dispose of it in the household trash.[8]

  • Do not allow the product to reach the sewage system.[5]

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal, to ensure safety and procedural correctness.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces and Glassware handle_experiment->cleanup_decontaminate Experiment complete cleanup_store Store Unused Compound cleanup_decontaminate->cleanup_store disp_waste Segregate and Package Waste cleanup_store->disp_waste End of session disp_ppe Doff and Dispose of PPE disp_waste->disp_ppe disp_record Record Disposal disp_ppe->disp_record

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alcaftadine carboxylic acid
Reactant of Route 2
Reactant of Route 2
Alcaftadine carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。